Technical Documentation Center

4-Chloro-2-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-methyl-2H-indazole
  • CAS: 162502-54-7

Core Science & Biosynthesis

Foundational

"4-Chloro-2-methyl-2H-indazole" CAS number and chemical properties

An In-Depth Technical Guide to 4-Chloro-2-methyl-2H-indazole Introduction The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methyl-2H-indazole

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Compounds incorporating this structure exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The two principal tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, allowing for fine-tuning of steric and electronic properties to optimize biological activity.[1][3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers are crucial components in numerous targeted therapies.[3][4]

This guide focuses on 4-Chloro-2-methyl-2H-indazole , a specific, functionalized derivative. The introduction of a chlorine atom at the 4-position and a methyl group at the N2 position creates a unique chemical entity with defined properties, serving as a valuable building block for the synthesis of more complex molecules in drug discovery programs. This document provides a detailed overview of its core chemical identity, physicochemical properties, synthetic considerations, and safe handling protocols, tailored for researchers and scientists in the field.

Part 1: Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is to understand its fundamental identity and physical characteristics. 4-Chloro-2-methyl-2H-indazole is unambiguously identified by its Chemical Abstracts Service (CAS) number.

CAS Number : 162502-54-7[5]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂[5][6]
Molecular Weight 166.61 g/mol [5][6]
Appearance White to light yellow solid[5]
InChI Key Not explicitly available in search results.
SMILES ClC1=CC2C(C=C1)=NN(C)C=2[7]

Note: Properties like melting point, boiling point, and specific solubility data were not available in the provided search results. These would typically be determined empirically and reported on a supplier's Certificate of Analysis.

Part 2: Synthesis and Mechanistic Insights

The synthesis of N-alkylated indazoles, particularly the regioselective synthesis of the 2H-isomer, is a critical challenge in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Workflow

A common and effective strategy for synthesizing 2-substituted-2H-indazoles involves a multi-step sequence starting from readily available ortho-halo benzaldehydes. The causality behind this approach lies in building the heterocyclic ring system through sequential C-N and N-N bond formations.

G A 1. Starting Material (e.g., 2,4-Dichlorobenzaldehyde) B 2. Primary Amine Condensation (Methylamine) A->B Imine Formation C 3. Azide Introduction (Sodium Azide) B->C Nucleophilic Substitution D 4. Copper-Catalyzed Cyclization (Intramolecular N-N Bond Formation) C->D N-N Bond Formation E 5. Final Product (4-Chloro-2-methyl-2H-indazole) D->E Aromatization

Caption: Conceptual workflow for the synthesis of 2H-indazoles.

Detailed Protocol (Illustrative)

The following protocol is a generalized representation based on established copper-catalyzed methods for 2H-indazole synthesis.[8]

Objective: To synthesize 4-Chloro-2-methyl-2H-indazole from a suitable precursor.

Pillar of Trustworthiness: This protocol is self-validating. Each step can be monitored using standard analytical techniques (TLC, LC-MS) to confirm the conversion of starting material and the formation of the desired intermediate before proceeding to the next step.

Methodology:

  • Step 1: Imine Formation.

    • Procedure: To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add methylamine (1.1 eq).

    • Causality: This is a classic condensation reaction to form the corresponding N-methyl imine. The imine serves to introduce the future N2-substituent (the methyl group) and activates the molecule for the subsequent steps.

  • Step 2: Azide Addition & Cyclization (One-Pot).

    • Procedure: To the crude imine mixture, add a copper(I) catalyst (e.g., Cu₂O, 5-10 mol%), a ligand-free medium (e.g., PEG 300), and sodium azide (1.5 eq).[8] The reaction mixture is heated (e.g., 80-120 °C) and monitored until completion.

    • Causality: This is the key bond-forming cascade. The copper catalyst is crucial for facilitating two main events: first, the nucleophilic substitution of the ortho-chloro group with the azide, and second, the intramolecular cyclization which forms the N-N bond of the pyrazole ring, followed by loss of N₂ gas to yield the indazole core. Performing this in one pot is efficient and minimizes intermediate handling.

  • Step 3: Work-up and Purification.

    • Procedure: Upon reaction completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Causality: This standard aqueous work-up removes the inorganic salts and the polar solvent.

    • Purification: The crude product is then purified by column chromatography on silica gel to isolate the pure 4-Chloro-2-methyl-2H-indazole.

    • Causality: Chromatography is necessary to separate the desired product from any unreacted starting materials, side products (such as the corresponding 1H-indazole isomer), and catalyst residues.

Part 3: Applications in Research and Drug Development

4-Chloro-2-methyl-2H-indazole is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed functional "handles" that allow for further molecular elaboration.

  • Scaffold for Kinase Inhibitors: The indazole core is a cornerstone of many kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[1][9] The 2-methyl-2H-indazole moiety can serve as a core fragment that is further functionalized to interact with the ATP-binding pocket of various kinases.

  • Vector for Further Functionalization: The chlorine atom at the 4-position, while relatively stable, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic introduction of aryl, heteroaryl, or amine groups to build molecular complexity and explore structure-activity relationships (SAR). Derivatives such as (4-Chloro-2-methyl-2H-indazol-5-yl)boronic acid are examples of downstream intermediates prepared for this purpose.[10]

  • Probing Hydrophobic Pockets: The chloro-phenyl ring portion of the molecule can engage in favorable lipophilic interactions within the binding sites of biological targets, potentially enhancing binding affinity.[2]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from safety data sheets for structurally related and hazardous chemical compounds.

Hazard Identification
  • While specific toxicity data for this compound is not available, related chloro-aromatic and heterocyclic compounds can be harmful if swallowed, cause skin irritation, and may cause severe eye damage.[11][12]

  • It is prudent to handle this compound as a potential irritant and as harmful upon ingestion or inhalation.[13]

Recommended Handling Protocol

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Practices A Work in a certified chemical fume hood. B Ensure adequate ventilation to minimize exposure. C Wear nitrile rubber gloves (inspect before use). D Wear chemical safety goggles or a face shield. E Wear a lab coat. F Avoid breathing dust/vapors. G Avoid contact with skin and eyes. H Wash hands thoroughly after handling. I Do not eat, drink, or smoke in the laboratory.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methyl-2H-indazole: Pathways and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently incorporated into a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently incorporated into a diverse range of biologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Specifically, substituted indazoles have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, and modulators of various receptors in the central nervous system.[1][2] 4-Chloro-2-methyl-2H-indazole, in particular, is a key intermediate in the synthesis of complex pharmaceutical agents. For instance, chloroindazole derivatives have been investigated as selective estrogen receptor β (ERβ) ligands, which show promise in the treatment of neurodegenerative diseases like multiple sclerosis by promoting remyelination and exerting immunomodulatory effects.[3][4][5][6][7]

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Chloro-2-methyl-2H-indazole. It focuses on the practical aspects of the synthesis, including detailed experimental protocols, and delves into the underlying reaction mechanisms that govern the formation of the indazole core and the critical regioselectivity of the N-methylation step.

Part 1: Synthesis of the Precursor: 4-Chloro-1H-indazole

The most common and economically viable route to 4-chloro-2-methyl-2H-indazole begins with the synthesis of its precursor, 4-chloro-1H-indazole. This is typically achieved through a diazotization and intramolecular cyclization of 3-chloro-2-methylaniline.[8][9]

Reaction Scheme: From Substituted Aniline to Indazole

cluster_0 Synthesis of 4-Chloro-1H-indazole start 3-Chloro-2-methylaniline step1 1. Acetic Anhydride, Potassium Acetate 2. Isopentyl Nitrite start->step1 Acetylation & Diazotization hydrolysis LiOH, THF/Water step1->hydrolysis Cyclization & Hydrolysis product 4-Chloro-1H-indazole hydrolysis->product cluster_1 Mechanism of 4-Chloro-1H-indazole Formation A 3-Chloro-2-methylaniline Acetylated Intermediate B Diazonium Intermediate A->B Diazotization (Isopentyl Nitrite) C N-Acetyl-4-chloro-1H-indazole Cyclized Intermediate B->C Intramolecular Cyclization D 4-Chloro-1H-indazole Final Product C->D Hydrolysis (LiOH)

Caption: Simplified mechanism for the formation of 4-chloro-1H-indazole.

Part 2: Regioselective N-Methylation of 4-Chloro-1H-indazole

The alkylation of an unsymmetrical indazole, such as 4-chloro-1H-indazole, can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. Achieving high regioselectivity is a significant challenge in indazole chemistry. [1][10]The synthesis of 4-chloro-2-methyl-2H-indazole requires conditions that strongly favor methylation at the N-2 position.

Factors Influencing N-1 vs. N-2 Alkylation

The outcome of the N-alkylation of indazoles is a delicate balance of several factors:

  • Steric Hindrance: The N-1 position is generally more sterically hindered due to its proximity to the fused benzene ring, particularly the C-7 hydrogen. This can favor alkylation at the less hindered N-2 position.

  • Electronic Effects: The electron density at the two nitrogen atoms plays a crucial role. Substituents on the indazole ring can modulate these electron densities. In general, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. [11]* Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 ratio.

    • Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N-1 alkylation through a mechanism that may involve coordination of the sodium cation. [1][12]Conversely, conditions that favor the dissociation of the indazole anion may lead to different selectivity.

    • Alkylating Agent: The nature of the alkylating agent can also impact the regioselectivity.

Strategies for Selective N-2 Methylation

While many methods focus on achieving N-1 selectivity, specific conditions have been developed to favor the formation of the N-2 isomer. [13][14][15]For the synthesis of 4-chloro-2-methyl-2H-indazole, a direct methylation approach under conditions known to favor N-2 alkylation is preferred.

One effective strategy for regioselective N-2 alkylation involves the use of specific alkylating agents in a suitable solvent system. For instance, the use of trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphate has been reported for the efficient and regioselective synthesis of 2-alkyl-2H-indazoles. [14]Another approach involves gallium/aluminum-mediated direct alkylation. [13]

cluster_2 Competing N-Methylation Pathways Start 4-Chloro-1H-indazole Anion Indazolide Anion Start->Anion Base N1_Product 4-Chloro-1-methyl-1H-indazole N-1 Isomer (Minor) Anion->N1_Product Methylating Agent (e.g., MeI) N2_Product 4-Chloro-2-methyl-2H-indazole N-2 Isomer (Major) Anion->N2_Product Methylating Agent (e.g., (Me)₃OBF₄)

Caption: N-methylation of 4-chloro-1H-indazole leading to N-1 and N-2 isomers.

Proposed Experimental Protocol for N-2 Methylation

This proposed protocol is based on general principles for selective N-2 alkylation of indazoles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles
4-Chloro-1H-indazole152.585.0 g32.8 mmol
Trimethyloxonium tetrafluoroborate147.915.35 g36.1 mmol
Dichloromethane (DCM)-100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Dissolve 4-chloro-1H-indazole (32.8 mmol) in dry dichloromethane (100 mL) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethyloxonium tetrafluoroborate (36.1 mmol) portion-wise over 10-15 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N-2 isomer from any minor N-1 isomer and other impurities.

Part 3: Alternative Synthetic Approaches

While the two-step synthesis from 3-chloro-2-methylaniline is the most direct route, other methods for constructing the 2H-indazole core exist and may be applicable:

  • Copper-Catalyzed Three-Component Reaction: A one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide has been developed. [16]This approach could potentially be adapted for the synthesis of 4-chloro-2-methyl-2H-indazole.

  • Reductive Cyclization: The reductive cyclization of ortho-imino-nitrobenzene substrates, generated via condensation, can afford substituted 2H-indazoles. [13][17] These alternative routes may offer advantages in terms of step economy but might require more complex starting materials or optimization for the specific target molecule.

Conclusion

The synthesis of 4-chloro-2-methyl-2H-indazole is a multi-step process that hinges on two key transformations: the formation of the indazole ring and the regioselective N-methylation. While the synthesis of the 4-chloro-1H-indazole precursor is straightforward, the subsequent methylation requires careful consideration of reaction conditions to achieve the desired N-2 regioselectivity. By understanding the mechanistic principles that govern these reactions, researchers can effectively design and execute synthetic strategies to access this valuable building block for the development of novel therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries.

References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Gstöttner, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Schultz, E. E., et al. (2018). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. The Journal of Organic Chemistry, 83(15), 8343-8351. [Link]

  • Cheung, M., Boloor, A., & Stafford, J. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

  • Kamal, A., et al. (2015). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 20(8), 14897-14924. [Link]

  • Schultz, E. E., et al. (2018). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 16(31), 5646-5655. [Link]

  • Rashatasakhon, P., & Schultz, E. E. (2019). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 24(11), 2095. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]

  • Tiwari-Woodruff, S., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. [Link]

  • Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports. [Link]

  • Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. PubMed. [Link]

  • Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. PMC. [Link]

  • Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Illinois Experts. [Link]

Sources

Foundational

"4-Chloro-2-methyl-2H-indazole" physical and chemical properties database

An In-depth Technical Guide to 4-Chloro-2-methyl-2H-indazole for Research and Drug Development Introduction: The Significance of the Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system formed by the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-methyl-2H-indazole for Research and Drug Development

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3][4] Derivatives of indazole are integral components of numerous therapeutic agents, demonstrating anti-inflammatory, antibacterial, anti-HIV, and notably, potent antitumor effects.[1][3]

Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2][3] However, 2H-indazole derivatives often exhibit distinct and versatile bioactivities, making their synthesis and functionalization a critical focus for drug discovery programs.[5] This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-2H-indazole , a key intermediate whose specific substitution pattern offers unique advantages for the synthesis of novel, high-value molecular entities. We will delve into its physicochemical properties, synthesis, reactivity, spectral characterization, and strategic applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and screening. 4-Chloro-2-methyl-2H-indazole is typically supplied as a white to light yellow solid and serves as a versatile pharmaceutical intermediate.[6]

Structural and Molecular Data

The key identifiers and computed molecular properties for 4-Chloro-2-methyl-2H-indazole are summarized in the table below. These parameters are crucial for database management, analytical characterization, and computational modeling of its interactions.

PropertyValueReference(s)
IUPAC Name 4-Chloro-2-methyl-2H-indazole
CAS Number 162502-54-7[6]
Molecular Formula C₈H₇ClN₂[6][7]
Molecular Weight 166.61 g/mol [6][8]
Appearance White to light yellow solid[6]
Exact Mass 166.0297759 Da[7]
XLogP3 (Lipophilicity) 2.6[7]
Topological Polar Surface Area 17.8 Ų[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 1[7]

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The regioselective synthesis of 2H-indazoles is a non-trivial challenge due to the thermodynamic preference for the 1H tautomer.[3] However, targeted strategies have been developed to achieve N2-alkylation, providing access to this important isomer class.

Synthetic Protocol: N2-Methylation of 4-Chloro-1H-indazole

While numerous methods exist for the synthesis of the indazole core, a common and direct route to 4-Chloro-2-methyl-2H-indazole involves the regioselective methylation of the corresponding 1H-indazole precursor. The choice of solvent and base is critical in directing the alkylation to the N2 position over the N1 position. The following protocol is a representative example based on established N-alkylation methodologies.[9]

Reaction: 4-Chloro-1H-indazole + Methyl Iodide → 4-Chloro-2-methyl-2H-indazole + 4-Chloro-1-methyl-1H-indazole

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 4-Chloro-1H-indazole (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise. The choice of a stronger base like NaH often favors N1 alkylation, while weaker bases in specific solvents can enhance the yield of the N2 isomer. Allow the mixture to stir for 30-60 minutes at 0 °C.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, must be purified.

  • Chromatography: Purify the isomeric mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The N2-methyl isomer is generally more polar than the N1-methyl isomer, allowing for their separation.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start 4-Chloro-1H-indazole in DMF Base Add K₂CO₃ (Deprotonation) Start->Base Alkylating_Agent Add CH₃I (Methylation) Base->Alkylating_Agent Stir Stir at RT (12-24h) Alkylating_Agent->Stir Quench Quench with H₂O Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 4-Chloro-2-methyl- 2H-indazole Purify->Product

Caption: General workflow for the synthesis of 4-Chloro-2-methyl-2H-indazole.

Chemical Reactivity

The reactivity of 4-Chloro-2-methyl-2H-indazole is governed by the interplay of its substituents and the inherent electronic nature of the indazole ring.

  • Indazole Core: The 2H-indazole system is an electron-rich heterocycle. The C3 position is particularly susceptible to electrophilic attack and is a common site for functionalization.[10]

  • 2-Methyl Group: The methyl group at the N2 position sterically hinders access to that nitrogen and electronically influences the pyrazole ring.

  • 4-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. It deactivates the benzene ring towards electrophilic substitution and primarily directs incoming electrophiles to the C5 and C7 positions. The chloro-substituent also serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.

Part 3: Spectral Analysis for Structural Elucidation

Unambiguous characterization of the target molecule and distinction from its N1-isomer are critical. This is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR N-CH₃: A sharp singlet around δ 4.0-4.2 ppm. C3-H: A distinct singlet further downfield, typically δ 8.0-8.4 ppm.[11][12] Aromatic Protons: Three protons on the benzene ring (H5, H6, H7) appearing as a complex multiplet or distinct doublets and triplets between δ 7.0-7.8 ppm.
¹³C NMR N-CH₃: A signal around δ 35-40 ppm. Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 110-150 ppm range. The C-Cl carbon will be distinct, as will the C3 carbon.[11][12]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): A prominent peak at m/z 166. Isotopic Pattern: A characteristic M+2 peak at m/z 168 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[13]
Infrared (IR) Aromatic C-H stretch: Above 3000 cm⁻¹. C=C and C=N stretches: In the 1450-1650 cm⁻¹ region. C-Cl stretch: In the 700-850 cm⁻¹ region.

Part 4: Strategic Applications in Drug Discovery

The true value of 4-Chloro-2-methyl-2H-indazole lies in its role as a strategic building block for creating more complex molecules with therapeutic potential. The indazole core is a known pharmacophore that binds to numerous enzymes, particularly kinases.[1]

Role as a Pharmaceutical Intermediate
  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors, such as Pazopanib, feature an N-methyl indazole core. The specific substitution pattern of 4-Chloro-2-methyl-2H-indazole can be used to synthesize novel analogs targeting kinases like VEGFR, where interactions with a hydrophobic pocket are crucial.[1]

  • Vector for Further Functionalization: The 4-chloro substituent is not merely a passive feature; it is a reactive site. It enables chemists to use powerful cross-coupling reactions to append other molecular fragments, rapidly building molecular diversity to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The combination of the chloro- and methyl- groups modulates the compound's lipophilicity (XLogP3 ≈ 2.6)[7] and polarity, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Drug_Discovery_Workflow Start 4-Chloro-2-methyl-2H-indazole (Building Block) Reaction Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Reaction Introduce new substituents at C4 Library Diverse Library of 4-Aryl-2-methyl-2H-indazoles Reaction->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of 4-Chloro-2-methyl-2H-indazole in a drug discovery pipeline.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Chloro-2-methyl-2H-indazole is essential to ensure personnel safety. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar chemical classes.[14][15][16][17]

  • Hazard Identification:

    • May be harmful if swallowed.

    • Can cause skin irritation or allergic skin reactions.[14]

    • May cause serious eye irritation or damage.[14]

    • Incompatible with strong oxidizing agents.[15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[14]

    • Eye Protection: Use chemical safety goggles or a face shield.[15]

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[15]

  • Handling and Storage:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][17] Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[15][16]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

Conclusion

4-Chloro-2-methyl-2H-indazole is more than a simple catalog chemical; it is a strategically designed intermediate for advanced organic synthesis and medicinal chemistry. Its defined structure, combined with the reactive potential of the chloro-substituent, provides a robust platform for the development of novel indazole-based compounds. By understanding its properties, synthesis, and reactivity, researchers can leverage this valuable building block to accelerate the discovery of new therapeutic agents and expand the chemical space around the privileged indazole scaffold.

References

  • PubChem. 4-Chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 19083175. [Link]

  • KEIM. Safety data sheet. [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. PubMed Central. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]

  • The Royal Society of Chemistry. TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]

  • PubChem. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063. [Link]

  • CAS Common Chemistry. Alternariol. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Palma-Nicolás, J. P., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • National Institutes of Health. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. [Link]

  • PubChem. 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol | C32H66O10. [Link]

  • PubChem. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. [Link]

  • ChemRxiv. Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ResearchGate. C-H functionalization of 2H-indazole. [Link]

  • PubChem. 7-chloro-2-methyl-2H-indazole-4-carbaldehyde | C9H7ClN2O | CID 59334563. [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]

Sources

Exploratory

Discovery and history of "4-Chloro-2-methyl-2H-indazole"

An In-Depth Technical Guide to 4-Chloro-2-methyl-2H-indazole: Discovery, Synthesis, and Applications Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methyl-2H-indazole: Discovery, Synthesis, and Applications

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, valuable derivative: 4-Chloro-2-methyl-2H-indazole. We will explore the historical context of indazole synthesis, delve into the detailed synthetic methodologies for preparing this specific isomer, discuss its characterization, and illuminate its role as a critical intermediate in modern drug discovery. This document is intended for researchers, synthetic chemists, and professionals in pharmaceutical development who require a deep understanding of this important heterocyclic building block.

The Indazole Core: A Tale of Two Nitrogens

The story of indazole begins with the pioneering work of Emil Fischer in the late 19th century. His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring.[1][2]

A key feature of the indazole system is its annular tautomerism, which allows the N-H proton to reside on either nitrogen atom of the pyrazole ring. This gives rise to two primary, stable tautomers: 1H-indazole and 2H-indazole. A third, less stable tautomer, 3H-indazole, also exists.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[3] This inherent property presents a significant challenge in synthetic chemistry, as reactions involving N-substitution often yield a mixture of N-1 and N-2 isomers, necessitating careful reaction design and purification to isolate the desired product.

Caption: Tautomeric forms of the core indazole ring system.

The 2H-indazole motif, in particular, is a crucial component in numerous pharmacologically active molecules. Its unique electronic and steric properties often impart desirable ADME (absorption, distribution, metabolism, and excretion) characteristics and potent biological activity. The development of regioselective synthetic routes to access 2-substituted indazoles is therefore an area of intense research.[4]

Physicochemical Properties of 4-Chloro-2-methyl-2H-indazole

4-Chloro-2-methyl-2H-indazole is a key pharmaceutical intermediate, valued for its defined structure which allows for precise downstream chemical modifications.[5] Its properties are summarized below.

PropertyValueReference
CAS Number 162502-54-7[5]
Molecular Formula C₈H₇ClN₂[5][6]
Molecular Weight 166.61 g/mol [5]
Appearance White to light yellow solid[5]

Synthesis and Mechanistic Considerations

A direct, one-step synthesis of 4-Chloro-2-methyl-2H-indazole from a simple precursor is not the standard approach due to the challenge of controlling N-alkylation regioselectivity. The most logical and field-proven pathway involves a two-step process: first, the formation of the 4-chloro-1H-indazole core, followed by a selective N-methylation.

Step 1: Synthesis of 4-Chloro-1H-indazole

The precursor to the indazole core is typically a substituted aniline. In this case, 3-chloro-2-methylaniline serves as the ideal starting material. The synthesis proceeds via a diazotization and intramolecular cyclization, often referred to as the Davis-Beirut reaction or a related indazole synthesis.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole [7]

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (212 mmol) dropwise. The purpose of acetylation is to protect the amine and form a better leaving group for the subsequent cyclization.

  • Warming: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 1 hour.

  • Diazotization & Cyclization: Heat the mixture to 60 °C. Add isoamyl nitrite (141 mmol). The isoamyl nitrite acts as the diazotizing agent, converting the amino group into a diazonium salt, which then undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring. Stir the reaction overnight at this temperature.

  • Workup - Hydrolysis: After the reaction is complete, cool the mixture to 0 °C. Add water (75 mL) and tetrahydrofuran (THF, 150 mL). Add lithium hydroxide (LiOH, 494 mmol) to hydrolyze the acetyl group from the indazole nitrogen. Stir at 0 °C for 3 hours.

  • Extraction & Isolation: Add water (200 mL) and extract the product with ethyl acetate (2 x 300 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid. The product is typically confirmed by ¹H NMR and LCMS.[7]

Step 2: N-Methylation of 4-Chloro-1H-indazole

With the 4-chloro-1H-indazole core in hand, the next critical step is the introduction of the methyl group. Alkylation of an unsymmetrical indazole can occur at either N-1 or N-2. The reaction conditions, particularly the choice of base and solvent, can influence the ratio of the resulting isomers. Generally, polar aprotic solvents and stronger bases may favor N-1 alkylation, while different conditions can be optimized to favor the desired N-2 product.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-2H-indazole

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1H-indazole (10 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF, 50 mL).

  • Deprotonation: Add a base to deprotonate the indazole nitrogen. A common choice is sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol). The addition should be done portion-wise at 0 °C to control the exothermic reaction and hydrogen gas evolution. The deprotonation creates the indazolide anion, a potent nucleophile.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the methylating agent, such as methyl iodide (CH₃I, 12 mmol) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product will be a mixture of 4-chloro-2-methyl-2H-indazole and 4-chloro-1-methyl-1H-indazole.

  • Isolation: The two isomers must be separated. This is typically achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The different polarities of the N-1 and N-2 isomers allow for their separation.

Synthesis_Workflow cluster_products Purification via Chromatography start 3-Chloro-2-methylaniline step1 Step 1: Diazotization & Cyclization (Isoamyl Nitrite) start->step1 intermediate 4-Chloro-1H-indazole step1->intermediate step2 Step 2: N-Methylation (e.g., CH3I, NaH) intermediate->step2 product_desired Product: 4-Chloro-2-methyl-2H-indazole step2->product_desired Desired Isomer product_byproduct Byproduct: 4-Chloro-1-methyl-1H-indazole step2->product_byproduct Side Product

Caption: Synthetic workflow for 4-Chloro-2-methyl-2H-indazole.

Modern Synthetic Alternatives

While the two-step method is robust, modern organic synthesis strives for greater efficiency through one-pot or multicomponent reactions. Several advanced strategies have been developed for the synthesis of 2H-indazoles that could potentially be adapted for this specific target.

  • Copper-Catalyzed Three-Component Reaction: This method involves the one-pot reaction of a 2-bromobenzaldehyde, a primary amine (e.g., methylamine), and sodium azide, catalyzed by a copper species. This powerful strategy forms both the C-N and N-N bonds in a single operation, offering high atom economy.[4][8]

  • Cadogan Reductive Cyclization: This approach involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a reductive cyclization promoted by a phosphine reagent like tri-n-butylphosphine. This one-pot method is known for its mild conditions and good functional group tolerance.[9]

Applications in Drug Discovery

4-Chloro-2-methyl-2H-indazole is not typically an end-product but rather a versatile building block for constructing more complex molecules. The indazole nucleus is found in numerous FDA-approved drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, highlighting its therapeutic importance.[10]

The specific utility of this compound lies in its functional "handles":

  • The Chlorine Atom: The chloro-substituent at the 4-position is a prime site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries for screening.

  • The Indazole Core: The N-methylated indazole core itself often serves as a key pharmacophore, participating in crucial hydrogen bonding or hydrophobic interactions with biological targets like protein kinases.

Its application as an intermediate is critical in the synthesis of inhibitors for various therapeutic targets, including kinases involved in oncology and inflammatory diseases.

Conclusion

4-Chloro-2-methyl-2H-indazole, while a seemingly simple molecule, embodies the challenges and ingenuity of modern heterocyclic chemistry. Its history is rooted in the fundamental discoveries of indazole synthesis, and its preparation requires a careful, regioselective approach. As a functionalized building block, it provides chemists with a powerful tool to explore new chemical space in the relentless pursuit of novel therapeutics. The continued development of efficient and selective syntheses for such intermediates is paramount to accelerating the drug discovery pipeline.

References

  • 4-CHLORO (1H)INDAZOLE synthesis - ChemicalBook. ChemicalBook.
  • Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox c
  • 4-Chloro-2-methyl-2H-indazole - Neugen Labs. Neugen Labs.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cycliz
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
  • 4-Chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 19083175. PubChem.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • and 2-Substituted Indazoles. University of Groningen Research Portal.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz

Sources

Foundational

Theoretical studies on "4-Chloro-2-methyl-2H-indazole" electronic structure

An In-Depth Technical Guide Topic: Theoretical Investigation into the Electronic Structure of 4-Chloro-2-methyl-2H-indazole: A Quantum Chemical Approach to Inform Drug Design Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Theoretical Investigation into the Electronic Structure of 4-Chloro-2-methyl-2H-indazole: A Quantum Chemical Approach to Inform Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 2H-indazole tautomer, while often less thermodynamically stable than its 1H counterpart, offers a unique vector space for substitution, making it a compelling target for drug design. This technical guide presents a comprehensive theoretical framework for elucidating the electronic structure of 4-Chloro-2-methyl-2H-indazole using quantum chemical calculations. By employing Density Functional Theory (DFT), we will dissect its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. The primary objective is to build a foundational understanding of the molecule's intrinsic electronic properties, thereby providing actionable insights for rational drug design, structure-activity relationship (SAR) studies, and the prediction of metabolic fate. This document serves as both a methodological protocol and an interpretive guide for researchers aiming to leverage computational chemistry in the development of novel indazole-based therapeutics.

Part 1: Introduction & Significance

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with the indazole ring system being a particularly fruitful scaffold.[1][2] Indazoles are bioisosteres of indoles and are present in a variety of synthetic compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] The indazole structure exists in tautomeric forms, primarily 1H- and 2H-indazole.[4] While the 1H-tautomer is generally the more stable form, the 2H-indazole framework is a key component in several bioactive molecules, where the substitution at the N2 position is critical for target engagement.[4][5]

The subject of this guide, 4-Chloro-2-methyl-2H-indazole, is a pharmaceutical intermediate[6] featuring key substituents that modulate its electronic character and, consequently, its biological activity.

  • The 2-Methyl Group: N-alkylation is a critical step in the synthesis of many 2H-indazoles.[7] The methyl group at the N2 position not only resolves the tautomeric ambiguity but also introduces a lipophilic feature and a steric profile that dictates how the molecule interacts with biological targets.

  • The 4-Chloro Group: The presence of a halogen, specifically chlorine, at the C4 position of the benzene ring significantly alters the electronic landscape. As an electron-withdrawing group, it influences the molecule's acidity, dipole moment, and susceptibility to metabolic attack. Furthermore, it can participate in halogen bonding, a crucial non-covalent interaction in ligand-receptor binding.

Understanding the interplay of these substituents on the electronic structure is paramount for predicting the molecule's reactivity, intermolecular interactions, and pharmacokinetic properties. Theoretical studies provide a powerful, cost-effective means to access this information before committing to extensive synthetic and screening efforts.[8] This guide outlines a robust computational protocol to achieve this understanding.

Part 2: Theoretical Methodology: A Validating Workflow

The central pillar of this investigation is Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and efficiency for studying molecular systems of this size.[9] The protocol is designed as a self-validating workflow, where each step builds upon the last to create a cohesive electronic and structural profile.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Action: Construct the 3D structure of 4-Chloro-2-methyl-2H-indazole using molecular modeling software (e.g., Avogadro, GaussView).

    • Causality: An accurate initial guess of the molecular geometry is necessary to ensure the subsequent optimization converges to a true energy minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization without constraints using a suitable DFT functional and basis set, for instance, B3LYP/6-311++G(d,p). The B3LYP functional is widely used for its reliability in describing organic molecules, and the 6-311++G(d,p) basis set provides sufficient flexibility for an accurate description of the electron density, including polarization and diffuse functions.[9]

    • Causality: This step locates the most stable, lowest-energy conformation of the molecule. An optimized geometry is critical, as all subsequent electronic property calculations are dependent on this structure.

  • Vibrational Frequency Analysis:

    • Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Causality (Self-Validation): The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. This is a crucial checkpoint for validating the geometric optimization.

  • Electronic Structure Analysis:

    • Action: Using the validated minimum-energy structure, perform a single-point energy calculation to derive key electronic descriptors.

      • Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

      • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface.

      • Natural Bond Orbital (NBO) Analysis: Calculate the natural atomic charges on each atom to quantify the charge distribution.

Computational Workflow Diagram

Below is a Graphviz diagram illustrating the logical flow of the computational methodology.

G cluster_workflow Computational Workflow for Electronic Structure Analysis A Step 1: 3D Structure Generation B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation B->C F Output: Optimized Geometry & Energy B->F D Validation Check: No Imaginary Frequencies? C->D  Verification E Step 4: Single-Point Calculation for Properties D->E  Yes (True Minimum) G Output: FMO Analysis (HOMO, LUMO, Gap) E->G H Output: MEP Surface E->H I Output: NBO Charges E->I

Caption: A flowchart of the DFT-based computational protocol.

Part 3: Anticipated Results and Discussion

Optimized Molecular Geometry

The indazole ring system is expected to be nearly planar.[11] The key geometric parameters of interest would be the bond lengths and angles within the heterocyclic core and the dihedral angle between the indazole ring and the N-methyl group. The C-Cl bond length will also be a key descriptor.

Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding a molecule's chemical reactivity and electronic transitions.

  • HOMO: The HOMO is anticipated to be distributed primarily over the π-system of the indazole ring, indicating that this region is the most susceptible to electrophilic attack.

  • LUMO: The LUMO is also expected to be a π*-antibonding orbital spread across the bicyclic system. The electron-withdrawing chlorine atom will likely lower the energy of the LUMO, making the molecule a better electron acceptor compared to its non-chlorinated analog.

  • HOMO-LUMO Gap (ΔE): The energy gap is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The presence of the conjugated π-system typically leads to a moderate energy gap.

Table 1: Predicted FMO Energy Values

Parameter Predicted Energy (eV) Implication
EHOMO ~ -6.5 to -7.5 Electron-donating capability (reactivity with electrophiles)
ELUMO ~ -1.0 to -2.0 Electron-accepting capability (reactivity with nucleophiles)

| ΔE (Gap) | ~ 4.5 to 6.5 | High kinetic stability, low reactivity |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution and is invaluable for predicting sites of non-covalent interactions.

  • Negative Potential (Red/Yellow): Regions of negative potential are expected around the nitrogen atoms (especially N1) and the chlorine atom due to the presence of lone pairs. These are sites susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance or halogen bonding.

  • Positive Potential (Blue): The hydrogen atoms of the methyl group and the aromatic ring will exhibit positive electrostatic potential, making them potential hydrogen bond donors.

G cluster_mep Predicted MEP Features of 4-Chloro-2-methyl-2H-indazole mol 4-Chloro-2-methyl-2H-indazole Core N1 Atom N2-Methyl Group C4-Chloro Atom neg_pot Region of Negative Potential (Nucleophilic) neg_pot->mol:f1  H-bond acceptor neg_pot->mol:f3  H-bond/Halogen-bond acceptor pos_pot Region of Positive Potential (Electrophilic) pos_pot->mol:f2  H-bond donor

Caption: Key regions of electrostatic potential on the molecule.

Natural Bond Orbital (NBO) Charges

NBO analysis provides a quantitative measure of charge distribution. It is expected that the nitrogen atoms and the chlorine atom will carry a significant negative charge, while the carbon atom attached to chlorine (C4) will be relatively electron-deficient. This charge distribution is critical for understanding dipole-dipole interactions and for parameterizing molecular mechanics force fields used in molecular docking simulations.

Part 4: Implications for Drug Development

The theoretical data derived from this workflow has direct, practical applications in the drug discovery pipeline.

  • Rational Drug Design & SAR: The MEP map and NBO charges identify the key pharmacophoric features. For instance, knowing that the N1 atom is a primary hydrogen bond acceptor allows medicinal chemists to design receptor models or modify other parts of the molecule to enhance binding affinity without disrupting this key interaction. Understanding how the HOMO/LUMO energies change with substitution can guide the synthesis of analogs with tailored electronic properties to improve activity or selectivity.[12]

  • Predicting Metabolism: The HOMO distribution can indicate sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Regions of high electron density are often targets for Phase I oxidation. By identifying these "hot spots" computationally, chemists can proactively block them (e.g., by introducing a fluorine atom) to improve metabolic stability and prolong the drug's half-life.

  • Informing Molecular Docking: The optimized geometry and calculated partial charges are essential for accurate molecular docking studies. Using high-quality, quantum mechanically derived charges instead of generic force-field charges can significantly improve the prediction of binding poses and affinities, leading to more reliable virtual screening campaigns.

Part 5: Conclusion

This guide outlines a robust and scientifically rigorous framework for the theoretical investigation of 4-Chloro-2-methyl-2H-indazole's electronic structure. By systematically applying DFT calculations, researchers can gain deep insights into the molecule's geometry, reactivity, and intermolecular interaction potential. This knowledge is not merely academic; it provides a critical foundation for hypothesis-driven drug design, enabling the creation of more potent, selective, and metabolically stable indazole-based drug candidates. The integration of such theoretical protocols into the early stages of drug discovery is essential for accelerating the development of next-generation therapeutics.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6499. Available from: [Link]

  • Warner, S. L., et al. (2018). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2854. Available from: [Link]

  • Jadhav, S. D., et al. (2021). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 18(6), 567-577. Available from: [Link]

  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1017-1053. Available from: [Link]

  • Zhang, L., et al. (2011). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. Available from: [Link]

  • Soria-Arteche, O., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Sreenivasulu, B., & Kumar, C. G. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. Available from: [Link]

  • Castillo, R., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals, 14(10), 1045. Available from: [Link]

  • Cárdenas-Jirón, G. I., et al. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1964-1971. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(43), 30487-30507. Available from: [Link]

  • Soria-Arteche, O., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available from: [Link]

  • Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Available from: [Link]

  • Thomé, I., Besson, C., Kleine, T., & Bolm, C. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. Available from: [Link]

  • Zayed, M. A., et al. (2018). Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilic acids. Computational Biology and Chemistry, 77, 124-137. Available from: [Link]

Sources

Exploratory

A Technical Guide to 4-Chloro-2-methyl-2H-indazole: A Privileged Scaffold in Modern Drug Discovery

Abstract The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, functionalized derivative, 4-Chloro-2-methyl-2H-indazole , exploring its physicochemical properties, synthetic pathways, and, most critically, its vast potential in contemporary research and drug development. We will delve into its role as a pivotal building block for targeted therapies, particularly in oncology, and its emerging applications in antimicrobial and anti-inflammatory research. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Core Molecular Profile

4-Chloro-2-methyl-2H-indazole is a substituted aromatic heterocyclic compound.[3] The strategic placement of the chloro and methyl groups on the stable 2H-indazole tautomer provides a unique combination of chemical reactivity and steric/electronic properties, making it an attractive starting point for library synthesis and lead optimization.[2][4]

Physicochemical Properties

A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in research. The properties of 4-Chloro-2-methyl-2H-indazole are summarized below.

PropertyValueSource
CAS Number 162502-54-7[5]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3][5]
Appearance White to light yellow solid[5]
Canonical SMILES CN1N=C2C(=C1)C=CC=C2Cl[3]
Isomeric SMILES CN1N=C(C2=CC=CC=C2Cl)C=C1[3]
InChI Key YJFLMLJGCGSWIK-UHFFFAOYSA-N[3]

Synthesis and Derivatization Strategy

The synthesis of N-substituted indazoles, particularly the thermodynamically less stable 2H-isomers, requires careful strategic planning to control regioselectivity.[2][4] The general approach to 4-Chloro-2-methyl-2H-indazole involves two key stages: the formation of the 4-chloro-1H-indazole core followed by selective N2-alkylation.

Causality in Synthesis: The initial cyclization from a substituted aniline, such as 3-chloro-2-methylaniline, via diazotization is a common and effective method for forming the indazole ring system.[6][7] The subsequent alkylation step is critical. The choice of alkylating agent and base/solvent system is paramount to favor methylation at the N2 position over the N1 position. This control is essential as the biological activity of indazole derivatives is often highly dependent on the substitution pattern.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway. The initial step involves the formation of the 4-chloro-1H-indazole intermediate, which is then selectively methylated.

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: N2-Selective Methylation A 3-Chloro-2-methylaniline B Diazotization & Cyclization (e.g., NaNO₂, H⁺ or Isoamyl nitrite) A->B C 4-Chloro-1H-indazole B->C E Base & Solvent Selection (Controls Regioselectivity) C->E D Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) D->E F 4-Chloro-2-methyl-2H-indazole E->F caption General synthetic pathway to 4-Chloro-2-methyl-2H-indazole.

Caption: General synthetic pathway to 4-Chloro-2-methyl-2H-indazole.

Core Research Applications

The true value of 4-Chloro-2-methyl-2H-indazole lies in its application as a versatile intermediate for synthesizing molecules with significant therapeutic potential.[5]

Application I: Central Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[8] The indazole scaffold is a highly effective ATP-mimetic, capable of forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity.[9] Marketed drugs such as Pazopanib, a multi-targeted tyrosine kinase inhibitor, feature a dimethyl-indazole core, validating this approach.[8][9]

Mechanistic Insight: 4-Chloro-2-methyl-2H-indazole serves as an ideal starting scaffold. The N2-methyl group can provide favorable vectors into the binding pocket, while the 4-chloro substituent offers a reactive handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to optimize binding affinity and selectivity for a specific kinase target.

G cluster_0 Drug Discovery Workflow Start 4-Chloro-2-methyl-2H-indazole Starting Scaffold Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start:f1->Coupling Library Diverse Library of Indazole Derivatives Coupling->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Compound (Nanomolar IC₅₀) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate e.g., Novel Kinase Inhibitor Optimization->Candidate caption Role as a building block in kinase inhibitor discovery.

Caption: Role as a building block in kinase inhibitor discovery.

Application II: Precursor for Antimicrobial and Anti-inflammatory Agents

Beyond oncology, the indazole nucleus is present in compounds with a wide spectrum of biological activities.[10] Recent studies have highlighted the potential of 2H-indazole derivatives as potent dual antimicrobial and anti-inflammatory agents.[11][12]

  • Antiprotozoal Activity: Certain 2-phenyl-2H-indazole derivatives have demonstrated significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the reference drug metronidazole.[11][12] The presence of a chloro-substituent on a phenyl ring attached to the indazole has been noted as a feature in some active compounds.[13]

  • Anti-inflammatory Potential: The same class of compounds has been evaluated for the inhibition of human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[11][12]

Experimental Rationale: For researchers in these fields, 4-Chloro-2-methyl-2H-indazole provides a readily available, advanced intermediate. It can be used to generate novel chemical entities for screening in antimicrobial and anti-inflammatory assays, accelerating the discovery of new therapeutic leads for infectious and inflammatory diseases.

Exemplary Experimental Protocol: Synthesis of a C7-Arylated Indazole Derivative

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to illustrate how 4-Chloro-2-methyl-2H-indazole can be functionalized. This procedure is illustrative and requires optimization for specific substrates.

Objective: To synthesize a C7-arylated derivative of 4-Chloro-2-methyl-2H-indazole, demonstrating its utility as a chemical building block. (Note: This requires a C7-bromo or C7-iodo precursor, which would be synthesized from the parent compound in a prior step not detailed here).

Materials:

  • 7-Bromo-4-chloro-2-methyl-2H-indazole (Substrate 1)

  • (4-Methoxyphenyl)boronic acid (Substrate 2)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Tricyclohexylphosphine (PCy₃) (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Toluene and Water (Solvent system)

  • Nitrogen or Argon gas (Inert atmosphere)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 7-Bromo-4-chloro-2-methyl-2H-indazole (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix Palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio by volume) to the flask via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 7-(4-methoxyphenyl)-4-chloro-2-methyl-2H-indazole.

Future Perspectives and Conclusion

4-Chloro-2-methyl-2H-indazole is more than just a chemical intermediate; it is an enabling tool for drug discovery. Its pre-functionalized structure and favorable 2H-tautomeric form provide a robust platform for the rapid synthesis of diverse compound libraries. While its application in kinase inhibitor development is well-established, its potential in creating novel anti-infective and anti-inflammatory agents is a rapidly emerging field.[9][11] Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors for challenging biological targets and to explore its utility in other therapeutic areas such as neurodegenerative diseases and metabolic disorders, where kinase signaling also plays a critical role. The continued exploration of this and similar indazole scaffolds will undoubtedly fuel the pipeline of next-generation targeted therapies.

References

  • PubChem. 4-Chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 19083175. National Center for Biotechnology Information. Available from: [Link]

  • Reyes-Vivas, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1863. Available from: [Link]

  • Kamboj, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1235-1264. Available from: [Link]

  • Reyes-Vivas, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. Available from: [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 921-1013. Available from: [Link]

  • Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. Eureka | Patsnap. Available from: [Link]

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Google Patents. KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. Available from: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1836-1861. Available from: [Link]

  • Liu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4882-4886. Available from: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1335-1341. Available from: [Link]

  • Patel, H. D., et al. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface, 6(1), 27-37. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of potent 3,6-disubstituted imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma. Available from: [Link]

  • Google Patents. WO2009106982A1 - Indazole derivatives.
  • European Patent Office. (2017). SYNTHESIS OF INDAZOLES - EP 3448846 B1. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "4-Chloro-2-methyl-2H-indazole" from 4-bromo-3-chloro-2-methylaniline

Application Note & Protocol Topic: Strategic Synthesis of 4-Chloro-2-methyl-2H-indazole via Diazotization-Cyclization of 4-bromo-3-chloro-2-methylaniline Abstract The indazole scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 4-Chloro-2-methyl-2H-indazole via Diazotization-Cyclization of 4-bromo-3-chloro-2-methylaniline

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chloro-2-methyl-2H-indazole, a valuable building block in drug discovery, starting from 4-bromo-3-chloro-2-methylaniline. The described methodology hinges on a classical yet powerful transformation: an intramolecular cyclization initiated by diazotization. We will dissect the mechanistic underpinnings of this reaction, offering not just a step-by-step procedure but also the critical scientific reasoning behind each experimental choice. This document is designed for researchers, chemists, and drug development professionals seeking a robust and well-understood pathway to this important heterocyclic intermediate.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heteroaromatic compounds that exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] Their structural resemblance to purines has made them privileged scaffolds in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4] The specific target of this protocol, 4-Chloro-2-methyl-2H-indazole, presents a synthetically useful handle for further functionalization in drug development pipelines.

The chosen synthetic route leverages the conversion of a primary aromatic amine into a diazonium salt, an exceptionally versatile intermediate in organic synthesis.[5] This is followed by an intramolecular cyclization that builds the pyrazole ring, a transformation that is both efficient and regioselective. Understanding the nuances of this process is key to achieving high yields and purity.

Reaction Principle and Mechanism

The overall transformation converts 4-bromo-3-chloro-2-methylaniline into 4-Chloro-2-methyl-2H-indazole. This is achieved through a two-stage, one-pot process involving diazotization and subsequent intramolecular cyclization with concomitant de-bromination.

Stage 1: Diazotization of the Primary Amine

The synthesis begins with the diazotization of the primary amino group on the 4-bromo-3-chloro-2-methylaniline starting material. This reaction is typically performed at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6]

  • Causality: The in situ generation is critical because nitrous acid is highly unstable.[5] The low temperature is essential to prevent the premature decomposition of the resulting diazonium salt, which is thermally labile. The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic amine.[5]

Stage 2: Intramolecular Cyclization and Aromatization

Once formed, the diazonium salt intermediate undergoes a key intramolecular cyclization. The ortho-methyl group, activated by the aromatic system, acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This step forms the five-membered pyrazole ring. The subsequent loss of a proton from the methyl group and the elimination of the bromine atom at the C4 position leads to the formation of the stable, aromatic 2H-indazole ring system. While the precise mechanism of de-bromination can vary, it is often facilitated by the reaction conditions and the drive towards aromatization.

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism Proposed Reaction Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product SM 4-bromo-3-chloro-2-methylaniline Diazonium Diazonium Salt Intermediate SM->Diazonium 1. NaNO₂, HCl 2. 0-5 °C (Diazotization) Cyclized Cyclized Non-aromatic Intermediate Diazonium->Cyclized 3. Intramolecular    Cyclization Product 4-Chloro-2-methyl-2H-indazole Cyclized->Product 4. Deprotonation &    De-bromination    (Aromatization)

Caption: Proposed reaction pathway from aniline to indazole.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Notes
4-bromo-3-chloro-2-methylaniline717191-11-8C₇H₇BrClN220.50Starting material. Toxic, handle with care.[7]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive. Use in a fume hood.
Sodium Nitrite7632-00-0NaNO₂69.00Oxidizer. Toxic.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent. Flammable.
Sodium Bicarbonate (sat. sol.)144-55-8NaHCO₃84.01For neutralization/quenching.
Brine (sat. NaCl sol.)7647-14-5NaCl58.44For washing.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08For column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-bromo-3-chloro-2-methylaniline (11.0 g, 50.0 mmol) in 100 mL of a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. Maintain this temperature range for the entire diazotization step.

    • Rationale: Precise temperature control is paramount to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions or decomposition.

  • Diazotization: While vigorously stirring the cooled aniline solution, add a solution of sodium nitrite (3.8 g, 55.0 mmol, 1.1 eq) in 15 mL of water dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.

    • Scientist's Note: The addition is exothermic. A slow, controlled addition is crucial. Monitor for a slight color change to a pale yellow or light brown.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction can be monitored using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the completion of diazotization.

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C and maintain for 1-2 hours, or until gas evolution (N₂) ceases. This step drives the intramolecular cyclization and aromatization.

  • Work-up and Neutralization: Cool the reaction mixture back to room temperature. Carefully pour the mixture over 200 g of crushed ice in a large beaker. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Safety Precaution: Neutralization is an exothermic process and will release CO₂ gas. Perform this step slowly and in a well-ventilated fume hood to avoid foaming over.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

    • Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure 4-Chloro-2-methyl-2H-indazole.[8]

Experimental_Workflow Experimental Workflow Summary Setup 1. Dissolve Starting Material in Acid Solution Cool 2. Cool to 0-5 °C Setup->Cool Diazotize 3. Add NaNO₂ Solution (Diazotization) Cool->Diazotize Cyclize 4. Warm to 50-60 °C (Cyclization) Diazotize->Cyclize Workup 5. Quench, Neutralize & Extract Cyclize->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Analyze 7. Characterize Final Product Purify->Analyze

Caption: High-level overview of the synthesis workflow.

Characterization and Validation

The identity and purity of the synthesized 4-Chloro-2-methyl-2H-indazole should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to light yellow solid.[9]
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.6-7.8 (m, 1H), ~7.2-7.4 (m, 2H), ~4.2 (s, 3H, N-CH₃). Note: Exact shifts and coupling patterns may vary slightly.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Aromatic carbons (~110-150), N-CH₃ carbon (~35-40).
Mass Spec. (ESI+)m/z: Calculated for [C₈H₇ClN₂ + H]⁺: 167.0376; Found: 167.037x.[10]

Safety and Handling

  • General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Hazards: 4-bromo-3-chloro-2-methylaniline is a toxic substance. Concentrated acids are highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested.

  • Diazonium Salts: While used in solution, diazonium salts can be explosive if isolated in a dry, solid state.[5] Do not attempt to isolate the intermediate. Ensure the reaction is properly quenched.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed (temp too high). 3. Inefficient extraction.1. Ensure sufficient NaNO₂ was used (check with starch-iodide paper). 2. Maintain strict temperature control (0-5 °C) during diazotization. 3. Perform extractions thoroughly; check pH before extraction.
Oily/Impure Product 1. Incomplete reaction. 2. Presence of side-products (e.g., phenols from diazonium decomposition).1. Ensure cyclization step went to completion (monitor gas evolution). 2. Optimize column chromatography conditions (solvent system).
Reaction Foams Over During Neutralization Rapid addition of base to a highly acidic solution.Add the bicarbonate solution very slowly, with vigorous stirring, allowing CO₂ to dissipate. Use a beaker with at least 3-4 times the volume of the reaction mixture.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 2-Methylaniline Derivatives. Retrieved from Google Search.[5]

  • Thieme. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. J. Org. Chem. 2023, 88, 4209–4223.[11]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook.[2]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF.[12]

  • Wentrup, C., Damerius, A., & Reichen, W. Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. The Journal of Organic Chemistry.[13]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.[3]

  • ChemRxiv. (n.d.). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. Retrieved from ChemRxiv.[8]

  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from Google Search.[1]

  • Reyes-Mayorga, J. I., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.[14]

  • Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from ChemEd X.

  • PubChem. (n.d.). 4-Chloro-2-methyl-2H-indazole. Retrieved from PubChem.[10]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from Organic Chemistry Portal.[15]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from RSC.[16]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from ResearchGate.[17]

  • Neugen Labs. (n.d.). 4-Chloro-2-methyl-2H-indazole. Retrieved from Neugen Labs.[9]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from BYJU'S.[6]

  • ResearchGate. (n.d.). Diazo coupling reaction of aniline derivatives with 2-naphtol in the presence of FHS. Retrieved from ResearchGate.[18]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. Retrieved from Studylib.[19]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from MDPI.[20]

  • PubChemLite. (n.d.). 4-bromo-3-chloro-2-methylaniline (C7H7BrClN). Retrieved from PubChemLite.[7]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from Cambridge Open Engage.[21]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Request PDF.[4]

  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from ChemicalBook.[22]

  • Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives. Retrieved from Google Patents.[23]

Sources

Application

The Strategic Application of 4-Chloro-2-methyl-2H-indazole in the Synthesis of Advanced KRAS G12C Inhibitors

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a pivotal signaling hub in cellular growth pathways, has long been considered an 'undruggable' target in oncology. However, the discovery of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a pivotal signaling hub in cellular growth pathways, has long been considered an 'undruggable' target in oncology. However, the discovery of a specific mutation, G12C, which introduces a cysteine residue at a previously featureless binding site, has opened a new frontier in targeted cancer therapy. This has led to the development of covalent inhibitors that irreversibly bind to this mutant cysteine, locking the KRAS protein in an inactive state. Adagrasib (MRTX849) is a leading example of such a rationally designed therapeutic, demonstrating significant clinical activity in patients with KRAS G12C-mutated solid tumors.[1][2][3] The intricate molecular architecture of Adagrasib and other similar inhibitors necessitates a sophisticated and efficient synthetic strategy, wherein every building block is carefully chosen to contribute to the final molecule's potency and drug-like properties. This application note delves into the critical role of a specific heterocyclic building block, 4-Chloro-2-methyl-2H-indazole, in the synthesis of KRAS G12C inhibitors, providing a detailed protocol and expert insights for researchers in the field of drug discovery and development.

The Rationale for Indazole Scaffolds in KRAS G12C Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets. In the context of KRAS G12C inhibitors, the substituted indazole ring system plays a crucial role in anchoring the inhibitor within the Switch II pocket of the KRAS protein. The specific substitution pattern on the indazole ring, including the chloro and methyl groups of 4-Chloro-2-methyl-2H-indazole, is meticulously optimized to maximize hydrophobic and van der Waals interactions with the protein, thereby enhancing binding affinity and selectivity. The nitrogen atoms of the indazole can also act as hydrogen bond acceptors, further stabilizing the protein-ligand complex.

Synthetic Strategy: Incorporating the Indazole Moiety

The synthesis of complex molecules like Adagrasib is a multi-step process that often involves the sequential coupling of key fragments. The 4-Chloro-2-methyl-2H-indazole is typically introduced through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to a core heterocyclic system. The following sections will outline a representative synthetic approach and provide a detailed experimental protocol for the key bond-forming reaction involving this indazole derivative.

Overall Synthetic Workflow

The general strategy for the synthesis of a KRAS G12C inhibitor core structure incorporating the 4-Chloro-2-methyl-2H-indazole is depicted below. This workflow highlights the key stages, from the preparation of the core heterocyclic scaffold to the final elaboration of the covalent warhead.

G A Starting Materials for Core Heterocycle B Synthesis of Core (e.g., Tetrahydropyridopyrimidine) A->B C Functionalization of Core (e.g., Halogenation/Activation) B->C E Coupling Reaction (SNA_r_ or Cross-Coupling) C->E D 4-Chloro-2-methyl-2H-indazole D->E F Key Indazole-Containing Intermediate E->F G Further Functionalization and Introduction of Covalent Warhead F->G H Final KRAS G12C Inhibitor G->H

Figure 1: A generalized workflow for the synthesis of KRAS G12C inhibitors, highlighting the incorporation of the 4-Chloro-2-methyl-2H-indazole moiety.

Detailed Application Protocol: Synthesis of a Key Indazole-Containing Intermediate via SNAr Reaction

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to couple 4-Chloro-2-methyl-2H-indazole with a functionalized pyridopyrimidine core, a common structural motif in KRAS G12C inhibitors.

Reaction Scheme:

G cluster_0 Reaction Conditions: Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) A Activated Pyridopyrimidine (Core-LG) C Indazole-Pyridopyrimidine Adduct (Key Intermediate) A->C + B 4-Chloro-2-methyl-2H-indazole

Figure 2: Schematic of the SNAr reaction for the synthesis of the key indazole-containing intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Activated Pyridopyrimidine Core≥98%Commercially available or synthesized in-houseThe leaving group (LG) is typically a halogen (e.g., Cl, F) or a sulfone.
4-Chloro-2-methyl-2H-indazole≥98%Commercially available---
Potassium Carbonate (K₂CO₃)Anhydrous---Other bases like DIPEA can be used.
N,N-Dimethylformamide (DMF)Anhydrous---Other polar aprotic solvents like DMSO or NMP can be used.
Ethyl Acetate (EtOAc)ACS Grade---For extraction.
BrineSaturated---For washing.
Magnesium Sulfate (MgSO₄)Anhydrous---For drying.
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated pyridopyrimidine core (1.0 eq), 4-Chloro-2-methyl-2H-indazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indazole-pyridopyrimidine adduct.

Expected Results and Characterization
ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of the desired product
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product

Trustworthiness and Self-Validation

The protocol described above is a robust and reproducible method for the synthesis of the key indazole-containing intermediate. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product are confirmed by ¹H NMR, mass spectrometry, and HPLC analysis, ensuring a self-validating system for researchers.

Conclusion

The strategic use of 4-Chloro-2-methyl-2H-indazole as a key building block is instrumental in the synthesis of potent and selective KRAS G12C inhibitors like Adagrasib. The detailed protocol provided herein offers a reliable and efficient method for the incorporation of this important scaffold. By understanding the rationale behind the selection of this building block and mastering the synthetic techniques for its incorporation, researchers can accelerate the discovery and development of next-generation cancer therapeutics targeting the once 'undruggable' KRAS oncoprotein.

References

  • Chen, C.-Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitors of kras g12c. (WO2015054572A1).
  • Gour, A. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Omega, 6(35), 22445-22448. [Link]

  • ResearchGate. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of key intermediate of KRAS G12C inhibitor compound. (US11299491B2).
  • Google Patents. (n.d.). Processes and intermediates for synthesis of adagrasib. (CA3231284A1).
  • PubChem. (n.d.). KRAS G12C inhibitors and methods of using the same. (Patent US-12440491-B2). Retrieved from [Link]

  • Googleapis.com. (2019). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND. (EP 4234546 A2). Retrieved from [Link]

  • Chen, C.-Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • ResearchGate. (n.d.). (PDF) Development of Adagrasib's Commercial Manufacturing Route. Retrieved from [Link]

  • PubMed. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • World Intellectual Property Organization. (2023). PROCESSES AND INTERMEDIATES FOR SYNTHESIS OF ADAGRASIB. (WO/2023/039020). Retrieved from [Link]

  • PubChem. (n.d.). KRas G12C inhibitors. (Patent US-10689377-B2). Retrieved from [Link]

  • Google Patents. (n.d.). Small molecule inhibitors of kras g12c mutant. (GEP20247710B).

Sources

Method

Application Notes and Protocols for the Utilization of 4-Chloro-2-methyl-2H-indazole in Cross-Coupling Reactions

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Core The indazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Core

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1] Among its isomers, the 2H-indazole framework offers a unique vector space for substitution, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific compound, 4-Chloro-2-methyl-2H-indazole, is a key intermediate in the synthesis of complex pharmaceutical agents, most notably in routes leading to tyrosine kinase inhibitors like Pazopanib.[2][3] The presence of the methyl group at the N2 position precludes the formation of the more thermodynamically stable 1H-indazole tautomer, thereby locking the molecule's geometry and electronic distribution.[4] This seemingly subtle modification has profound implications for its reactivity in cross-coupling reactions, as it eliminates the acidic N-H proton that can often complicate catalytic cycles through unwanted coordination or deprotonation events.[5]

The chlorine atom at the C4 position serves as a versatile handle for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for the application of 4-Chloro-2-methyl-2H-indazole in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers in drug development and synthetic chemistry to leverage this valuable building block.

Mechanistic Considerations for Cross-Coupling with 4-Chloro-2-methyl-2H-indazole

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. For palladium-catalyzed reactions, this typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 (Ar = 2-methyl-2H-indazol-4-yl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product 4-Chloro-2-methyl-2H-indazole 4-Chloro-2-methyl-2H-indazole 4-Chloro-2-methyl-2H-indazole->Oxidative_Addition Coupling_Partner R-M (M = B(OR)2, NR'R'', C≡CR') Coupling_Partner->Transmetalation

The reactivity of the C-Cl bond in 4-Chloro-2-methyl-2H-indazole is lower than that of its bromo or iodo counterparts, a common trend in aryl halides.[7] Consequently, the oxidative addition step is often rate-limiting. To overcome this, the choice of a suitable phosphine ligand is paramount. Electron-rich and sterically bulky ligands enhance the electron density on the palladium(0) center, promoting its insertion into the C-Cl bond. Furthermore, the absence of an acidic N-H proton in the 2-methylated indazole prevents the formation of off-cycle dimeric palladium species that can inhibit the catalyst, a known issue with unprotected N-heterocycles.[5]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl structures.[1][6]

Rationale for Protocol Design

Given the relative inertness of the aryl chloride, a highly active catalyst system is required. The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos is recommended. These ligands are known to facilitate the coupling of challenging aryl chlorides.[8] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is sufficient to promote the transmetalation step without causing degradation of sensitive functional groups.[1] The use of a polar aprotic solvent like 1,4-dioxane with a small amount of water is standard practice, as water can aid in the dissolution of the base and facilitate the transmetalation process.[1][6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Chloro-2-methyl-2H-indazole, Boronic Acid/Ester, Base, Pd Catalyst, and Ligand solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent degas Degas with Inert Gas (e.g., Argon or Nitrogen) solvent->degas heat Heat to 80-110 °C (Monitor by TLC/LC-MS) degas->heat cool Cool to Room Temperature heat->cool extract Dilute with Organic Solvent, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify Final Product Final Product purify->Final Product

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methyl-2H-indazole

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-methyl-2H-indazole (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precursors for the active Pd(0) catalyst.
Ligand SPhos, XPhosBulky, electron-rich biarylphosphine ligands that promote oxidative addition to aryl chlorides.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Facilitates the transmetalation step. Carbonates are generally well-tolerated by many functional groups.[1]
Solvent 1,4-Dioxane/H₂O, TolueneAprotic solvents are standard. Water can accelerate the transmetalation.[1]
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[10][11] It allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles.

Rationale for Protocol Design

Similar to the Suzuki-Miyaura coupling of aryl chlorides, an active catalyst system is necessary. The combination of a palladium precursor with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos is highly effective.[9][12] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the reductive elimination step.[13] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are crucial to prevent quenching of the strong base.[11]

Buchwald_Hartwig_Mechanism ArCl 4-Chloro-2-methyl- 2H-indazole OA_Complex OA_Complex ArCl->OA_Complex Amine HNR'R'' Amine_Coord Amine_Coord Amine->Amine_Coord Base Base Base->Amine_Coord Product Ar-NR'R'' Amide_Complex Amide_Complex Amide_Complex->Product

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methyl-2H-indazole

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv.) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).

  • Add 4-Chloro-2-methyl-2H-indazole (1.0 equiv.).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Finally, add the amine (1.2 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-18 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and reliable sources of Pd(0).[12]
Ligand XPhos, RuPhos, BrettPhosProvide the necessary steric bulk and electron density for efficient C-Cl bond activation.[9]
Base NaOtBu, LHMDS, K₃PO₄A strong base is typically required for the deprotonation step.[13]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are essential to prevent reaction with the strong base.[11]
Temperature 90-110 °CEnsures efficient catalytic turnover for the less reactive chloro substrate.

Application Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indazole core to a terminal alkyne.[14] This reaction is invaluable for the synthesis of rigid molecular scaffolds and as a precursor for further transformations.

Rationale for Protocol Design

The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. For a chloro-indazole, a robust palladium catalyst/ligand system such as PdCl₂(PPh₃)₂ is a good starting point. An organic base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as the base and often as the solvent or co-solvent.[15] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), and may be considered for sensitive substrates.[16]

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methyl-2H-indazole

  • Terminal alkyne (1.2-2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent such as DMF or THF (optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-2-methyl-2H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add an anhydrous solvent such as DMF (to a concentration of 0.2 M).

  • Add the terminal alkyne (1.5 equiv.) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available catalysts for Sonogashira reactions.[15]
Copper Co-catalyst Copper(I) iodide (CuI)Accelerates the reaction by forming a copper acetylide intermediate.[14]
Base Et₃N, iPr₂NH, DIPEAActs as a proton scavenger and can serve as a solvent.
Solvent DMF, THF, or neat aminePolar aprotic solvents are effective at solubilizing the reagents.
Temperature 25-80 °CMild conditions are often sufficient, but heating may be required for the chloro-indazole.

Conclusion

4-Chloro-2-methyl-2H-indazole is a strategically important building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its N2-methylation provides a distinct advantage by preventing catalyst inhibition, a common pitfall with N-H containing heterocycles. While the C4-chloro substituent requires robust catalytic systems for efficient activation, the protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, scientists can effectively utilize this versatile intermediate to construct diverse molecular architectures.

References

  • Research & Reviews: Journal of Chemistry. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available at: [Link].

  • Organic & Biomolecular Chemistry. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Available at: [Link].

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link].

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link].

  • Preprints.org. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link].

  • ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Available at: [Link].

  • Thieme. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available at: [Link].

  • ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Available at: [Link].

  • ACS Publications. Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Organic & Biomolecular Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Available at: [Link].

  • International Journal of New Chemistry. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link].

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link].

  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link].

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link].

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link].

  • Wiley Online Library. Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • National Institutes of Health. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Available at: [Link].

  • ResearchGate. C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... Available at: [Link].

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link].

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link].

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link].

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link].

  • National Institutes of Health. Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. Available at: [Link].

  • National Institutes of Health. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: [Link].

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Available at: [Link].

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link].

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link].

Sources

Application

"4-Chloro-2-methyl-2H-indazole" in the development of SHP2 inhibitors

An In-Depth Guide to the Application of 4-Chloro-2-methyl-2H-indazole in the Development of Allosteric SHP2 Inhibitors Introduction: Targeting SHP2, a Pivotal Oncogenic Node Src homology-2 domain-containing protein tyros...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-2-methyl-2H-indazole in the Development of Allosteric SHP2 Inhibitors

Introduction: Targeting SHP2, a Pivotal Oncogenic Node

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a high-value target in oncology.[1] SHP2 is a critical signaling node, integrating signals from multiple receptor tyrosine kinases (RTKs) to activate key pro-oncogenic pathways, most notably the RAS/MAPK cascade.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and numerous cancers, including breast, lung, and gastric cancer, as well as leukemia.[2][4]

The structure of SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) domain.[3] In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[3][5] Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains. This binding event induces a conformational change, releasing the N-SH2 domain's blockade and transitioning SHP2 to its open, catalytically active state.[3][6] This "molecular switch" mechanism has paved the way for a new class of allosteric inhibitors that function by binding to a tunnel-like pocket at the interface of the SH2 and PTP domains, effectively locking the enzyme in its inactive conformation.[3][7]

The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[8] This guide focuses on the application of the 4-Chloro-2-methyl-2H-indazole moiety as a core structural component in the design and evaluation of novel allosteric SHP2 inhibitors. We will provide a comprehensive overview, from the synthesis of a representative compound to its detailed biochemical and cellular characterization.

The SHP2 Signaling Axis and Mechanism of Allosteric Inhibition

SHP2 acts as a central transducer downstream of RTKs. Its activation is a key step in propagating signals that lead to cell proliferation, survival, and differentiation. Inhibiting SHP2 offers a therapeutic strategy to block these oncogenic signals.

SHP2_Pathway cluster_cytoplasm Cytoplasm RTK RTK Grb2_SOS Grb2-SOS SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Grb2_SOS Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Chloro-2-methyl-2H-indazole -based Inhibitor Inhibitor->SHP2_inactive Stabilizes Auto-inhibited State

Caption: SHP2 signaling pathway and point of allosteric inhibitor intervention.

Allosteric inhibitors, unlike active-site inhibitors, do not compete with the substrate. Instead, they bind to a distinct pocket, stabilizing the auto-inhibited conformation of SHP2. This approach offers superior selectivity and improved pharmacokinetic properties.[3]

Allosteric_Inhibition cluster_states cluster_inhibitor Inactive Inactive (Closed) [N-SH2 blocks PTP site] Active Active (Open) [PTP site accessible] Inactive->Active Equilibrium Inhibitor Allosteric Inhibitor (e.g., Indazole-based) Inhibitor->Inactive Binds & Stabilizes

Caption: Mechanism of SHP2 allosteric inhibition.

PART 1: Synthesis Protocol for a Representative 2H-Indazole Derivative

The synthesis of 2-substituted-2H-indazoles is a crucial first step. The following protocol outlines a general, reliable method adapted from established literature for synthesizing compounds bearing the 2H-indazole core, which can be further elaborated to incorporate moieties like 4-Chloro-2-methylphenyl.[8][9][10]

Protocol 1.1: Synthesis of 2-(4-methylphenyl)-2H-indazole

This protocol describes a common method for creating the core 2-aryl-2H-indazole structure.

Rationale: This procedure involves the reductive cyclization of an N-(2-nitrobenzyl)aniline derivative. Tin(II) chloride is a mild and effective reducing agent for converting the nitro group to an amino group, which then undergoes intramolecular cyclization to form the stable indazole ring system.[10]

Materials:

  • 4-methyl-N-(2-nitrobenzyl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-N-(2-nitrobenzyl)aniline (e.g., 3 mmol) in 20 mL of absolute ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (e.g., 6 mmol, 2 equivalents) portion-wise while stirring.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(4-methylphenyl)-2H-indazole product.[10]

PART 2: Biochemical Characterization Protocols

Once synthesized, the compound's direct interaction with and inhibition of the SHP2 enzyme must be quantified.

Protocol 2.1: In Vitro SHP2 Phosphatase Activity Assay (IC₅₀ Determination)

Rationale: This assay directly measures the catalytic activity of SHP2. It utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product. The rate of fluorescence increase is proportional to SHP2 activity. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • Test compound (e.g., 4-Chloro-2-methyl-2H-indazole derivative) serially diluted in DMSO

  • 384-well black, flat-bottom assay plates (e.g., from Corning)

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation and Addition: Dilute the SHP2 enzyme to the desired final concentration (e.g., 0.5 nM) in assay buffer. Add 10 µL of the diluted enzyme solution to each well containing the compound.

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the DiFMUP substrate solution in the assay buffer at twice the final desired concentration (e.g., 200 µM for a 100 µM final concentration). Initiate the enzymatic reaction by adding 10 µL of the DiFMUP solution to each well.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 25 °C. Monitor the increase in fluorescence intensity kinetically over 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: A potent IC₅₀ in a biochemical assay does not guarantee a compound can enter a cell and bind its target. CETSA provides this crucial confirmation. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tₘ). By heating intact cells treated with the inhibitor and then quantifying the amount of soluble (non-denatured) SHP2 remaining, one can confirm target engagement.[11][12][13]

Materials:

  • HEK293T or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 384-well PCR plates and a thermal cycler

  • ELISA or Western blot reagents for SHP2 detection

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a culture plate and grow to ~80-90% confluency. Treat the cells with the desired concentrations of the test compound or DMSO vehicle for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS at a desired density. Aliquot the cell suspension into a 384-well PCR plate.

  • Heat Shock: Place the PCR plate in a thermal cycler. Apply a temperature gradient (e.g., 42°C to 58°C) for 3 minutes to denature proteins, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells directly in the plate by adding lysis buffer and incubating on ice, or by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 2000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble SHP2: Carefully transfer the supernatant (containing the soluble protein fraction) to a new assay plate. Quantify the amount of soluble SHP2 using a suitable method like a specific SHP2 ELISA kit or by Western blotting.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble SHP2 against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ).

    • A positive shift in Tₘ in the presence of the compound compared to the DMSO control indicates target engagement and stabilization.

PART 3: Cellular Characterization Protocols

These assays validate the inhibitor's mechanism of action within a cellular context and assess its functional impact on cancer cells.

Cellular_Workflow cluster_assays Cellular Assays cluster_outcomes Expected Outcomes Start Cancer Cell Line (e.g., KYSE-520, HT-29) Treat Treat with Indazole-Inhibitor Start->Treat Incubate Incubate (Time Course) Treat->Incubate WB Western Blot: Measure pERK/ERK Incubate->WB Prolif Viability Assay: Measure Cell Growth Incubate->Prolif pERK_dec ↓ pERK Levels (Pathway Inhibition) WB->pERK_dec Growth_dec ↓ Cell Proliferation (Anti-cancer Effect) Prolif->Growth_dec

Caption: Experimental workflow for cellular characterization of a SHP2 inhibitor.

Protocol 3.1: Western Blot Analysis of pERK Inhibition

Rationale: Since SHP2 is a positive regulator of the RAS/MAPK pathway, a functional SHP2 inhibitor should decrease the phosphorylation of downstream effectors. Measuring the ratio of phosphorylated ERK (pERK) to total ERK is a direct and reliable biomarker of pathway inhibition in cells.[14][15]

Materials:

  • Cancer cell line with an active RAS/MAPK pathway (e.g., KYSE-520)

  • Test compound

  • Cell lysis buffer, protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the SHP2 inhibitor for 2-4 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor like EGF (Epidermal Growth Factor) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies (e.g., anti-pERK and anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal with an imager. Quantify band intensities. For re-probing, strip the membrane and re-probe with the anti-total ERK antibody.

  • Data Interpretation: A dose-dependent decrease in the pERK/total ERK ratio indicates effective on-target pathway inhibition.

Protocol 3.2: Cell Proliferation / Viability Assay

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the functional consequence of SHP2 inhibition on the proliferation and viability of cancer cells over several days.[16]

Materials:

  • Cancer cell line

  • Test compound

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a low density (e.g., 1,000-3,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serially diluted test compound to the wells. Include DMSO-only wells as a control.

  • Incubation: Incubate the plate for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Procedure (CellTiter-Glo):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the percentage of cell growth inhibition relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

The data gathered from these protocols provide a multi-faceted evaluation of a novel inhibitor. A promising lead compound based on the 4-Chloro-2-methyl-2H-indazole scaffold would exhibit a cohesive profile.

ParameterAssayTypical Value for a Lead CompoundInterpretation
IC₅₀ SHP2 Enzymatic Assay< 100 nMHigh potency in direct enzyme inhibition.
ΔTₘ Cellular Thermal Shift Assay> +2 °CConfirms target engagement and stabilization in intact cells.
pERK IC₅₀ Western Blot Analysis< 500 nMDemonstrates on-target inhibition of the downstream signaling pathway.
GI₅₀ Cell Proliferation Assay< 1 µMShows functional anti-proliferative effect in a cancer cell line.

References

  • Molina, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]

  • Zhang, J., et al. (2018). Functions of Shp2 in cancer. Journal of Cellular and Molecular Medicine. [Link]

  • Guan, R., et al. (2021). Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. Frontiers in Cell and Developmental Biology. [Link]

  • Gedefaw, L., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Amino Acids. [Link]

  • ResearchGate. (n.d.). SHP2 signaling pathways. ResearchGate. [Link]

  • Zhang, J., et al. (2018). Functions of Shp2 in cancer. ProQuest. [Link]

  • MDPI. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. MDPI. [Link]

  • Molina, J. R., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. PubMed. [Link]

  • Molina, J. R., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. PMC. [Link]

  • Zhang, X., et al. (2014). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. PMC. [Link]

  • JoVE. (2020). Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. JoVE. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. OSTI.GOV. [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. [Link]

  • Wang, Y., et al. (2023). Discovery of the SHP2 allosteric inhibitor... Taylor & Francis Online. [Link]

  • Pfizer Inc. (2024). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. AACR Journals. [Link]

  • Al-Gharabli, S., et al. (2022). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. MDPI. [Link]

  • Hinkel, M., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. PubMed. [Link]

  • Wang, Y., et al. (2022). Discovery of the SHP2 allosteric inhibitor... PubMed. [Link]

  • Wang, Y., et al. (2022). Discovery of the SHP2 allosteric inhibitor... PMC. [Link]

  • ResearchGate. (2022). (PDF) Discovery of the SHP2 allosteric inhibitor... ResearchGate. [Link]

  • Zhang, Z. Y., et al. (2008). Inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (Shp2) based on oxindole scaffolds. PubMed. [Link]

  • National Institutes of Health. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. NIH. [Link]

  • Jiang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Jacobio Pharma. (2024). Jacobio's SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry. PR Newswire. [Link]

  • Wang, S. W., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • IRBM. (2024). SHP2 Inhibitors: Progress and Perspectives in 2024. IRBM. [Link]

  • Huang, L. J., et al. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. PubMed. [Link]

  • Townsend, L. B., et al. (1996). Structure-activity Relationships Among 2-substituted... PubMed. [Link]

  • National Institutes of Health. (2024). Targeting SHP2: Dual breakthroughs in colorectal cancer therapy... PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles... RSC. [Link]

  • Li, J. T., et al. (2012). 2-(4-Methylphenyl)-2H-indazole. PMC. [Link]

  • ChEMBL. (n.d.). Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. EMBL-EBI. [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives... MDPI. [Link]

Sources

Method

Introduction: The Significance of N-Methylated Indazoles in Modern Chemistry

An Application Guide to the Regioselective N-Methylation of 4-Chloro-1H-indazole Indazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Methylation of 4-Chloro-1H-indazole

Indazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic N-alkylation of the indazole nucleus is a critical step in the synthesis of numerous pharmaceutical agents. The regiochemistry of this substitution—whether it occurs at the N1 or N2 position—profoundly influences the molecule's three-dimensional structure, its binding affinity to biological targets, and ultimately, its pharmacological profile.

4-Chloro-1H-indazole is a valuable starting material for synthesizing more complex molecules. However, its N-methylation presents a classic chemical challenge: controlling the regioselectivity to favor either the N1- or N2-methylated isomer. This guide provides a detailed exploration of the chemical principles governing this selectivity and offers two distinct, field-proven protocols for achieving high regioselectivity for each isomer.

The Core Challenge: Regioselectivity in Indazole Alkylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of both N1 and N2 substituted products, which can be difficult and costly to separate.[1][3] The outcome of the methylation reaction is dictated by a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] Consequently, the N1-methylated product is the thermodynamically favored isomer. Reaction conditions that allow for equilibration, such as the use of a strong base to fully deprotonate the indazole, will predominantly yield the N1 product.[4]

  • Kinetic Control (N2-Methylation): The N2 nitrogen's lone pair of electrons is often considered more sterically accessible for direct alkylation.[2] Therefore, under conditions that do not allow for equilibration (e.g., milder bases, specific solvent systems, or certain methylating agents), the kinetically favored N2 product can be selectively formed.

This application note will detail experimental procedures designed to exploit these principles to selectively synthesize either 4-chloro-1-methyl-1H-indazole (N1 isomer) or 4-chloro-2-methyl-2H-indazole (N2 isomer).

G Regioselective Pathways in Indazole Methylation cluster_products Start 4-Chloro-1H-indazole Indazolide Indazolide Anion (Deprotonation) Start->Indazolide N2_Product 4-chloro-2-methyl-2H-indazole (N2 Isomer) Start->N2_Product  Mild Conditions  Direct Alkylation Kinetic_Label Kinetic Pathway N1_Product 4-Chloro-1-methyl-1H-indazole (N1 Isomer) Indazolide->N1_Product  Me-I / (Me)₂SO₄ Thermodynamic Product Thermodynamic_Label Thermodynamic Pathway

Caption: Controlling N-methylation via thermodynamic or kinetic pathways.

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-indazole (N1-Selective)

This protocol leverages thermodynamic control to achieve high selectivity for the N1 isomer. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures the complete formation of the indazolide anion. In an aprotic solvent like tetrahydrofuran (THF), this anion equilibrates to its most stable form, which is then trapped by the methylating agent.[4][5][6]

Experimental Workflow: N1-Methylation

G start Start setup Dissolve 4-chloro-1H-indazole in anhydrous THF under N₂ start->setup cool1 Cool to 0 °C (Ice Bath) setup->cool1 add_base Add NaH (60% disp.) portion-wise cool1->add_base warm1 Warm to RT, stir 30 min (Anion Formation) add_base->warm1 cool2 Re-cool to 0 °C warm1->cool2 add_methyl Add CH₃I or (CH₃)₂SO₄ dropwise cool2->add_methyl react Warm to RT, stir until completion (monitor by TLC/LC-MS) add_methyl->react quench Carefully quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine, dry (Na₂SO₄), filter extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography (Silica Gel) concentrate->purify end Obtain pure N1-Isomer purify->end

Caption: Step-by-step workflow for the N1-selective methylation protocol.

Materials
  • 4-Chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottomed flask, magnetic stirrer, ice bath, nitrogen/argon line

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (nitrogen or argon), add 4-chloro-1H-indazole (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1–0.2 M concentration).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. The solution may become cloudy as the sodium indazolide salt forms.

  • Methylation: Cool the mixture back to 0 °C. Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-chloro-1-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of 4-Chloro-2-methyl-2H-indazole (N2-Selective)

Achieving N2 selectivity often requires circumventing the formation of the thermodynamically stable N1 anion. This can be accomplished under milder, kinetically controlled conditions. While various methods exist, a common strategy involves using a less aggressive base in a polar aprotic solvent or employing specific methylating agents that favor attack at the more accessible N2 position.[2][3] The use of methyl 2,2,2-trichloroacetimidate has been shown to be effective for selective N2-alkylation of indazoles.[3][7] Another approach uses reagents like dimethyl carbonate with a non-nucleophilic organic base.[4]

Experimental Workflow: N2-Methylation

G start Start setup Dissolve 4-chloro-1H-indazole & base (e.g., K₂CO₃ or DABCO) in DMF start->setup stir1 Stir at room temperature for 15-30 min setup->stir1 add_methyl Add methylating agent (e.g., DMC or Me-OTs) stir1->add_methyl heat Heat reaction to specified temp. (e.g., 80-120 °C) add_methyl->heat react Stir until completion (monitor by TLC/LC-MS) heat->react cool Cool mixture to RT react->cool precipitate Add water to precipitate the product cool->precipitate filter Collect solid by filtration, wash with water precipitate->filter dry Dry the solid product filter->dry purify Purify by column chromatography or recrystallization if needed dry->purify end Obtain pure N2-Isomer purify->end

Caption: Step-by-step workflow for the N2-selective methylation protocol.

Materials
  • 4-Chloro-1H-indazole

  • Potassium carbonate (K₂CO₃) or Triethylenediamine (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC) or Methyl p-toluenesulfonate (Me-OTs)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Round-bottomed flask, magnetic stirrer, heating mantle/oil bath, condenser

Step-by-Step Procedure
  • Reaction Setup: In a round-bottomed flask, combine 4-chloro-1H-indazole (1.0 equiv) and a suitable base like potassium carbonate (1.5 equiv) or DABCO (1.0 equiv).[4]

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.2–0.5 M concentration) and stir the mixture at room temperature for 15-30 minutes.

  • Methylation: Add the methylating agent, such as dimethyl carbonate (1.2 equiv), to the mixture.

  • Reaction: Heat the reaction system to reflux or a suitable temperature (e.g., 100-120 °C) and stir for several hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Workup: After completion, cool the mixture to room temperature. Add a significant volume of water to precipitate the crude product.[4] Stir for 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Drying: Dry the collected solid under vacuum.

  • Purification: The crude product may be pure enough for some applications. If necessary, further purify by column chromatography (silica gel, hexane/EtOAc) or recrystallization to obtain the pure 4-chloro-2-methyl-2H-indazole.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and MS analysis. The regiochemistry can be definitively assigned using 2D NMR techniques like HMBC.[5]

Summary of Reaction Conditions

The choice of reagents and conditions is paramount for controlling the regiochemical outcome of the N-methylation of 4-chloro-1H-indazole. The following table summarizes the key parameters for the protocols described.

ParameterProtocol 1 (N1-Selective)Protocol 2 (N2-Selective)Rationale
Control Type ThermodynamicKineticN1-isomer is more stable; N2-position is more kinetically accessible.[2][4]
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), DABCOStrong base ensures full deprotonation and equilibration; weaker bases favor direct, non-equilibrating attack.
Methylating Agent Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Dimethyl Carbonate (DMC), Methyl Tosylate (Me-OTs)Highly reactive agents for trapping the anion; less reactive agents can enhance kinetic selectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous N,N-Dimethylformamide (DMF)Aprotic, less polar solvent stabilizes the anion; polar aprotic solvent facilitates Sɴ2 reaction.
Temperature 0 °C to Room Temp.Room Temp. to 120 °CLow temperature for controlled anion formation; elevated temperature to drive the kinetic reaction.
Key Outcome 4-Chloro-1-methyl-1H-indazole 4-Chloro-2-methyl-2H-indazole Selective formation of the desired regioisomer.

Conclusion and Best Practices

The selective N-methylation of 4-chloro-1H-indazole is a controllable process that hinges on the fundamental principles of kinetic and thermodynamic control. For the synthesis of the thermodynamically stable N1-isomer, a strong base like NaH in an aprotic solvent such as THF is the method of choice.[4][5] Conversely, to obtain the kinetically favored N2-isomer, conditions employing milder bases like K₂CO₃ or DABCO in a polar aprotic solvent like DMF are effective.[4]

For all procedures, the use of anhydrous solvents and an inert atmosphere is critical, especially when using reactive reagents like sodium hydride. Consistent monitoring of the reaction by TLC or LC-MS is essential to determine the point of completion and to avoid side reactions. Finally, rigorous purification and spectroscopic characterization are necessary to confirm the regiochemistry and purity of the final product.

References

  • BenchChem.
  • Semantic Scholar.
  • ChemicalBook. 4-CHLORO (1H)INDAZOLE synthesis.
  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • National Institutes of Health (NIH).
  • ResearchGate.
  • RSC Publishing. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate.
  • Beilstein Journals.
  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ChemicalBook. 4-CHLORO (1H)INDAZOLE | 13096-96-3.
  • Echemi. 13096-96-3, 4-CHLORO (1H)INDAZOLE Formula.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-2-methyl-2H-indazole in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of a specific, highly versatile derivative: 4-Chloro-2-methyl-2H-indazole . We will explore its strategic importance, particularly in the synthesis of kinase inhibitors, provide detailed experimental protocols for its synthesis and downstream modification, and present methodologies for biological evaluation. This guide is designed to blend theoretical insights with practical, field-proven protocols to empower your drug discovery programs.

The Scientific Rationale: Why 4-Chloro-2-methyl-2H-indazole?

The indazole scaffold's success in medicinal chemistry stems from its unique physicochemical properties. It is a bicyclic aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, and its structure is considered a bioisostere of purine. This allows indazole-based molecules to effectively mimic the adenine region of ATP, making them ideal candidates for competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1]

The 4-Chloro-2-methyl-2H-indazole intermediate offers three key strategic advantages:

  • Defined Regiochemistry : The N2-methylation locks the tautomeric form, providing a fixed and predictable three-dimensional vector for substituent placement. This is crucial for designing molecules with specific interactions within a protein's binding pocket.[2]

  • Modulation of Electronic Properties : The chlorine atom at the C4 position is an electron-withdrawing group. This feature can significantly influence the molecule's pKa and electronic distribution, often leading to enhanced binding affinity and improved potency of the final compound.[5][6]

  • Synthetic Handle for Diversification : While the core itself is a valuable pharmacophore, the indazole ring can be further functionalized at other positions to explore Structure-Activity Relationships (SAR) and optimize properties like selectivity, solubility, and metabolic stability.

Its primary application lies in the development of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] Marketed drugs such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor) feature an indazole core, underscoring the scaffold's clinical and commercial significance.[3][7]

Logical Framework: From Scaffold to Inhibitor

The journey from the 4-Chloro-2-methyl-2H-indazole building block to a potent and selective drug candidate follows a structured path. This workflow emphasizes iterative design, synthesis, and testing to refine the molecular properties.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation A Scaffold Selection: 4-Chloro-2-methyl-2H-indazole B Protocol 1: Core Synthesis A->B C SAR-driven Functionalization Strategy B->C D Protocol 2: Downstream Coupling (e.g., Suzuki, Buchwald) C->D E Library of Novel Indazole Derivatives D->E F Protocol 3: In Vitro Kinase Assay (IC50 Determination) E->F Test G Cell-based Assays (Potency & Toxicity) F->G Validate H ADME & PK Studies G->H Profile I Lead Optimization H->I Select I->C Iterate Design G cluster_0 Kinase ATP Binding Pocket cluster_1 Indazole Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue (Steric Control) hydrophobic Hydrophobic Pocket indazole Indazole Core indazole->hinge H-bonds mimic adenine interaction chloro 4-Chloro Group chloro->hydrophobic Occupies hydrophobic region substituent R-Group for Selectivity substituent->gatekeeper Interacts with or avoids gatekeeper

Sources

Method

"4-Chloro-2-methyl-2H-indazole" derivatization for biological activity screening

Application Note & Protocols Strategic Derivatization of the 4-Chloro-2-methyl-2H-indazole Scaffold for Kinase Inhibitor Screening Abstract: The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of the 4-Chloro-2-methyl-2H-indazole Scaffold for Kinase Inhibitor Screening

Abstract: The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This document provides a detailed guide for researchers on the strategic derivatization of 4-Chloro-2-methyl-2H-indazole, a versatile starting material for generating diverse compound libraries. We present detailed protocols for key chemical transformations and a tiered biological screening cascade focused on identifying novel protein kinase inhibitors, a class of enzymes frequently targeted by indazole-based compounds.[3][4][5]

Introduction: The Rationale for the 4-Chloro-2-methyl-2H-indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the indazole ring system being particularly prominent.[6][7] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, while its unique electronic properties offer advantages in metabolic stability and patentability.[1] Many indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, are approved for cancer therapy.[2]

The choice of 4-Chloro-2-methyl-2H-indazole as a starting scaffold is a strategic one, designed to streamline library synthesis and subsequent Structure-Activity Relationship (SAR) studies.

  • The 2H-Indazole Tautomer: Indazoles exist in tautomeric forms, primarily 1H- and 2H-isomers.[8][9] The 1H-tautomer is generally more thermodynamically stable.[6] However, by introducing a methyl group at the N2 position, we lock the scaffold into the 2H-conformation. This pre-emptive N-alkylation is critical as it eliminates tautomeric ambiguity, ensuring that any observed biological activity is attributable to a single, defined chemical entity. This simplifies SAR interpretation and modeling.

  • The C4-Chloro Substituent: The chlorine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle. It is strategically placed for modification via a host of robust and well-documented transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and predictable introduction of a wide array of chemical moieties, which is the foundation of library synthesis for biological screening.

Synthetic Derivatization Strategies & Protocols

The primary point of diversification on the 4-Chloro-2-methyl-2H-indazole core is the C4 position. The electron-withdrawing nature of the pyrazole ring and the C4-chloro group makes this position susceptible to various cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 4-Chloro-2-methyl-2H-indazole suzuki_reagent R-B(OH)2 / R-BPin Pd Catalyst, Base start->suzuki_reagent Introduce diverse (hetero)aryl groups buchwald_reagent R1R2-NH Pd Catalyst, Ligand, Base start->buchwald_reagent Introduce substituted amines sono_reagent Terminal Alkyne Pd/Cu Catalyst, Base start->sono_reagent Introduce linear fragments suzuki_product C4-Aryl/Heteroaryl Derivatives suzuki_reagent->suzuki_product buchwald_product C4-Amino Derivatives buchwald_reagent->buchwald_product sono_product C4-Alkynyl Derivatives sono_reagent->sono_product

Caption: Key derivatization pathways for the 4-Chloro-2-methyl-2H-indazole scaffold.

Protocol 2.1: C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol allows for the introduction of various aryl and heteroaryl groups, which are crucial for exploring interactions with aromatic residues in enzyme binding pockets.

Materials:

  • 4-Chloro-2-methyl-2H-indazole (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 4-Chloro-2-methyl-2H-indazole, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).

Scientist's Note (Causality): The use of a palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system like Dioxane/Water is often effective for dissolving both the organic starting materials and the inorganic base.

Protocol 2.2: C4-Amination via Buchwald-Hartwig Amination

This reaction is fundamental for installing amine linkers, a common feature in kinase inhibitors that form critical hydrogen bonds in the ATP binding site.[4]

Materials:

  • 4-Chloro-2-methyl-2H-indazole (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried flask.

  • Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst.

  • Add the 4-Chloro-2-methyl-2H-indazole and the desired amine.

  • Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue using flash column chromatography.

Scientist's Note (Trustworthiness): The success of this reaction is highly dependent on anhydrous and anaerobic conditions. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often required to facilitate the challenging reductive elimination step that forms the C-N bond. A small-scale test reaction is always recommended to optimize the base and ligand for a new amine substrate.

Biological Activity Screening Cascade

Given the prevalence of the indazole scaffold in kinase inhibitors, a logical screening strategy is to first evaluate the synthesized library against a panel of protein kinases.[3][4]

G cluster_workflow Screening Workflow lib Synthesized Indazole Library primary Primary Screen Broad Kinase Panel (e.g., ADP-Glo) Single High Concentration (e.g., 10 µM) lib->primary decision1 >50% Inhibition? primary->decision1 secondary Secondary Screen IC50 Dose-Response Curves Selectivity Profiling decision1->secondary Yes inactive Inactive / Deprioritize decision1->inactive No tertiary Tertiary (Cell-Based) Screen 1. Anti-Proliferation (MTT/CTG) 2. Target Engagement (Western Blot) secondary->tertiary hit Validated Hit Compound tertiary->hit

Caption: A tiered cascade for screening indazole derivatives for kinase inhibitory activity.

Protocol 3.1: Primary Screen - In Vitro Kinase Assay (ADP-Glo™ Example)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity. Inhibition is observed as a decrease in the luminescent signal. The PKMYT1 kinase assay is one example of where this can be applied.[5]

Materials:

  • Kinase of interest, substrate, and reaction buffer (commercially available kits)

  • ATP solution

  • Test compounds dissolved in DMSO (10 mM stock)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the 10 mM compound stocks in DMSO. Then, dilute further into the kinase reaction buffer to achieve the final desired screening concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the compound solution to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture to initiate the reaction.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO vehicle) and negative (no enzyme) controls.

Protocol 3.2: Tertiary Screen - Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects of the compound.[10]

Materials:

  • Cancer cell line of interest (e.g., 4T1 breast cancer cells)[10]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and SAR Analysis

Systematic derivatization allows for the construction of a clear Structure-Activity Relationship (SAR). By keeping the 2-methyl-2H-indazole core constant and varying the C4 substituent, researchers can directly correlate chemical changes to biological activity.

Table 1: Hypothetical SAR Data for C4-Substituted 2-methyl-2H-indazole Derivatives

Compound IDC4-Substituent (R)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)HCT-116 GI₅₀ (µM)
Parent -Cl>10,000>10,000>50
LIB-001 -Phenyl8,5009,20045.2
LIB-002 -4-Methoxyphenyl2,1004,50015.8
LIB-003 -NH-Phenyl9501,2008.3
LIB-004 -NH-(4-pyridyl)1503,8001.1
LIB-005 -NH-(3-aminophenyl)456500.4
  • C-N bond is preferred over C-C bond: Buchwald-Hartwig products (LIB-003 to LIB-005) are significantly more potent than Suzuki products (LIB-001, LIB-002).

  • Nitrogen placement is key: The pyridine nitrogen in LIB-004 improves potency and introduces selectivity for Kinase X over Kinase Y.

  • Hydrogen bond donors enhance activity: The addition of a primary amine in LIB-005 further boosts potency in both the enzymatic and cellular assays, suggesting a key interaction at the binding site.

This iterative process of synthesis, screening, and analysis is central to modern drug discovery and can effectively advance a hit compound towards a clinical candidate.

References

  • Cai, H., Li, Y., Liu, Y., Chen, J., & Wang, B. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988. Available at: [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-301. Available at: [Link]

  • Singh, U. P., & S, P. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic & Medicinal Chemistry International Journal, 1(2). Available at: [Link]

  • Jadhav, S. B., & Shingare, M. S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(2), 221-226. Available at: [Link]

  • Singh, S., & Kumar, V. (2025). Indazoles Chemistry and Biological Activities. In Advanced Organic Chemistry (pp. 203-239). IGI Global. Available at: [Link]

  • Li, J., Zhang, Y., Liu, Y., Wang, Y., Li, J., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15813-15821. Available at: [Link]

  • Li, J., Zhang, Y., Liu, Y., Wang, Y., Li, J., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15813-15821. Available at: [Link]

  • Li, J., Zhang, Y., Liu, Y., Wang, Y., Li, J., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15813-15821. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189. Available at: [Link]

  • Rivera, G., Rodríguez-Morales, S., & Hernández-Luis, F. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]

  • Rivera, G., Rodríguez-Morales, S., & Hernández-Luis, F. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]

  • Rivera, G., Rodríguez-Morales, S., & Hernández-Luis, F. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. Available at: [Link]

  • Wishart, G., & Calderwood, D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14853-14912. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Hernández-Luis, F., & Rivera, G. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. Available at: [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1169-1191. Available at: [Link]

  • Chen, B., Dey, F., Liu, X., Mu, T., Tan, X., Wu, J., Xu, J., & Zhao, D. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(4), 563-568. Available at: [Link]

  • Nagaraju, D., & Rao, A. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Liddle, J., Dack, K. N., & Miller, D. C. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(22), 9030-9044. Available at: [Link]

  • Al-Zoubi, R. M., Marion, T. R., & Al-Tel, T. H. (2023). Discovery of 3,6-disubstituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2426. Available at: [Link]

  • Liu, Y., Zhang, Y., & Li, J. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4888-4891. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-methyl-2H-indazole

Introduction 4-Chloro-2-methyl-2H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. As a regioisomer of the corresponding N1-methylated indazole, its synthesis presents a com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-2H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. As a regioisomer of the corresponding N1-methylated indazole, its synthesis presents a common yet significant challenge in process chemistry: controlling the site of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, and direct alkylation often yields a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[1][2]

These application notes provide a comprehensive guide for the large-scale synthesis of 4-Chloro-2-methyl-2H-indazole, focusing on a robust and scalable two-step process. The protocols detailed below are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for successful and reproducible synthesis on an industrial scale.

Synthetic Strategy: A Two-Step Approach to Regioselective Methylation

The most effective strategy for the large-scale production of 4-Chloro-2-methyl-2H-indazole involves a two-step sequence:

  • Synthesis of the Precursor: Preparation of 4-chloro-1H-indazole from a readily available starting material.

  • Regioselective N2-Methylation: Controlled methylation of 4-chloro-1H-indazole to selectively yield the desired N2-isomer.

This approach allows for the purification of the unmethylated indazole core before the critical, regioselective methylation step, which is often easier to manage at scale than the separation of the final N1 and N2 isomers.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective N2-Methylation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 4-Chloro-1H-indazole 4-Chloro-1H-indazole 3-Chloro-2-methylaniline->4-Chloro-1H-indazole Diazotization & Cyclization 4-Chloro-2-methyl-2H-indazole 4-Chloro-2-methyl-2H-indazole (Target Molecule) 4-Chloro-1H-indazole->4-Chloro-2-methyl-2H-indazole TfOH (cat.) Methylating_Agent Methylating Agent Methylating_Agent->4-Chloro-2-methyl-2H-indazole Start 4-Chloro-1H-indazole in Anhydrous Solvent (DCM) Add_TfOH Add Trifluoromethanesulfonic Acid (cat.) at 0°C Start->Add_TfOH Add_Methylating_Agent Add Methylating Agent (e.g., Methyl Trichloroacetimidate) dropwise at 0°C Add_TfOH->Add_Methylating_Agent Reaction Stir at Room Temperature (Monitor by LC-MS) Add_Methylating_Agent->Reaction Quench Quench with Saturated Aqueous NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Dry, Concentrate, and Purify (Recrystallization) Extraction->Purification Product 4-Chloro-2-methyl-2H-indazole Purification->Product

Caption: N2-Methylation experimental workflow.

Protocol 2: Triflic Acid-Catalyzed N2-Methylation

Materials:

ReagentMolar Equiv.Molecular Weight ( g/mol )
4-Chloro-1H-indazole1.0152.58
Methyl 2,2,2-trichloroacetimidate1.2-1.5202.44
Trifluoromethanesulfonic Acid (TfOH)0.1-0.2150.08
Dichloromethane (DCM), anhydrous-84.93
Saturated Sodium Bicarbonate (aq)--
Anhydrous Sodium Sulfate-142.04

Procedure:

  • Reaction Setup:

    • Charge a reactor with 4-chloro-1H-indazole (1.0 eq) and anhydrous dichloromethane.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen) and cool to 0°C.

  • Catalyst and Reagent Addition:

    • Slowly add trifluoromethanesulfonic acid (0.1-0.2 eq) to the stirred solution.

    • In a separate vessel, prepare a solution of methyl 2,2,2-trichloroacetimidate (1.2-1.5 eq) in anhydrous dichloromethane.

    • Add the methyl 2,2,2-trichloroacetimidate solution dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification of 4-Chloro-2-methyl-2H-indazole

For large-scale synthesis, purification by chromatography is often impractical and costly. Recrystallization is the preferred method for obtaining high-purity material. The choice of solvent system is critical for effectively separating the desired N2-isomer from the minor N1-isomer and other impurities.

Protocol 3: Purification by Recrystallization

A mixed solvent system is often effective for separating indazole isomers. [3] Procedure:

  • Solvent Screening:

    • Perform small-scale solvent screening to identify a suitable system. A good system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric impurity remains in solution. Common solvents to screen include isopropanol, ethyl acetate, heptane, and toluene, and mixtures thereof.

  • Recrystallization:

    • Dissolve the crude 4-Chloro-2-methyl-2H-indazole in a minimal amount of the chosen hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize product precipitation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Part 4: Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the desired product quality.

Reaction Monitoring and Purity Analysis:

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying the ratio of N1 and N2 isomers. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or another modifier) is a good starting point for method development. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and assess its purity. The chemical shifts of the N-methyl group and the aromatic protons can be used to distinguish between the N1 and N2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Large-Scale Synthesis and Safety Considerations

  • Reagent Selection: While methyl 2,2,2-trichloroacetimidate is effective, alternative methylating agents can be considered. Dimethyl carbonate is a less toxic and more environmentally benign option, though it may require different reaction conditions (e.g., higher temperatures and a base). [5]* Handling of Triflic Acid: Triflic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

  • Exotherm Control: The methylation reaction can be exothermic. For large-scale reactions, ensure the reactor has adequate cooling capacity. The slow, controlled addition of reagents is crucial to manage the reaction temperature.

  • Waste Disposal: All waste materials, especially those containing chlorinated solvents and strong acids, must be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of 4-Chloro-2-methyl-2H-indazole on a large scale is achievable through a well-controlled, two-step process. The key to success lies in the highly regioselective N2-methylation of the 4-chloro-1H-indazole precursor under acidic catalysis. By following the detailed protocols for synthesis, purification, and analysis provided in these application notes, and by adhering to strict safety measures, researchers and process chemists can reliably produce this important building block in high yield and purity for applications in drug discovery and development.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6893-6898. Available at: [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2051. Available at: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354–359. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Retrieved from a relevant technical document source.
  • Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. CN115181066B.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • A kind of synthetic method of indazole compound. (2015). CN103319410B.
  • European Patent Office. (2017). SYNTHESIS OF INDAZOLES. EP 3448846 B1.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Gilead Sciences, Inc. (2017). Synthesis of indazoles. WO2017186693A1.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from a university chemistry department resource.
  • Justia Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

  • Palmer, J. T., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 1345-1356.
  • Pfizer Inc. (2016).
  • Singh, U. P., & Kumar, S. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(25), 3266-3269.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Moody, C. J., & Pitts, M. R. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from a relevant technical document source.
  • Murugan, A., et al. (2021).
  • Waters Corporation. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Harada, N. (2018).
  • A method for separating and purifying substituted indazole isomers. (2013). CN101948433A.
  • American Chemical Society. (2020).
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BASF AG. (1998).
  • Martinez-Mayorga, K., et al. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in "4-Chloro-2-methyl-2H-indazole" synthesis and their removal

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, control, and remove common impurities, ensuring the highest quality of your final product.

Introduction: The Synthetic Challenge

The synthesis of 4-Chloro-2-methyl-2H-indazole typically proceeds via a two-step route: the formation of the 4-chloro-1H-indazole core, followed by N-methylation. While seemingly straightforward, the N-methylation step is often complicated by a lack of regioselectivity, leading to the formation of the undesired N1-isomer, 4-chloro-1-methyl-1H-indazole, alongside the desired N2-product. The structural similarity of these isomers makes their separation a significant purification challenge. This guide will address this primary issue and other potential process-related impurities.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: My initial characterization (NMR, LC-MS) of the crude product after methylation of 4-chloro-1H-indazole shows two isomeric products. How can I confirm the identity of the desired N2-isomer and the undesired N1-isomer?

Answer:

This is the most common issue in this synthesis. The two isomers, 4-chloro-2-methyl-2H-indazole (N2) and 4-chloro-1-methyl-1H-indazole (N1), are often formed as a mixture. Differentiating them is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality: The nitrogen atoms at the N1 and N2 positions of the indazole ring have different electronic environments. Alkylation can occur at either nitrogen, leading to the formation of regioisomers[1]. The N1-isomer is thermodynamically more stable, while the N2-isomer is often the kinetically favored product under certain conditions[2].

Spectroscopic Differentiation:

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the methyl group will differ between the two isomers. A key diagnostic feature is often the chemical shift of the proton at the C3 position. In the N2-isomer, this proton is typically observed at a higher frequency (further downfield) compared to the N1-isomer. Additionally, the aromatic protons will exhibit distinct splitting patterns and chemical shifts. While specific literature values for these exact isomers are scarce, analogous indazole systems consistently show this trend[3][4].

  • ¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the carbons within the pyrazole ring (C3, C7a, and C3a), are also diagnostic. The chemical shift of C3 in N2-substituted indazoles is significantly different from that in N1-substituted indazoles[4].

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide definitive structural proof. For the N1-isomer, an NOE correlation would be expected between the N-methyl protons and the H7 proton of the indazole ring. For the N2-isomer, an NOE would be expected between the N-methyl protons and the H3 proton.

Workflow for Isomer Identification:

Caption: Workflow for Isomer Identification.

Question 2: The yield of my desired 4-Chloro-2-methyl-2H-indazole is low, with a significant amount of the N1-isomer being formed. How can I improve the regioselectivity of the methylation reaction?

Answer:

Improving the N2-selectivity is a key optimization step. The choice of methylating agent, base, solvent, and reaction temperature all play a crucial role in directing the alkylation to the desired nitrogen.

Causality: The regioselectivity of indazole alkylation is a complex interplay of electronic and steric factors, as well as the nature of the indazolide anion in solution.

  • Kinetic vs. Thermodynamic Control: N2-alkylation is often favored under kinetic control (lower temperatures, specific solvent-base combinations), while N1-alkylation is the thermodynamically favored outcome[2].

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 position is considered "harder" and the N2 position "softer." "Harder" alkylating agents (like dimethyl sulfate) may favor the N1 position, while "softer" agents might show a preference for N2, although this is not always a definitive predictor.

  • Solvent and Counter-ion Effects: The solvent and the counter-ion of the base can influence the aggregation state of the indazolide anion and the accessibility of the N1 and N2 positions to the electrophile.

Strategies to Enhance N2-Selectivity:

StrategyMethylating AgentBaseSolventTemperatureExpected OutcomeReference
Acid-Catalyzed Alkylation Methyl 2,2,2-trichloroacetimidateTfOH (catalytic)DichloromethaneRoom TempHigh N2 selectivity[5]
Neutral Methylation Methyl IodideNone (neat)Sealed tube, 100 °CHigh N2 selectivity for some nitroindazoles[2]
Phase Transfer Catalysis Dimethyl SulfateK₂CO₃ / PTC (e.g., TBAB)Toluene/Water50-70 °CCan favor N2, but requires optimizationGeneral Knowledge

Troubleshooting Methylation Conditions:

Caption: Decision tree for optimizing N2-selectivity.

Question 3: I have a mixture of the N1 and N2 isomers of 4-chloro-methyl-indazole. What is the best way to separate them to obtain pure 4-Chloro-2-methyl-2H-indazole?

Answer:

The separation of these regioisomers is challenging but achievable through careful chromatographic techniques or recrystallization.

Causality: The N1 and N2 isomers have different dipole moments and steric profiles, which results in differential interaction with stationary phases in chromatography and varying solubilities in different solvents[6]. The N2-isomer is generally more polar than the N1-isomer.

Purification Protocols:

Method 1: Flash Column Chromatography

This is the most common laboratory-scale method for separating indazole isomers.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is typically effective. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For example, begin with 5% ethyl acetate in hexanes and gradually increase to 20%.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column[7][8].

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the low-polarity solvent mixture. The less polar N1-isomer is expected to elute first.

    • Gradually increase the polarity of the eluent to elute the more polar N2-isomer.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the pure fractions of each isomer[7][9].

Method 2: Recrystallization

For larger quantities, recrystallization can be a more practical approach, although finding a suitable solvent system that selectively crystallizes one isomer from the mixture can be challenging.

  • Solvent System: A mixed solvent system is often required. A common approach is to dissolve the mixture in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Slow cooling should then induce crystallization of one of the isomers.

  • Potential Solvent Systems to Screen:

    • Ethanol/Water[10]

    • Acetone/Hexane

    • Ethyl Acetate/Petroleum Ether

    • Acetonitrile/Water[10]

  • General Protocol:

    • Dissolve the isomeric mixture in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

    • Slowly add the "poor" solvent (e.g., water) dropwise until persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the crystals by filtration and analyze their purity by HPLC or NMR. The mother liquor will be enriched in the other isomer.

Question 4: What are other potential impurities I should be aware of in my final product?

Answer:

Besides the N1-isomer, other process-related impurities can be present in your 4-Chloro-2-methyl-2H-indazole.

  • Unreacted 4-chloro-1H-indazole: Incomplete methylation will result in the presence of the starting material. This is a polar, acidic compound and can usually be removed by an aqueous base wash during workup or by column chromatography.

  • Residual Methylating Agents and their Byproducts:

    • Dimethyl Sulfate: This is a toxic and non-volatile reagent. Any unreacted dimethyl sulfate can be quenched with an aqueous ammonia or sodium hydroxide solution during workup[11][12]. Byproducts like monomethyl sulfate can also be present and are removed during aqueous workup.

    • Methyl Iodide: This is a volatile reagent and is usually removed during solvent evaporation.

  • Impurities from the Synthesis of 4-chloro-1H-indazole: The synthesis of the starting material, 4-chloro-1H-indazole, typically starts from 3-chloro-2-methylaniline[13][14]. Impurities from this step, such as residual anilines or byproducts from the diazotization and cyclization reaction, could potentially carry over. A thorough purification of 4-chloro-1H-indazole before methylation is highly recommended.

  • Degradation Products: Indazoles are generally stable compounds, but prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to decomposition. Hydrolysis is a potential degradation pathway, though typically not under standard methylation and purification conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure 4-Chloro-2-methyl-2H-indazole? A1: Pure 4-Chloro-2-methyl-2H-indazole is expected to be a white to light yellow solid[15]. The presence of color in the final product may indicate residual impurities.

Q2: How can I monitor the progress of the column chromatography separation? A2: Thin Layer Chromatography (TLC) is the best method. Use the same solvent system as your column eluent. The two isomers should have different Rf values. The spots can be visualized under UV light (254 nm)[9]. Staining with iodine can also be used[9].

Q3: Is there a preferred HPLC method for purity analysis? A3: A reversed-phase HPLC method is suitable for analyzing the purity of 4-Chloro-2-methyl-2H-indazole and separating it from its N1-isomer and other impurities. A C18 column is a good starting point. The mobile phase would typically be a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or formate buffer)[6][16][17]. A gradient elution from a lower to a higher percentage of the organic solvent is likely to provide the best separation. Detection is typically done using a UV detector at a wavelength where the indazole ring absorbs strongly (e.g., around 254 nm).

Q4: Are there any safety concerns with the reagents used in this synthesis? A4: Yes. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Dimethyl sulfate is a suspected carcinogen[11][12]. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • World Intellectual Property Organization. (2001).
  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Yin, J., et al. (2020). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. ChemSusChem, 13(17), 4587-4595.
  • Reyes-Vivas, H., et al. (2021).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
  • Abad, A., et al. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(23), 5698.
  • Alam, R. M., & Keating, J. J. (2020).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Al-Adhami, K. H., et al. (2019). Synthesis of Novel N1 and N2 Indazole Derivatives. Systematic Reviews in Pharmacy, 10(2), 1676-1688.
  • Patil, S. S., et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 3(10), 14656-14662.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • Wiley Online Library. (n.d.). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860.
  • Wang, Z., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(10), 4381-4386.
  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • Prieto, M. M., et al. (2019). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. CrystEngComm, 21(3), 447-456.
  • Banerjee, A. K., et al. (2020). Use of Methyliodide in o-Methylation of organic compounds.
  • Welch, C. J., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 147-153.
  • Artur M. S. Silva. (2012).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860.
  • Gietz, E., et al. (1990). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography.
  • Muhoza, J. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • Simeone, J., Hong, P., & McConville, P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • CYC 507 Organic Chemistry lab - LABOR
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Stoyanova, A., & Peikova, L. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 79-84.
  • Lin, C. H., et al. (2007). Synthesis of 2-aryl-2H-indazoles via copper(I)
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.).
  • BenchChem. (n.d.).

Sources

Optimization

Optimization of reaction conditions for "4-Chloro-2-methyl-2H-indazole" synthesis

An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of 4-Chloro-2-methyl-2H-indazole. Authored from the perspective of a Sen...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of 4-Chloro-2-methyl-2H-indazole. Authored from the perspective of a Senior Application Scientist, this document emphasizes mechanistic understanding and evidence-based solutions to common experimental challenges.

Technical Support Center: Synthesis of 4-Chloro-2-methyl-2H-indazole

The synthesis of N-substituted indazoles is a critical task in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1] However, controlling the regioselectivity of reactions, particularly N-alkylation, presents a significant challenge. The formation of the desired 2-substituted (2H) isomer over the thermodynamically more stable 1-substituted (1H) isomer requires careful optimization of reaction conditions. This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Chloro-2-methyl-2H-indazole, focusing on the common and practical route of N-methylation of 4-chloro-1H-indazole.

Core Synthesis Pathway Overview

The most direct pathway to 4-Chloro-2-methyl-2H-indazole involves a two-step process: first, the synthesis of the 4-chloro-1H-indazole precursor, followed by a regioselective N-methylation. The primary challenge lies in directing the methyl group to the N2 position of the indazole ring.

SynthesisWorkflow A Start: 3-Chloro-2-methylaniline B Step 1: Diazotization & Cyclization A->B  Isopentyl nitrite, Acetic anhydride   C Intermediate: 4-Chloro-1H-indazole B->C D Step 2: Regioselective N-Methylation C->D  Base, Methylating Agent, Solvent   E Product Mixture (N1/N2 Isomers) D->E F Step 3: Purification E->F  Chromatography   G Final Product: 4-Chloro-2-methyl-2H-indazole F->G

Caption: General workflow for the synthesis of 4-Chloro-2-methyl-2H-indazole.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing explanations grounded in chemical principles.

Issue 1: Poor Regioselectivity - Predominant formation of the 1-methyl isomer (4-Chloro-1-methyl-1H-indazole)

Q: My reaction produces a mixture of N1 and N2 methylated isomers, with the N1 isomer being the major product. How can I increase the yield of the desired N2 isomer?

A: This is the most common and critical challenge in indazole alkylation. The N1-substituted indazole is generally the thermodynamically more stable product, while the N2 isomer is often the kinetic product, though this can be influenced by several factors.[2] The ratio of N1 to N2 isomers is highly dependent on the interplay between the base, solvent, temperature, and the nature of the alkylating agent.[3]

Causality: The regioselectivity is governed by the character of the indazolide anion formed after deprotonation.

  • Hard and Soft Acid-Base (HSAB) Theory: The N1 position is generally considered more "hard" and N2 more "soft."

  • Ion Pairing: In non-polar solvents, the cation from the base forms a tight ion pair with the indazolide anion. This association can sterically hinder the N1 position, favoring alkylation at N2. In polar, aprotic solvents (like DMF or DMSO), the cation is well-solvated, creating a "freer" anion and often leading to mixtures or favoring the thermodynamically stable N1 product.[3]

  • Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For 4-chloro-1H-indazole, the chloro group at C4 has a modest electronic influence on the N1/N2 ratio.

Optimization Strategies:

  • Choice of Base and Solvent: This is the most crucial factor. The combination of a strong, non-nucleophilic base in a less polar solvent often favors N2 selectivity.

    • For N1-Selectivity (to be avoided): Conditions like sodium hydride (NaH) in a polar aprotic solvent like THF often give high N1 selectivity and should be avoided if N2 is the target.[4]

    • To Enhance N2-Selectivity: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetone or acetonitrile instead of highly polar solvents like DMF. The larger cesium cation can sometimes promote N2 selectivity.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product (N2 isomer). Running the reaction at 0 °C or even lower temperatures before allowing it to slowly warm may improve the N2:N1 ratio.

  • Nature of the Methylating Agent: While methyl iodide is common, other reagents can be explored. However, for a simple methyl group, altering the base and solvent is typically more effective.

Regioselectivity cluster_0 Indazolide Anion Formation cluster_1 Alkylation Pathways 4-Chloro-1H-indazole 4-Chloro-1H-indazole Indazolide Anion Indazolide Anion 4-Chloro-1H-indazole->Indazolide Anion + Base N1-Alkylation N1-Alkylation Indazolide Anion->N1-Alkylation Thermodynamic Pathway (Favored in polar solvents, e.g., NaH/DMF) N2-Alkylation N2-Alkylation Indazolide Anion->N2-Alkylation Kinetic Pathway (Favored by steric hindrance at N1, e.g., K2CO3/Acetone) 4-Chloro-1-methyl-1H-indazole 4-Chloro-1-methyl-1H-indazole N1-Alkylation->4-Chloro-1-methyl-1H-indazole 4-Chloro-2-methyl-2H-indazole 4-Chloro-2-methyl-2H-indazole N2-Alkylation->4-Chloro-2-methyl-2H-indazole

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Issue 2: Low Overall Yield and Incomplete Reaction

Q: My reaction has a low conversion rate, and I recover a significant amount of the starting 4-chloro-1H-indazole. What could be the cause?

A: Low yield or incomplete reaction, even with the correct isomer ratio, typically points to issues with reaction setup, reagent quality, or conditions.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The pKa of the N-H proton in indazole is around 13.8.[6] The base must be strong enough to achieve complete deprotonation. If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is given sufficient time, possibly with gentle heating.

  • Reagent Quality:

    • Base: Carbonate bases can be hygroscopic. Ensure they are dry. Sodium hydride should be fresh (gray powder, not white).

    • Solvent: Use anhydrous (dry) solvents, as water will quench the base and the indazolide anion.

    • Methylating Agent: Methyl iodide can degrade over time. Use a fresh, clear sample.

  • Reaction Temperature & Time: Some base/solvent combinations require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the temperature to 40-60 °C while monitoring the isomer ratio by TLC or LC-MS.

Issue 3: Difficulty in Product Purification

Q: I have a mixture of the N1 and N2 isomers. How can I effectively separate them?

A: The N1 and N2 isomers of 4-chloro-2-methyl-indazole have different polarities, which allows for their separation by column chromatography.

Purification Protocol:

  • Technique: Flash column chromatography on silica gel is the standard method.

  • Solvent System (Eluent): The N2 isomer is typically less polar than the N1 isomer. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.

    • Begin with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., from 2% to 5%, then 10%).

    • The less polar N2 isomer (4-Chloro-2-methyl-2H-indazole) will elute from the column first.

    • The more polar N1 isomer (4-Chloro-1-methyl-1H-indazole) will elute later.

  • Monitoring: Monitor the fractions carefully using Thin Layer Chromatography (TLC) with the same eluent system. Use a UV lamp for visualization.

Optimized Experimental Protocols

The following protocols are based on established literature procedures and best practices.

Protocol 1: Synthesis of 4-Chloro-1H-indazole (Precursor)

This procedure is adapted from a method utilizing a diazotization-cyclization of 3-chloro-2-methylaniline.[7]

Materials:

  • 3-chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water

Procedure:

  • To a flask, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (3.0 eq) dropwise.

  • Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Stir overnight at 60 °C.

  • After the reaction is complete (monitor by TLC), cool the mixture to 0 °C and add water and THF.

  • Add LiOH (7.0 eq) and stir at 0 °C for 3 hours to hydrolyze any acetylated intermediates.

  • Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole. The product can be used directly or purified further by chromatography if needed.[7]

Protocol 2: Optimized Synthesis of 4-Chloro-2-methyl-2H-indazole

This protocol is designed to favor the formation of the N2-isomer.

Materials:

  • 4-chloro-1H-indazole

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Methyl iodide (CH₃I)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend 4-chloro-1H-indazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS, checking for the disappearance of the starting material and the formation of the two product spots.

  • Once the reaction is complete, filter off the solid K₂CO₃ and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N2 and N1 isomers.

Data Summary: Influence of Conditions on Regioselectivity

The choice of base and solvent has a profound impact on the N1:N2 isomer ratio. The following table summarizes expected outcomes based on principles reported in the literature.[3][4]

EntryBaseSolventExpected Major ProductRationale
1NaHTHF / DMFN1 IsomerForms a "free" anion in polar solvents, leading to the thermodynamic product.[4]
2K₂CO₃AcetoneN2 Isomer (Improved)Less polar solvent and moderate base strength can favor kinetic control.
3Cs₂CO₃AcetonitrileN2 Isomer (Often Best)The large Cs⁺ cation can sterically block the N1 position, directing to N2.[5]
4KOHDMSON1 IsomerHighly polar conditions that favor the thermodynamically stable N1 product.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • MDPI. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Available at: [Link]

  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Journal of Applicable Chemistry. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Available at: [Link]

  • Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • National Institutes of Health (NIH). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for "4-Chloro-2-methyl-2H-indazole" purification by chromatography

Welcome to the technical support guide for the purification of 4-Chloro-2-methyl-2H-indazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-methyl-2H-indazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this compound. As a heterocyclic molecule, 4-Chloro-2-methyl-2H-indazole presents unique purification challenges that require a nuanced approach. This guide provides in-depth, experience-driven answers to common problems encountered during chromatographic purification.

Section 1: Foundational Knowledge & Method Development

Before embarking on purification, a solid understanding of the molecule's properties and a systematic approach to method development are crucial.

Q1: What are the key physicochemical properties of 4-Chloro-2-methyl-2H-indazole I should consider for chromatography?

Understanding the molecule's properties is the first step in designing a robust purification protocol. 4-Chloro-2-methyl-2H-indazole is a moderately polar, aromatic N-heterocycle. Its basic nitrogen atoms are the primary site of interaction with the stationary phase and are key to troubleshooting many common issues.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-2H-indazole

PropertyValueImplication for Chromatography
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol [1]Affects diffusion rates but is less critical for flash chromatography.
Appearance White to light yellow solid[1]Visual confirmation during fraction collection.
Structure Aromatic N-heterocycleThe two nitrogen atoms can act as hydrogen bond acceptors and have basic properties, leading to strong interactions with acidic silica gel.
Polarity Moderately PolarSuitable for normal-phase chromatography on silica or alumina, as well as reversed-phase HPLC.
Q2: What is the best way to develop an initial purification method using flash chromatography?

The most efficient way to develop a method is to start with Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive way to screen solvent systems and predict the behavior of your compound on a silica gel column.

Core Principle: The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.35 for 4-Chloro-2-methyl-2H-indazole. This Rƒ range typically ensures good separation from impurities without requiring excessively long elution times or large solvent volumes.

Step-by-Step Protocol: TLC Method Development

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-screened mobile phase. See Table 2 for recommended starting systems.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rƒ value (Rƒ = distance of spot / distance of solvent).

  • Optimize:

    • If Rƒ is too high (>0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If Rƒ is too low (<0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent.[2]

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate9:1A standard starting point for many organic compounds. Used frequently for indazole derivatives.[3][4][5]
Hexanes or HeptaneDichloromethane1:1Offers different selectivity compared to ethyl acetate.
DichloromethaneMethanol99:1Useful if the compound is more polar and shows low Rƒ in hexane/ethyl acetate systems.

Section 2: Troubleshooting Common Purification Issues

Even with a well-developed method, challenges can arise. This section addresses the most common problems encountered when purifying N-heterocycles like 4-Chloro-2-methyl-2H-indazole.

Q3: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. What is happening and how can I fix it?

This is the most frequent issue for basic compounds on silica gel. The basic nitrogen atoms in the indazole ring interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tail.[2][6]

The Solution: Neutralize the Stationary Phase

To prevent this unwanted interaction, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

Step-by-Step Protocol: Using a Basic Modifier

  • Choose a Modifier: Triethylamine (Et₃N) is the most common choice. A solution of ammonia in methanol (typically 1-2%) can also be effective.[2]

  • Add the Modifier: Add 0.1-1% of the modifier by volume to your pre-determined mobile phase (e.g., for 100 mL of 9:1 Hexane/EtOAc, add 0.1-1 mL of Et₃N).

  • Re-run TLC: Run a new TLC plate with the modified mobile phase. You should observe a significant improvement in spot shape—it will be much rounder and more compact.

  • Equilibrate the Column: When running the column, ensure you flush it with at least 3-5 column volumes of the modified mobile phase before loading your sample. This is critical to ensure the entire silica bed is neutralized.

cluster_0 Without Modifier cluster_1 With Triethylamine (Et₃N) Modifier Indazole_NM Indazole (Basic) Silica_NM Acidic Silica Site (Si-OH) Indazole_NM->Silica_NM Strong, Irreversible Interaction Result_NM Peak Tailing & Poor Separation Silica_NM->Result_NM Indazole_M Indazole (Basic) Silica_M Neutralized Silica Site (Si-O⁻ ⁺HNEt₃) Indazole_M->Silica_M Weak, Reversible Interaction Result_M Sharp Peaks & Good Separation Silica_M->Result_M Modifier Et₃N (Base) Acidic_Silica Acidic Silica Site (Si-OH) Modifier->Acidic_Silica Neutralizes

Caption: Mechanism of peak tailing and its prevention using a basic modifier.

Q4: I have poor separation between my product and an impurity. How can I improve the resolution?

Poor separation occurs when the column fails to adequately resolve two or more compounds. A systematic approach is needed to tackle this problem.

Start Poor Separation (Overlapping Peaks) Step1 Is the mobile phase optimized? (Target Rƒ ~0.2-0.35) Start->Step1 Step2 Try a Solvent System with Different Selectivity Step1->Step2 Yes Outcome1 Decrease polarity of mobile phase (e.g., from 8:2 to 9:1 Hex/EtOAc) Step1->Outcome1 No Step3 Consider an Alternative Stationary Phase Step2->Step3 Outcome2 Examples: - Replace EtOAc with MTBE or Toluene - Use a DCM/MeOH system Step2->Outcome2 Step4 Use High-Performance Liquid Chromatography (HPLC) Step3->Step4 Outcome3 Options: - Alumina (Basic or Neutral) - Reversed-Phase Silica (C18) Step3->Outcome3 Outcome4 Provides much higher resolving power for difficult separations. Step4->Outcome4

Caption: Troubleshooting workflow for improving chromatographic separation.

Detailed Strategies:

  • Optimize Mobile Phase Polarity: Fine-tune the solvent ratio. Running a shallower gradient or an isocratic elution with a less polar mobile phase can often increase the separation between peaks.[2]

  • Change Solvent Selectivity: If optimizing polarity fails, the issue may be selectivity. Different solvents interact with compounds in unique ways. Try replacing ethyl acetate with another polar solvent like methyl tert-butyl ether (MTBE) or using a completely different system like dichloromethane/methanol.[2]

  • Switch Stationary Phase: Silica is acidic. If problems persist, especially decomposition, switch to a different stationary phase.

    • Alumina: Can be basic or neutral and is an excellent alternative for acid-sensitive or basic compounds.[2]

    • Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is a powerful technique, especially if normal-phase fails.[7][8]

Q5: My compound is not eluting from the column, or I suspect it is decomposing. What should I do?

Scenario 1: Compound Not Eluting This indicates your compound is too polar for the current mobile phase and is strongly adsorbed to the silica.[2]

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you can add a small percentage of methanol (1-5%) to the ethyl acetate to significantly increase the eluting power. A gradient from 100% ethyl acetate to 95:5 ethyl acetate/methanol can be very effective.[9]

Scenario 2: Suspected Decomposition Acid-sensitive compounds can degrade on silica gel.

  • How to Confirm: Perform a simple stability test. Spot your crude material on a TLC plate. Let the plate sit on the benchtop for 30-60 minutes, then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[9]

  • Solutions:

    • Deactivate the Silica: Use the triethylamine-modified mobile phase as described in Q3.

    • Switch to a Neutral Stationary Phase: Use neutral alumina for your column.[2]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute it faster and keep fractions cold.

Section 3: Sample Loading & Advanced Protocols

Proper sample loading is critical for achieving a good separation.

Q6: What is the best way to load my sample onto the column?

You have two main options: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of solvent (ideally the mobile phase itself) and carefully pipetted onto the top of the column bed. This is quick and easy but can lead to band broadening if too much solvent or a solvent stronger than the mobile phase is used.[10]

  • Dry Loading (Recommended for Difficult Separations): This technique is superior when your compound has poor solubility in the mobile phase or when high resolution is required.[10] It ensures the sample is introduced to the column as a very narrow, concentrated band.

Step-by-Step Protocol: Dry Loading

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add Adsorbent: Add a small amount of silica gel (typically 2-5 times the mass of your crude product) to the flask.

  • Mix and Evaporate: Swirl the flask to create a slurry. Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample powder to the top of the packed column bed, creating a thin, even layer.

  • Start Elution: Gently add the mobile phase and begin the chromatography process.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How much crude material can I load onto my column?

    • A: For a reasonably good separation, a general rule is to load 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude material on a 100 g silica column).[2]

  • Q: My column is running very slowly or has stopped. What's wrong?

    • A: This is likely due to a blockage, often from fine particulate matter in your crude sample or improper column packing. It can also happen if the solvent system causes the compound to precipitate at the top of the column. Try applying gentle positive pressure. If that fails, the column may need to be unpacked.[9][11]

  • Q: Can I reuse my chromatography column?

    • A: While possible for routine purifications of the same compound, it is generally not recommended. Impurities from a previous run can bleed off and contaminate your current purification. For high-purity requirements, always use a fresh column.

References

[12] HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [13] 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid 1890523-68-8 wiki - Guidechem. (n.d.). Retrieved from [14] 4-Chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 19083175 - PubChem. (n.d.). Retrieved from [1] 4-Chloro-2-methyl-2H-indazole - Neugen Labs. (n.d.). Retrieved from [9] Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [6] troubleshooring flash chromatography purification : r/Chempros - Reddit. (2022, June 27). Retrieved from [2] Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved from [11] Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Retrieved from [10] Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [15] Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed. (n.d.). Retrieved from _ [7] Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT. (n.d.). Retrieved from [8] Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Manipal Research Portal. (n.d.). Retrieved from _ [3] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021, April 8). Retrieved from [4] Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis - ChemRxiv. (n.d.). Retrieved from [5] Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. (n.d.). Retrieved from

Sources

Optimization

Improving the yield and purity of "4-Chloro-2-methyl-2H-indazole"

Introduction Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The inherent challenge in synthesizing N-substituted indazoles lies in controlling the regioselectivity of the N-alkylation step, which frequently yields a mixture of the desired 2H-isomer and the undesired 1H-isomer. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges, maximize your yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 4-Chloro-2-methyl-2H-indazole?

The core challenge is controlling the regioselectivity during the N-methylation of the 4-chloro-1H-indazole precursor. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position. This typically results in a mixture of 4-chloro-1-methyl-1H-indazole and the desired 4-chloro-2-methyl-2H-indazole, complicating purification and reducing the yield of the target molecule.[1][2]

Q2: Why does a mixture of N1 and N2 isomers form during methylation?

The formation of N1 and N2 isomers is governed by a delicate balance of kinetic and thermodynamic factors. The 1H-tautomer of indazole is generally the more thermodynamically stable form.[1] Consequently, reaction conditions that allow for equilibration often favor the formation of the N1-alkylated product.[1][3] N2-alkylation is often the kinetically favored pathway under specific conditions but can be harder to achieve exclusively. The choice of base, solvent, temperature, and methylating agent all play a critical role in determining the final N1/N2 ratio.

Q3: How can I distinguish between the 4-chloro-1-methyl-1H-indazole and 4-chloro-2-methyl-2H-indazole isomers?

The two isomers can be reliably distinguished using analytical techniques:

  • Thin-Layer Chromatography (TLC): The 2H-indazole isomer is typically more polar than the 1H-isomer due to a larger dipole moment.[4] Therefore, the 2H-isomer will have a lower Rf value (it will travel less far up the TLC plate) in a normal-phase system (e.g., silica gel with a hexane/ethyl acetate eluent).

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are definitive methods. The chemical shifts of the protons and carbons on the indazole ring system are significantly different between the two isomers. Specifically, in the 13C NMR spectrum, the C7 and C7a signals are notably more deshielded (shifted downfield) in the N2-substituted isomer compared to the N1 isomer.[5]

  • X-Ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

Q4: What is a realistic target yield and purity for this compound?

With an optimized, regioselective methylation protocol and efficient purification, it is realistic to target an overall yield of 60-75% from the 4-chloro-1H-indazole precursor. The final purity of the isolated 4-Chloro-2-methyl-2H-indazole should be >99%, as confirmed by HPLC and NMR analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Overall Yield Poor N1/N2 Regioselectivity: The primary cause of low yield is often the formation of the undesired N1-methyl isomer during the alkylation step.Modify Methylation Conditions: Switch to conditions known to favor N2-alkylation. Mitsunobu conditions (using an alcohol, DEAD, and TPP) have been shown to strongly favor N2-alkylation.[6] Alternatively, acid-catalyzed methods, while using more specialized reagents, can provide exceptional N2 selectivity by altering the nucleophilicity of the indazole nitrogens.[7]
Incomplete Reaction: The methylation reaction may not have gone to completion.Check Reagent Quality & Stoichiometry: Ensure the 4-chloro-1H-indazole starting material is pure and dry. Use a slight excess (1.1-1.2 equivalents) of a high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material is consumed. A moderate increase in temperature may be required, but be cautious as this can sometimes reduce selectivity.
Losses During Purification: Significant material loss can occur during column chromatography or recrystallization.Optimize Chromatography: Use a wider column with a shallower solvent gradient to improve separation. Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the product to prevent loss in the mother liquor. Perform a solvent screen to find the ideal system (see Table 3).
Product is Heavily Contaminated with the N1-Methyl Isomer Thermodynamically Controlled Reaction: Conditions such as using sodium hydride (NaH) in a non-polar solvent like THF tend to favor the more stable N1-isomer.[1][2]Shift to Kinetically Controlled Conditions: Use a stronger, non-coordinating base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile. This combination often favors the kinetic N2 product by promoting reaction at the more nucleophilic N2 nitrogen before equilibration can occur.
Inefficient Purification: The separation technique is not adequately resolving the two isomers.Refine Column Chromatography: The N1-isomer is less polar and will elute first. Use a shallow gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) to maximize the separation between the two spots on the column. Employ Recrystallization: Recrystallization from a mixed solvent system is a powerful, scalable alternative. A patent describes the successful separation of indazole isomers using mixtures like acetone/water or ethanol/water, which can yield material with >99% purity.[8]
Reaction Stalls / No Reaction Inactive Base: The base (e.g., K2CO3, Cs2CO3) may be old or have absorbed moisture, preventing the deprotonation of the indazole.Use Freshly Dried Base: Dry the base in an oven (e.g., K2CO3 at 120°C) under vacuum before use. Store it in a desiccator.
Poor Quality Methylating Agent: The methylating agent may have degraded.Use Fresh Reagent: Use a new bottle of methyl iodide or dimethyl sulfate. Methyl iodide is light-sensitive and should be stored properly.

Experimental Protocols & Methodologies

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available 3-chloro-2-methylaniline. The first step is the formation of the indazole ring, and the second is the critical regioselective N-methylation.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification cluster_3 Step 4: Analysis A 3-Chloro-2-methylaniline B Diazotization & Cyclization (e.g., NaNO2, acid) A->B C 4-Chloro-1H-indazole B->C D N-Methylation (e.g., MeI, K2CO3, DMF) C->D E Crude Product (Mixture of N1 & N2 isomers) D->E F Column Chromatography or Recrystallization E->F G Pure 4-Chloro-2-methyl-2H-indazole F->G H QC Analysis (NMR, HPLC, MS) G->H

Fig 1. Overall workflow for synthesis and purification.
Protocol 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established methods for indazole ring formation.

  • Reaction Setup: To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) in a suitable solvent like chloroform, add potassium acetate (1.2 eq).

  • Acylation: Cool the mixture to 0°C and slowly add acetic anhydride (3.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization & Cyclization: Heat the mixture to 60°C and add isoamyl nitrite (2.0 eq). Stir the reaction overnight at this temperature.

  • Work-up: Cool the reaction, add water and an organic solvent like THF. Cool to 0°C and add a base such as LiOH to hydrolyze any acetyl groups. Stir for 3 hours.

  • Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole, which can be used in the next step or purified further.

Protocol 2: Regioselective N-Methylation for N2-Isomer

This protocol is designed to favor the formation of the kinetic N2-product.

  • Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs2CO3, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

  • Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of two new spots (the N1 and N2 isomers). The lower Rf spot is the desired N2-product.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. A solid may precipitate out.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.

Protocol 3: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Setup: Pack a silica gel column with hexane.

  • Elution: Load the adsorbed product onto the column. Elute with a shallow gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 0% -> 5% -> 10% -> 20%).

  • Fraction Collection: The less polar N1-isomer will elute first. The more polar N2-isomer will elute later. Collect fractions and analyze by TLC to identify the pure product fractions.

  • Isolation: Combine the pure fractions containing the N2-isomer and remove the solvent under reduced pressure to yield pure 4-Chloro-2-methyl-2H-indazole.

Data Presentation
Table 2: Recommended Starting Conditions for Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar organic molecules.
Mobile Phase Hexane / Ethyl AcetateGood balance of polarity to resolve the isomers. Toluene can be substituted for Hexane.
Gradient 5% to 20% Ethyl Acetate in HexaneA shallow gradient is critical to achieve baseline separation of the closely-eluting isomers.
Elution Order 1st: N1-isomer, 2nd: N2-isomerThe N2-isomer is more polar and interacts more strongly with the silica gel.
Table 3: Solvent Systems for Recrystallization (for Isomer Separation)[8]
Solvent System (v/v)Expected Outcome
Acetone / Water (e.g., 2:1 to 1:2)One isomer should preferentially crystallize upon cooling, leaving the other in the mother liquor.
Ethanol / Water (e.g., 2:1 to 1:2)Provides a different polarity profile that may be effective if acetone/water fails.
Acetonitrile / WaterAnother viable polar/non-polar mixture for screening.
Troubleshooting Logic Diagram

This decision tree can help diagnose and solve common issues with yield and purity.

G Start Experiment Complete: Low Yield or Impure Product? TLC Analyze crude by TLC. See two major spots? Start->TLC SingleSpot Only one major product spot? TLC->SingleSpot No IsomerRatio Ratio of N1 (upper spot) to N2 (lower spot) is high? TLC->IsomerRatio Yes IncompleteRxn Significant starting material remains? SingleSpot->IncompleteRxn OtherImpurity Problem: Other Impurities Solution: Purify starting material. Check for side reactions. SingleSpot->OtherImpurity No ChangeConditions Problem: Poor Selectivity Solution: Change methylation conditions. (e.g., use Cs2CO3 in DMF). IsomerRatio->ChangeConditions Yes OptimizePurification Problem: Good Ratio, Poor Isolation Solution: Optimize purification. Use shallow gradient chromatography or try recrystallization. IsomerRatio->OptimizePurification No DriveReaction Problem: Incomplete Reaction Solution: Check reagent quality. Increase reaction time/temperature. IncompleteRxn->DriveReaction Yes IncompleteRxn->OtherImpurity No

Fig 2. Decision tree for troubleshooting synthesis.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, Royal Society of Chemistry.

  • TfOH-catalyzed regioselective N 2 -alkylation of indazoles with diazo compounds. Chemical Communications, Royal Society of Chemistry.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (PMC).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. Chemical Synthesis Database.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (PMC).

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC).

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing.

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances, Royal Society of Chemistry.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

  • 4-Chloro-1-methyl-1H-indazole. Sigma-Aldrich.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health.

  • 1-Methyl-1H-indazole. PubChem.

  • synthesis of 2-aryl-2h-indazoles via copper(i)-catalyzed intramolecular amin. ElectronicsAndBooks.

Sources

Troubleshooting

Side reactions to avoid during the synthesis of "4-Chloro-2-methyl-2H-indazole"

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2-methyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2-methyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. The primary challenge in this synthesis is controlling the regioselectivity of N-methylation to favor the desired 2H-indazole isomer over the thermodynamically more stable 1H-isomer. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-methylation of 4-chloro-1H-indazole. Each issue is followed by a root cause analysis and actionable solutions.

Issue 1: Poor Regioselectivity - Significant Contamination with the N1-Isomer

Symptom: Your post-reaction analysis (NMR, LC-MS) shows a mixture of 4-Chloro-2-methyl-2H-indazole (desired N2-isomer) and 4-Chloro-1-methyl-1H-indazole (undesired N1-isomer).

Root Cause Analysis: The N-alkylation of the indazole scaffold is a classic challenge in heterocyclic chemistry due to the presence of two nucleophilic nitrogen atoms, leading to annular tautomerism.[1][2] The reaction can proceed via two competing pathways:

  • N1-Alkylation: This pathway typically leads to the thermodynamically more stable product (the benzenoid 1H-tautomer).[2] Reactions run under basic conditions, particularly with strong bases like Sodium Hydride (NaH) in polar aprotic solvents like DMF or THF, often favor the formation of the N1-isomer.[3][4] The indazolide anion formed under these conditions has significant electron density on both nitrogens, but subsequent alkylation often defaults to the thermodynamically favored N1 position.

  • N2-Alkylation: This pathway leads to the kinetically favored product under certain conditions (the quinonoid 2H-tautomer).[5] Achieving high N2 selectivity often requires carefully chosen conditions that either sterically hinder the N1 position or proceed through a mechanism that intrinsically favors N2 attack.

The choice of base, solvent, and methylating agent critically influences the N1/N2 ratio.[6] For instance, using a strong base like NaH in THF has been shown to be highly selective for N1 alkylation on many indazole scaffolds.[4][7] Therefore, if you are observing significant N1-isomer formation, your reaction conditions are likely favoring the thermodynamic pathway.

Recommended Solutions & Protocols:

To enhance the yield of the desired 4-Chloro-2-methyl-2H-indazole, conditions that favor kinetic control or exploit alternative mechanisms are necessary.

Protocol 1: Acid-Catalyzed N2-Alkylation A highly effective method for achieving N2 selectivity is to perform the alkylation under acidic conditions. This approach avoids the formation of the ambidentate indazolide anion. A recently developed protocol uses trifluoromethanesulfonic acid (TfOH) to promote selective N2-alkylation.[8]

  • Reagents: 4-chloro-1H-indazole, an appropriate methylating agent (e.g., methyl 2,2,2-trichloroacetimidate), and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Copper(II) Triflate.[9]

  • Step-by-Step Methodology:

    • Dissolve 4-chloro-1H-indazole (1.0 eq) and the methylating agent (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

    • Cool the mixture to 0 °C under an inert atmosphere (Nitrogen or Argon).

    • Add TfOH (0.1-0.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Causality: The acid protonates the methylating agent, making it a better electrophile. The neutral indazole then acts as the nucleophile. The N2 atom is often more sterically accessible and, in some cases, electronically favored for attack under these neutral/acidic conditions, leading to high N2 selectivity.[8]

Protocol 2: Mitsunobu Reaction for N2-Selectivity The Mitsunobu reaction is known to favor the formation of the N2-alkylated indazole isomer in many cases.[4][6]

  • Reagents: 4-chloro-1H-indazole, Methanol (as the alkyl source), Triphenylphosphine (PPh₃), and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

  • Step-by-Step Methodology:

    • Dissolve 4-chloro-1H-indazole (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF.

    • Add Methanol (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise. The reaction is often exothermic.

    • Stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS.

    • Concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and other byproducts.

  • Causality: The mechanism of the Mitsunobu reaction is complex, but the regioselectivity is thought to be influenced by the steric environment around the two nitrogen atoms, often favoring the less hindered N2 position.[6]

Troubleshooting Flowchart for Poor Regioselectivity

G start Problem: Significant N1-Isomer Formation check_conditions Analyze Current Conditions: Base, Solvent, Temp? start->check_conditions is_basic Are you using a strong base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF)? check_conditions->is_basic solution1 Action: Switch to N2-Selective Protocol 1. Acid-Catalyzed (TfOH) Method 2. Mitsunobu Reaction is_basic->solution1 Yes (Favors N1-isomer) solution2 Action: Re-evaluate system - Consider steric hindrance of starting material - Analyze methylating agent's reactivity is_basic->solution2 No (Review other factors) basic_path Yes (Thermodynamic Control) acidic_path No verify Verify Isomer Ratio (1H NMR, NOE, HMBC) solution1->verify solution2->verify

Caption: Decision workflow for troubleshooting N1-isomer contamination.

Issue 2: Difficulty Separating N1 and N2 Isomers

Symptom: The two regioisomers, 4-Chloro-1-methyl-1H-indazole and 4-Chloro-2-methyl-2H-indazole, co-elute or have very poor separation during silica gel column chromatography.

Root Cause Analysis: The N1 and N2 isomers are structurally similar, often resulting in very close polarity and, consequently, similar retention factors (Rƒ) on silica gel. The 1H-indazole isomer is generally more polar than the 2H-indazole isomer due to the difference in dipole moments, but this difference can be subtle.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. Start with a standard Hexane/Ethyl Acetate gradient. If separation is poor, try incorporating a different co-solvent like Dichloromethane (DCM) or a small percentage of an alcohol like isopropanol. A common eluent system for these isomers is a gradient of Hexane/DCM.

    • Fine Gradient: Use a very shallow elution gradient during column chromatography. A slow, gradual increase in the polar solvent (e.g., 0-10% Ethyl Acetate in Hexane over many column volumes) can effectively resolve compounds with close Rƒ values.

  • Alternative Purification Techniques:

    • Preparative HPLC: If scale allows, reverse-phase preparative HPLC is often highly effective at separating closely related isomers.

    • Crystallization: Explore fractional crystallization. If one isomer is significantly more abundant or has better crystallization properties, you may be able to selectively crystallize it from the mixture by carefully choosing the solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the identity of my N1 and N2 methylated isomers?

A1: Structural assignment is critical and should not be based on elution order alone. Several NMR techniques are definitive:

  • ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In N2-substituted indazoles, the C3-H proton typically appears as a sharp singlet at a downfield chemical shift (often >8.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment.[4] For the N2-isomer (4-Chloro-2-methyl-2H-indazole), you will observe a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring. For the N1-isomer, the correlation will be between the N-methyl protons and the C7a and C3 carbons. The key is observing the 3-bond coupling from the methyl protons to C3 for the N2 isomer.[6]

  • NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space correlation. For the N1-isomer, irradiation of the N-methyl protons may show an NOE to the H7 proton. For the N2-isomer, this correlation will be absent.

Analytical Technique 4-Chloro-1-methyl-1H-indazole (N1) 4-Chloro-2-methyl-2H-indazole (N2)
¹H NMR (C3-H) Typically appears at a slightly more upfield position compared to N2.Typically a sharp singlet at a more downfield position (e.g., ~8.1-8.4 ppm).
HMBC Correlations N-CH₃ protons correlate to C7a .N-CH₃ protons correlate to C3 and C7a .
NOE Correlations Potential for NOE between N-CH₃ and H7 .No NOE expected between N-CH₃ and H7 .

Q2: What is the impact of the 4-chloro substituent on the regioselectivity of methylation?

A2: The electronic properties of substituents on the indazole ring influence the nucleophilicity of the N1 and N2 positions and can affect the N1/N2 product ratio.[3][7] A chloro group at the C4 position is electron-withdrawing. This can influence the electron density distribution in the indazolide anion. While a comprehensive study on the 4-chloro substituent specifically is sparse, studies on other substituted indazoles show that electron-withdrawing groups can favor N2-alkylation under certain conditions, though this is not a universal rule and is highly dependent on the reaction system.

Q3: Are there synthetic routes that build the 4-Chloro-2-methyl-2H-indazole ring directly, avoiding the methylation step?

A3: Yes, de novo synthesis provides an excellent alternative to bypass the regioselectivity issues of post-modification. One established method is the Cadogan reductive cyclization.[10] Another modern approach involves a one-pot, three-component reaction catalyzed by copper.[9][11]

  • Example Route (Three-Component Synthesis): A reaction between 2-bromo-6-chlorobenzaldehyde, methylamine, and sodium azide, catalyzed by a copper source (e.g., Cu₂O nanoparticles), can directly yield 4-Chloro-2-methyl-2H-indazole. This method forms the C-N and N-N bonds in a single pot.[11]

G A 2-bromo-6-chlorobenzaldehyde Catalyst Copper Catalyst (e.g., Cu2O) A->Catalyst B Methylamine (CH3NH2) B->Catalyst C Sodium Azide (NaN3) C->Catalyst Product 4-Chloro-2-methyl-2H-indazole Catalyst->Product

Caption: A de novo synthesis route to avoid regioselectivity issues.

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27387-27403. [Link]

  • Zhang, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(74), 10365-10368. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Campos, K. R., et al. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 23(8), 1939. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from organic-chemistry.org. [Link]

  • Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. [Link]

  • Beifuss, U., et al. (2015). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 20(10), 18868-18884. [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from ResearchGate. [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Al-Tel, T. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6529. [Link]

  • Isin, E. M., et al. (2001). Studies on Synthetic Approaches to 1H- and 2H-Indazolyl Derivatives. The Journal of Organic Chemistry, 66(13), 4687–4692. [Link]

  • Elks, J., & Hey, D. H. (1943). Methylation of indazoles and related reactions. Journal of the Chemical Society, 441-443. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methyl-2H-indazole. National Center for Biotechnology Information. [Link]

  • Buchwald, S. L., et al. (2017). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Angewandte Chemie International Edition, 56(43), 13475-13479. [Link]

  • MacCoss, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1605-1611. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–883. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. [Link]

  • ChemRxiv. (n.d.). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. [Link]

Sources

Optimization

Stability issues of "4-Chloro-2-methyl-2H-indazole" under different storage conditions

Answering your questions on the stability of 4-Chloro-2-methyl-2H-indazole is our priority. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning to empower...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the stability of 4-Chloro-2-methyl-2H-indazole is our priority. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning to empower your research. Given that detailed public stability data for this specific molecule is limited, this guide is structured to equip you with the foundational knowledge and practical steps to empirically determine its stability profile under your specific experimental conditions.

This technical support center provides a comprehensive framework for assessing the stability of "4-Chloro-2-methyl-2H-indazole," guiding you through the design, execution, and analysis of stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for 4-Chloro-2-methyl-2H-indazole?

Based on standard practices for heterocyclic compounds and information from safety data sheets, 4-Chloro-2-methyl-2H-indazole should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8°C) is recommended. It is also prudent to protect the compound from light.

Q2: What are the initial physical signs of degradation I should look for?

Initial indicators of degradation can often be observed visually. Look for:

  • Color Change: A shift from its typical white to light yellow solid appearance to a darker yellow or brown hue.[3]

  • Change in Physical State: Clumping, melting, or the appearance of an oily film.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.

Any observed physical change should be followed by analytical confirmation to assess purity.

Q3: Is 4-Chloro-2-methyl-2H-indazole likely to be sensitive to light?

Many nitrogen-containing heterocyclic compounds exhibit photosensitivity. The indazole ring system, being aromatic, can absorb UV radiation, which may lead to degradation. Therefore, it is crucial to assume potential photosensitivity and handle the compound accordingly. Per ICH Q1B guidelines, photostability testing is a critical component of a comprehensive stability assessment.[1][2][4][5][6]

Troubleshooting Guide: Designing and Executing a Stability Study

When encountering unexpected results or planning your experiments, a systematic stability assessment is crucial. The most effective approach is to conduct a forced degradation study , also known as stress testing. The primary goal is to intentionally degrade the compound to a limited extent (typically 5-20%) to identify potential degradation products and establish a "stability-indicating" analytical method.[7]

Q4: I am seeing unexpected peaks in my chromatogram. How can I confirm if they are degradants?

Unforeseen peaks can arise from contamination or degradation. A forced degradation study is the definitive way to identify which new peaks are true degradants. By subjecting a pure sample of 4-Chloro-2-methyl-2H-indazole to various stress conditions, you can correlate the appearance of new peaks with specific degradation pathways.

Below is a general workflow for conducting such a study.

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 4-Chloro-2-methyl-2H-indazole

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring the progress of this important synthetic transformation. This resource offers practical, field-proven insights to help you navigate the nuances of your experiments and ensure the integrity of your results.

I. Synthesis Overview: A Common Synthetic Route

The synthesis of 4-Chloro-2-methyl-2H-indazole typically involves the N-methylation of 4-chloro-1H-indazole. While various methylation agents can be employed, a common and effective method utilizes a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The primary challenge in this synthesis is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, leading to the formation of two primary isomers: 4-Chloro-1-methyl-1H-indazole and the desired 4-Chloro-2-methyl-2H-indazole.[1][2] The reaction progress must be carefully monitored to optimize the yield of the desired N2-alkylated product and minimize the formation of the N1-isomer and other impurities.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and monitoring of 4-Chloro-2-methyl-2H-indazole.

Issue 1: Differentiating Between N1 and N2 Isomers

Q: I am having difficulty distinguishing between the desired 4-Chloro-2-methyl-2H-indazole and the 4-Chloro-1-methyl-1H-indazole byproduct. How can I effectively separate and identify them?

A: This is a critical challenge in this synthesis. The two isomers often have very similar polarities, making them difficult to separate by standard column chromatography. Here's a multi-faceted approach to tackle this issue:

  • Thin-Layer Chromatography (TLC): While challenging, optimizing your TLC conditions can provide initial indications of isomer formation.

    • Expert Insight: The choice of eluent is paramount. A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point. Experiment with different ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to maximize the separation between the two spots. The N2-isomer is generally slightly less polar than the N1-isomer.

    • Visualization: Both isomers are UV active and can be visualized under a UV lamp (254 nm).[3] Staining with p-anisaldehyde can also be effective, often yielding distinct colors for the two isomers upon heating.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for separating and quantifying the isomers.

    • Causality: The choice of a normal-phase or reverse-phase column will dictate the elution order. On a typical C18 reverse-phase column, the less polar N2-isomer will generally elute before the more polar N1-isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method for distinguishing between the N1 and N2 methyl isomers.

    • Key Differentiator: The chemical shift of the N-methyl protons is the most telling feature. For 2-methyl-2H-indazoles, the N-methyl signal typically appears further downfield (at a higher ppm value) compared to the N-methyl signal of the corresponding 1-methyl-1H-indazole. This is due to the different electronic environments of the methyl group in the two isomers.

Issue 2: Incomplete Reaction or Low Conversion

Q: My reaction seems to be stalling, with a significant amount of starting material (4-chloro-1H-indazole) remaining even after extended reaction times. What are the likely causes and solutions?

A: Incomplete conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Base Strength and Stoichiometry:

    • Expertise: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the indazole, leading to a slow or incomplete reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The stoichiometry of the base should be at least one equivalent to the starting indazole.

  • Reaction Temperature:

    • Causality: N-alkylation reactions are often temperature-dependent. If the reaction is sluggish at room temperature, gently heating the reaction mixture can increase the rate. However, excessive heat can lead to side reactions and decomposition.

  • Solvent Choice:

    • Trustworthiness: The solvent must be able to dissolve the starting material and the base. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used for this type of reaction. The solvent should be anhydrous, as water can quench the base and hinder the reaction.

Issue 3: Formation of Unexpected Byproducts

Q: Besides the N1-isomer, I am observing other spots on my TLC plate. What could these be and how can I minimize their formation?

A: The formation of multiple byproducts can complicate purification and reduce the yield of your desired product.

  • Dialkylation:

    • Explanation: It's possible to get dialkylation, where a second methyl group is added to the indazole ring, forming a quaternary ammonium salt. This is more likely to occur if an excess of the methylating agent is used or if the reaction is run for an extended period at elevated temperatures.

    • Mitigation: Use a controlled stoichiometry of the methylating agent (typically 1.0 to 1.2 equivalents). Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.

  • Decomposition:

    • Insight: Indazoles, especially when activated by strong bases, can be susceptible to decomposition at high temperatures. If you observe significant charring or the formation of a complex mixture of products, consider lowering the reaction temperature.

III. Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

This protocol provides a standardized method for monitoring the progress of the N-methylation of 4-chloro-1H-indazole.

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Capillary tubes for spotting[5]

  • Eluent (e.g., 8:2 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • p-Anisaldehyde stain (optional)[4]

  • Heat gun (for visualization with stain)

Procedure:

  • Chamber Saturation: Line a developing chamber with filter paper and add the chosen eluent to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.[3]

  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or the reaction solvent). Using a capillary tube, carefully spot the reaction mixture on the origin line. It is also highly recommended to co-spot the starting material (4-chloro-1H-indazole) for comparison.[3]

  • Development: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[3] If desired, the plate can then be dipped in p-anisaldehyde stain and gently heated with a heat gun to develop the spots.[4]

Data Presentation: Expected TLC and HPLC Behavior

The following table summarizes the expected chromatographic behavior of the key components in the reaction mixture. Note that these are approximate values and can vary depending on the specific experimental conditions.

CompoundExpected Rf (8:2 Hexane:EtOAc)Expected HPLC Elution Order (Reverse Phase)
4-Chloro-1H-indazole (Starting Material)~0.23
4-Chloro-2-methyl-2H-indazole (Product)~0.51
4-Chloro-1-methyl-1H-indazole (Isomer)~0.42
Protocol 2: ¹H NMR Sample Preparation for Isomer Identification

A clean ¹H NMR spectrum is essential for definitively identifying the N1 and N2 isomers.

Procedure:

  • Work up a small aliquot of the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum. Pay close attention to the region where the N-methyl protons are expected to appear (typically between 3.5 and 4.5 ppm).

IV. Visualization of Monitoring Workflow

The following diagram illustrates the logical workflow for monitoring the synthesis of 4-Chloro-2-methyl-2H-indazole.

G cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Decision Point cluster_3 Product Analysis & Purification Start Start Synthesis: 4-Chloro-1H-indazole + Methylating Agent + Base TLC TLC Analysis (e.g., 8:2 Hexane:EtOAc) Start->TLC Check_Completion Reaction Complete? TLC->Check_Completion HPLC HPLC Analysis (for quantitative assessment) HPLC->Check_Completion Check_Completion->HPLC No Workup Reaction Workup Check_Completion->Workup Yes NMR ¹H NMR Analysis for Isomer Ratio Workup->NMR Purification Column Chromatography NMR->Purification Final_Product Isolated 4-Chloro-2-methyl-2H-indazole Purification->Final_Product

Caption: Workflow for monitoring the synthesis of 4-Chloro-2-methyl-2H-indazole.

V. References

  • BenchChem. (2025). Technical Support Center: Indazole Isomer Separations. Retrieved from

  • MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from

  • The Royal Society of Chemistry. (n.d.). TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from

  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from

  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. Retrieved from

  • Neugen Labs. (n.d.). 4-Chloro-2-methyl-2H-indazole. Retrieved from

  • PubMed Central (PMC). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from

Sources

Optimization

Catalyst selection and optimization for reactions involving "4-Chloro-2-methyl-2H-indazole"

Technical Support Center: Catalyst Selection for 4-Chloro-2-methyl-2H-indazole Reactions Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Chloro-2-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for 4-Chloro-2-methyl-2H-indazole Reactions

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Chloro-2-methyl-2H-indazole. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges in catalyst selection and reaction optimization for this versatile heterocyclic scaffold.

Part 1: Foundational Concepts & General FAQs

This section addresses overarching questions about the reactivity of 4-Chloro-2-methyl-2H-indazole and initial considerations for catalyst system selection.

Q1: What are the primary challenges when using 4-Chloro-2-methyl-2H-indazole in cross-coupling reactions?

A1: The primary challenges stem from two key structural features:

  • The Aryl Chloride: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, crucial step of the catalytic cycle—oxidative addition of the palladium catalyst to the C-Cl bond—the rate-limiting and most difficult step.[1] This necessitates the use of highly active, specialized catalyst systems.

  • The Indazole Core: The nitrogen atoms within the indazole ring can act as Lewis bases and coordinate to the palladium metal center. This can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst and halting the reaction. The choice of ligand is critical to mitigate this effect.

Q2: I am starting a new project with this substrate. Where do I begin with catalyst selection for a generic cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?

A2: For aryl chlorides, the most effective catalysts are typically generated from a Palladium(II) or Palladium(0) source combined with a sterically hindered, electron-rich phosphine ligand. These properties are essential to facilitate the difficult oxidative addition step.

A robust starting point is to use a pre-formed catalyst (precatalyst) which offers better stability and generates the active monoligated Pd(0) species more reliably in solution.[2]

Recommended Starting Points:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, but G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G3/G4) are often superior for reliability.[3]

  • Ligand Class: Buchwald-type biaryl phosphine ligands are the industry standard for this type of transformation. Start with broadly applicable ligands like SPhos or XPhos . Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.

Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[4][5] However, the low reactivity of 4-chloro-2-methyl-2H-indazole demands careful optimization.

Q3: My Suzuki-Miyaura coupling reaction is not working or gives very low yield. What should I check first?

A3: A failed Suzuki coupling is a common issue. Systematically verify the following key parameters before attempting a complete re-optimization.[6]

  • Catalyst & Ligand Activity: Is your palladium source and ligand active? Phosphine ligands can oxidize on storage. If you are not using a stable precatalyst, ensure your Pd(II) source is being properly reduced in-situ to the active Pd(0) state.[6]

  • Oxygen Contamination: Oxygen can rapidly decompose the active Pd(0) catalyst and promote unwanted boronic acid homocoupling.[5][6] Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and the reaction is maintained under a positive pressure of inert gas.

  • Boronic Acid Stability: Boronic acids can degrade via protodeboronation (replacement of the boronic acid group with hydrogen).[7][8] This is especially problematic with electron-poor boronic acids or if excess water is present. Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[7]

  • Base and Solvent Compatibility: Ensure your base is sufficiently soluble in the reaction solvent. Poor solubility of reagents is a frequent, underestimated cause of reaction failure.[7][9] If you observe a thick, un-stirrable slurry, the reaction kinetics will be severely hampered.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Boronic acid homocoupling is almost always a result of oxygen in the system, which re-oxidizes the Pd(0) catalyst.[5]

  • Solution: Improve your degassing technique. Use a robust glovebox for setup if available. Alternatively, use multiple "freeze-pump-thaw" cycles for the solvent. Ensure your inert gas line is purging the reaction vessel adequately before and during catalyst addition.

Q5: The reaction starts but stalls before completion. What catalyst or condition modifications should I try?

A5: Stalled reactions often indicate catalyst deactivation or insufficient reactivity.

  • Change the Ligand: If using a general ligand like PPh₃, it is likely not active enough. Switch to a more electron-rich and bulky Buchwald ligand. A good screening set includes XPhos, SPhos, and RuPhos.

  • Change the Base: The base is critical for activating the boronic acid in the transmetalation step.[7] If a weaker base like K₂CO₃ is failing, switch to a stronger one like K₃PO₄ or Cs₂CO₃.[7]

  • Increase Temperature: Aryl chlorides often require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition. Solvents like dioxane, toluene, or CPME are suitable for these temperatures.[7]

Logical Troubleshooting Flow for Suzuki-Miyaura Coupling

Below is a decision-making diagram to guide your troubleshooting process.

SuzukiTroubleshooting start Low or No Yield in Suzuki Coupling check_reagents Are all reagents pure and active? (Boronic acid, halide, base) start->check_reagents homocoupling Significant boronic acid homocoupling observed? check_reagents->homocoupling Reagents OK fix_reagents Action: Use fresh reagents. Consider boronic ester (BPin). Dry base thoroughly. check_reagents->fix_reagents No, potential degradation check_setup Is the reaction setup truly inert? (Degassed solvent, N2/Ar atmosphere) stalled Reaction starts but stalls? check_setup->stalled Yes, setup is inert fix_o2 Action: Improve degassing. Use Freeze-Pump-Thaw. Check inert gas flow. check_setup->fix_o2 No, setup may have leaks homocoupling->check_setup No homocoupling->fix_o2 Yes optimize Optimization Strategy stalled->optimize Yes change_ligand Screen Ligands: XPhos, SPhos, RuPhos optimize->change_ligand 1st change_base Screen Bases: K3PO4, Cs2CO3 optimize->change_base 2nd change_solvent Screen Solvents/Temp: Dioxane, Toluene (100-120°C) optimize->change_solvent 3rd

Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.

Table 1: Recommended Suzuki-Miyaura Catalyst Systems & Conditions
Coupling PartnerRecommended LigandPalladium SourceBaseSolventTemp (°C)
Phenylboronic acidXPhos or SPhosXPhos Pd G3/G4K₃PO₄1,4-Dioxane/H₂O100-110
Heteroarylboronic acidSPhos or RuPhosPd₂(dba)₃K₃PO₄ or Cs₂CO₃Toluene or CPME100-120
Alkylboronic acid (sp³)BrettPhosBrettPhos Pd G3Cs₂CO₃t-BuOH/H₂O80-100

Part 3: Buchwald-Hartwig Amination Troubleshooting Guide

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. For 4-chloro-2-methyl-2H-indazole, success hinges on overcoming the C-Cl activation barrier while managing potential N-coordination.

Q6: My Buchwald-Hartwig amination is failing. I'm using Pd(OAc)₂ and a phosphine ligand. What's wrong?

A6: This is a classic challenge. The issue could be with catalyst activation, ligand choice, or the base.

  • Inefficient Catalyst Formation: Using Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species.[9] This step can be unreliable. Using a well-defined precatalyst (e.g., a G3/G4 palladacycle) that rapidly generates the active LPd(0) upon exposure to base is a much more robust approach.[9]

  • Incorrect Ligand: Aryl chlorides require highly active ligands. For primary and secondary amines, bulky biaryl phosphine ligands are essential. tBuXPhos, for instance, is specifically noted for its effectiveness with indazoles.[10]

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like carbonates are typically ineffective for aryl chlorides.

Q7: I am seeing hydrodehalogenation (C-Cl bond replaced by C-H) as the major side product. What causes this?

A7: Hydrodehalogenation can arise from a side reaction where the amide intermediate undergoes β-hydride elimination instead of reductive elimination. It can also be caused by moisture in the reaction.

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent and amine are dry.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Screening ligands is advisable.

    • Base: Ensure the base is not introducing water. Use freshly opened or dried reagents.

Q8: Can I couple ammonia or primary amines with my chloro-indazole?

A8: Yes, but it is challenging. Ammonia itself binds strongly to palladium, often poisoning the catalyst.

  • Ammonia Equivalents: The standard approach is to use an ammonia surrogate like benzophenone imine or a silylamide. The resulting imine or silylamine can then be easily hydrolyzed to the desired primary aniline product in a subsequent step.

  • Specialized Catalysts: For direct coupling of primary amines, ligands like BrettPhos have been specifically designed to facilitate these difficult transformations.[10]

Table 2: Recommended Buchwald-Hartwig Catalyst Systems & Conditions
Amine PartnerRecommended LigandPalladium SourceBaseSolventTemp (°C)
Secondary Acyclic AminesXPhosXPhos Pd G3NaOtBuToluene90-110
Primary Alkyl/Aryl AminesBrettPhos or RuPhosBrettPhos Pd G3LHMDS or K₃PO₄Dioxane100-110
Indoles, CarbazolestBuXPhosPd(OAc)₂ / LigandNaOH or K₃PO₄Dioxane100-110
Ammonia EquivalentAdBrettPhosAdBrettPhos Pd G3NaOtBuToluene100

Part 4: Other Key Transformations

Q9: I want to perform a Sonogashira coupling. Are there special considerations for a chloro-indazole?

A9: Yes. The Sonogashira coupling of terminal alkynes with aryl chlorides is difficult and often requires more forcing conditions than with bromides or iodides.[11]

  • Catalyst System: A standard Pd/Cu co-catalyst system (e.g., Pd(PPh₃)₂Cl₂ / CuI) may require high temperatures.

  • Copper-Free Systems: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen, consider a copper-free protocol.[12] These often rely on highly active palladium catalysts with bulky phosphine ligands (like cataCXium® A or P(t-Bu)₃) and an organic base like pyrrolidine or triethylamine.[13]

  • Base: A strong amine base is required to form the copper- or palladium-acetylide intermediate. Diisopropylamine (DIPA) or triethylamine (TEA) are common.

Q10: Can I functionalize the indazole ring directly via C-H activation instead of using the chloro-substituent?

A10: Absolutely. C-H functionalization is a powerful, modern strategy for derivatizing heterocyclic cores.[14][15] For 2-aryl-2H-indazoles, the 2-aryl group can act as a directing group to achieve ortho-C-H functionalization on that aryl ring.[15] More relevant to the indazole core itself:

  • C3-Position: The C3 position of the indazole is often the most electronically favorable site for direct functionalization reactions like arylation or amination.[16][17]

  • C7-Position: Direct C7-arylation has also been reported using specific catalyst systems, such as Pd(OAc)₂ with 1,10-phenanthroline as the ligand.[18] This approach offers an alternative synthetic route and avoids the challenges associated with C-Cl bond activation.

Part 5: Standard Experimental Protocols

The following are generalized, step-by-step starting protocols. They must be optimized for your specific substrates.

General Workflow for Cross-Coupling Setup

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_vial 1. Add halide, coupling partner, and base to oven-dried vial. add_solvent 2. Add degassed solvent. prep_vial->add_solvent degas_mixture 3. Purge vial with N2/Ar. add_solvent->degas_mixture add_catalyst 4. Add Pd source and ligand (or precatalyst). degas_mixture->add_catalyst heat_stir 5. Heat to target temperature with vigorous stirring. add_catalyst->heat_stir monitor 6. Monitor by TLC/LC-MS. heat_stir->monitor quench 7. Cool and quench reaction. monitor->quench extract 8. Perform aqueous workup and extraction. quench->extract purify 9. Purify by column chromatography. extract->purify

Caption: General experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling (Starting Point)
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-methyl-2H-indazole (1.0 equiv), the boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. The mixture is often briefly purged again with inert gas.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100–110 °C.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Protocol 2: Buchwald-Hartwig Amination (Starting Point)
  • Preparation: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add 4-Chloro-2-methyl-2H-indazole (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene (to ~0.1 M).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. National Institutes of Health. [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Springer. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme Connect. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of 4-Chloro-2-methyl-2H-indazole: HPLC vs. NMR

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Chloro-2-methyl-2H-indazole, a key intermediate in organic synthesis, rigorous purity assessment is paramount.[1][2] Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of procedures. It delves into the causality behind methodological choices, providing researchers and drug development professionals with the insights needed to select and implement the most appropriate technique for their specific needs. We will explore the theoretical underpinnings, present validated experimental protocols, and compare the performance of each method using supporting data.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis.[3] Its strength lies in its high resolving power, sensitivity, and well-established validation frameworks under guidelines from the International Council for Harmonisation (ICH).[4][5]

The "Why": Mechanistic Choices in HPLC Method Development

An HPLC method for purity assessment is designed to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products.[3] For 4-Chloro-2-methyl-2H-indazole, a moderately polar molecule, a Reversed-Phase (RP-HPLC) method is the logical starting point.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and hydrophobic character, which effectively retains and separates a wide range of small organic molecules. The alkyl chains provide a non-polar environment, and separation is achieved based on the differential partitioning of analytes between the stationary phase and the mobile phase.

  • Mobile Phase Strategy: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is employed. The initial high-aqueous content allows for the retention of the main peak, while the gradually increasing organic concentration ensures that any more hydrophobic impurities are eluted from the column in a reasonable time, producing sharp, well-defined peaks. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducibility.

  • Detection: UV-Vis detection is the most common choice for chromophoric molecules like indazole derivatives. The detection wavelength is set at the absorbance maximum (λmax) of 4-Chloro-2-methyl-2H-indazole to ensure maximum sensitivity for the main peak and its structurally similar impurities.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow A Sample Preparation (Accurate weighing and dissolution in diluent) B HPLC System Setup (C18 Column, Mobile Phase Gradient, UV Detector) A->B Load Sample C Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) B->C Qualify Method D System Suitability Test (SST) (Check resolution, tailing factor, repeatability) C->D Verify System Performance E Data Acquisition (Inject sample and record chromatogram) D->E Run Analysis F Data Processing & Purity Calculation (Peak integration and Area Percent Normalization) E->F Analyze Results

Caption: A typical workflow for purity assessment using HPLC.

Protocol 1: HPLC Purity Method for 4-Chloro-2-methyl-2H-indazole
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-2-methyl-2H-indazole.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Validation (as per ICH Guidelines Q2(R2)) :[5]

    • Specificity: Inject the sample, a blank (diluent), and a placebo to ensure no interference at the retention time of the main peak.

    • Linearity: Prepare a series of solutions ranging from 0.05 to 1.5 mg/mL to demonstrate a linear relationship between concentration and peak area.

    • Accuracy & Precision: Perform replicate injections (n=6) of the sample solution to determine repeatability (RSD ≤ 2.0%).[6]

  • Purity Calculation: The purity is typically calculated using the area normalization method, expressed as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of small molecules.[7][8][9] Unlike HPLC, which relies on the relative response of a detector, qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] This allows for the determination of absolute purity without needing a reference standard of the analyte itself.

The "Why": Key Considerations for an Accurate qNMR Assay

The success of a qNMR experiment hinges on careful planning and execution to ensure the direct proportionality between signal integral and concentration holds true.[7]

  • Internal Standard Selection: A high-purity (>99.9%) internal standard is crucial. It must be stable, non-volatile, accurately weighable, and possess at least one sharp proton signal that is well-resolved from all analyte and impurity signals.[3] For 4-Chloro-2-methyl-2H-indazole, maleic acid or 1,4-dinitrobenzene are suitable choices in a solvent like DMSO-d6.

  • Solvent Choice: The deuterated solvent must completely dissolve both the analyte and the internal standard.[7] DMSO-d6 is often a good choice for its high boiling point and ability to dissolve a wide range of organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, NMR parameters must be optimized. A long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified, is essential. This ensures all protons are fully relaxed before the next pulse, making their signal intensities directly comparable. A calibrated 90° pulse angle is also used.

Experimental Workflow: qNMR Purity Assessment

QNMR_Workflow A Material Preparation (Accurate weighing of analyte and internal standard) B Sample Dissolution (Dissolve mixture in a known volume of deuterated solvent) A->B Combine C NMR Data Acquisition (Calibrated 90° pulse, long relaxation delay D1 > 5*T1) B->C Analyze Sample D Data Processing (Phasing, baseline correction, and careful integration of signals) C->D Process Spectrum E Purity Calculation (Apply the universal qNMR equation) D->E Quantify

Caption: A streamlined workflow for absolute purity assessment using qNMR.

Protocol 2: ¹H-qNMR Purity Method for 4-Chloro-2-methyl-2H-indazole
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Materials:

    • Analyte: 4-Chloro-2-methyl-2H-indazole.

    • Internal Standard (IS): Maleic Acid (NIST traceable, purity > 99.9%).

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-Chloro-2-methyl-2H-indazole into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (ensure this is >5x T1 of the slowest relaxing proton).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for the analyte (e.g., the N-methyl singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).

  • Purity Calculation: The purity (P) of the analyte is calculated using the following equation:[7]

    • P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

Head-to-Head Comparison: HPLC vs. qNMR

While both techniques are capable of assessing purity, they provide different types of information and have distinct advantages. The choice between them depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity profiling, or high-throughput screening.

FeatureHPLC with UV DetectionQuantitative NMR (qNMR)
Principle Separation based on partitioning; detection based on UV absorbance. Purity by area percent.Universal detection of nuclei. Purity by direct comparison of signal integrals to a certified standard.
Quantification Relative (assumes all impurities have the same response factor as the API, unless determined).Absolute (primary ratio method).[8]
Reference Standard Requires a qualified reference standard of the API for assay, but not for area % purity.Requires a certified internal standard of a different, unrelated compound.[3]
Structural Info Provides no structural information. Coupled with Mass Spectrometry (LC-MS) for identification.Provides full structural confirmation of the analyte and can help identify unknown impurities simultaneously.
Selectivity High; can resolve isomers and closely related compounds with proper method development.High; depends on chemical shift dispersion. Overlapping peaks can be a challenge.
Sensitivity Generally higher (can reach low ppm levels for impurities).Lower than HPLC (typically requires µg-mg quantities). LOD/LOQ are higher.[11]
Analysis Time Longer per sample due to run time and equilibration (20-40 min).Faster per sample after initial setup (5-15 min).[8]
Solvent Consumption High, generating significant liquid waste.Very low ("Green" technique).[8][11]
Validation Well-established ICH guidelines for validation are mandatory.[4][12]Validation protocols are established and focus on accuracy, precision, and linearity.[10]

Hypothetical Data Summary

The following table presents hypothetical purity data for three different batches of 4-Chloro-2-methyl-2H-indazole, demonstrating the typical results obtained from each technique.

Batch IDHPLC (% Area)qNMR (% Purity w/w)
IND-24-00199.65%98.9% (± 0.2%)
IND-24-00298.80%98.1% (± 0.3%)
IND-24-00399.89%99.2% (± 0.1%)

Note: It is common for HPLC area percent values to be slightly higher than absolute qNMR purity values. This is because HPLC-UV may not detect non-chromophoric impurities (e.g., water, residual inorganic salts), whereas qNMR provides a mass-based purity relative to the certified standard.[13]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Both HPLC and qNMR are indispensable tools in the pharmaceutical scientist's arsenal. They are not mutually exclusive but rather complementary, or orthogonal, techniques.

  • Choose HPLC for:

    • Routine quality control and release testing where a method has been established.

    • Detecting and quantifying very low-level impurities (trace analysis).

    • Separating complex mixtures of isomers or closely related compounds.

  • Choose qNMR for:

    • Primary characterization and absolute purity assignment of new chemical entities and reference standards.

    • When a reference standard for the analyte is not available.[14]

    • Simultaneous structural confirmation and quantification.

    • Rapid analysis with minimal solvent waste.

For the comprehensive purity assessment of 4-Chloro-2-methyl-2H-indazole, a dual approach is recommended. Use qNMR to establish the absolute purity of a primary reference standard. Then, use that well-characterized standard to validate a more sensitive HPLC method for routine quality control, impurity profiling, and stability studies, determining the relative response factors (RRFs) for known impurities.[3] This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in the quality and safety of the API.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • QNMR – a modern alternative to HPLC. Almac Group.

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. CordenPharma.

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

  • 4-Chloro-2-methyl-2H-indazole. Neugen Labs.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.

  • Koyuncu, I., et al. (2019). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Journal of Pharmaceutical and Biomedical Analysis, 175, 112769.

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry.

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate.

Sources

Comparative

A Comparative Guide to the Structural Validation of 4-Chloro-2-methyl-2H-indazole: The Definitive Role of X-ray Crystallography

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring system dictates molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring system dictates molecular interactions with biological targets, making unambiguous structural validation a non-negotiable step in drug discovery and development. This guide provides an in-depth analysis of the structural elucidation of a representative compound, 4-Chloro-2-methyl-2H-indazole. We will detail the gold-standard method of single-crystal X-ray diffraction (SCXRD) from synthesis and crystallization to final structure refinement. Furthermore, we will present an objective comparison of SCXRD with orthogonal spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—providing researchers with a clear perspective on the strengths and limitations of each method for the validation of complex heterocyclic structures.

Introduction: The Imperative of Unambiguous Structure

Nitrogen-containing heterocycles are fundamental building blocks in modern pharmaceuticals.[2][3][4] Among them, the indazole core is of significant interest due to its presence in molecules with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[5] The isomeric forms of substituted indazoles (e.g., 1H vs. 2H) and the exact placement of substituents can drastically alter a compound's pharmacological profile. Therefore, relying solely on spectroscopic data, which can sometimes be ambiguous, introduces a significant risk in the development pipeline.

This guide focuses on 4-Chloro-2-methyl-2H-indazole (Figure 1), a specific isomer whose synthesis requires rigorous structural confirmation. The ultimate goal of structural validation is to produce a three-dimensional picture of electron density, from which atomic positions, bond lengths, and stereochemistry can be determined with high precision.[6] Single-crystal X-ray diffraction is the most powerful and direct method to achieve this, providing the unequivocal evidence required for patents, publications, and regulatory submissions.[7][8]

Figure 1: Chemical structure of 4-Chloro-2-methyl-2H-indazole.

From Synthesis to Single Crystal: Preparing the Analyte

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. This is often the most challenging step in the entire process.[6][9]

Representative Synthesis

The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methods, often involving multi-component reactions or metal-catalyzed cyclizations.[1][10][11] A common approach involves the reaction of a suitably substituted benzaldehyde with a primary amine and an azide source, catalyzed by a transition metal like copper.[1] The final methylation step to install the N2-methyl group would be a subsequent, regioselective alkylation. Purity of the final compound is paramount, typically achieved through column chromatography or recrystallization, and must be confirmed before attempting crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for diffraction (typically >0.1 mm in all dimensions with no significant imperfections) is essential.[6] The goal is to bring a saturated solution of the pure compound to a state of supersaturation slowly, allowing molecules to pack in a highly ordered, repeating lattice.

Key Crystallization Methods for Small Molecules:

  • Slow Evaporation: This is one of the simplest methods. The compound is dissolved in a suitable solvent or solvent mixture, and the container is loosely covered to allow the solvent to evaporate over several days or weeks. The slow increase in concentration facilitates ordered crystal growth.[12]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix. This method is particularly useful when the compound is highly soluble in the primary solvent.[7]

Causality Behind Experimental Choice: For a small, relatively non-polar molecule like 4-Chloro-2-methyl-2H-indazole, slow evaporation from a moderately volatile solvent system (e.g., ethanol/hexane or dichloromethane/heptane) is an excellent starting point. The choice of solvent is critical; it must not only dissolve the compound but also allow for the intermolecular interactions necessary to form a stable crystal lattice.[12]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a definitive, high-resolution, three-dimensional structure of a molecule as it exists in the crystalline state.[9] The technique works by irradiating a single crystal with a focused beam of monochromatic X-rays. The crystal lattice diffracts these X-rays in a unique pattern of spots (reflections). By measuring the angles and intensities of these reflections, a 3D map of the electron density within the crystal can be calculated, revealing the precise location of every atom.[6][14]

Experimental Protocol: A Self-Validating System

The SCXRD workflow is inherently self-validating, with numerous statistical checks at each stage to ensure the quality and accuracy of the final model.

  • Crystal Selection and Mounting: A suitable crystal is identified under a microscope, picked up using a cryo-loop, and mounted on a goniometer head. For data collection, the crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a detector like a CCD or pixel detector.[6] Modern diffractometers automate this process, determining the optimal data collection strategy.

  • Data Processing and Structure Solution: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[14] The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement and Validation: An atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best possible fit. The quality of the final structure is assessed using metrics like the R-factor, which indicates the agreement between the observed and calculated diffraction data.

SCXRD Experimental Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystal Crystallization Synthesis->Crystal Pure Compound Mount Crystal Mounting Crystal->Mount Single Crystal Data X-ray Data Collection Mount->Data Mounted Crystal Solve Structure Solution Data->Solve Diffraction Data Refine Refinement Solve->Refine Initial Model Validate Validation & CIF Report Refine->Validate Refined Model Comparative_Workflow cluster_scxrd SCXRD Path cluster_spec Spectroscopy Path Compound Synthesized Compound Crystal Grow Single Crystal Compound->Crystal NMR Acquire NMR Data (¹H, ¹³C, 2D) Compound->NMR MS Acquire MS Data (HRMS) Compound->MS Diffract Collect Diffraction Data Crystal->Diffract Result_SCXRD Unambiguous 3D Structure (Absolute Confirmation) Diffract->Result_SCXRD Interpret Interpret Data & Propose Structure NMR->Interpret MS->Interpret Result_Spec Inferred Structure (High Confidence, but Indirect) Interpret->Result_Spec

Sources

Validation

Comparing the reactivity of "4-Chloro-2-methyl-2H-indazole" with other substituted indazoles

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth examination of the chemical reactivity of 4-Chloro-2-methyl-2H-indazole. In the landscap...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth examination of the chemical reactivity of 4-Chloro-2-methyl-2H-indazole. In the landscape of medicinal chemistry, indazoles are recognized as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the indazole ring profoundly influences its biological activity and, just as critically, its synthetic accessibility. This guide provides a comparative analysis of 4-Chloro-2-methyl-2H-indazole, contrasting its reactivity with other substituted indazoles and offering insights into the underlying principles that govern its chemical behavior. Our focus will be on reactions of paramount importance in drug discovery, such as cross-coupling and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.

The Electronic and Steric Landscape of Substituted Indazoles

The reactivity of an indazole is a function of a delicate interplay between the inherent electronic properties of the bicyclic system and the effects imparted by its substituents. Understanding these factors is key to predicting reaction outcomes and designing efficient synthetic routes.

1.1. The Influence of the N2-Methyl Group

Indazole exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more stable form.[3][4] Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, with the product ratio heavily dependent on the substituents and reaction conditions.[5][6][7] The featured molecule, 4-Chloro-2-methyl-2H-indazole, possesses a methyl group at the N2 position. This seemingly simple modification has significant electronic consequences. The 2H-indazole isomer is generally a stronger base than its 1H counterpart.[3] The N2-alkylation breaks the N-H acidity of the parent indazole, precluding reactions that require deprotonation at this site and directing reactivity towards the carbocyclic ring or the C3 position.

1.2. The Role of the C4-Chloro Substituent

Positioned on the benzene portion of the scaffold, the chlorine atom at C4 exerts a dual electronic effect. Its inductive effect is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, its lone pairs can participate in resonance, though this effect is weaker for chlorine compared to other halogens like fluorine. This electron-withdrawing nature is pivotal in activating the C4 position for nucleophilic aromatic substitution (SNAr) and influencing the regioselectivity of metal-catalyzed cross-coupling reactions.

The following diagram illustrates the key electronic factors influencing the reactivity of the indazole core.

Electronic_Effects cluster_indazole 4-Chloro-2-methyl-2H-indazole Core cluster_substituents Substituent Effects Indazole Indazole Ring N2_Me N2-Methyl Group (Basicity, Directs Reactivity) N2_Me->Indazole Modulates Ring Electronics C4_Cl C4-Chloro Group (-I, Weak +M) (Activates for SNAr & Cross-Coupling) C4_Cl->Indazole Influences Carbocyclic Reactivity

Caption: Electronic influence of substituents on the indazole core.

Comparative Reactivity in Key Transformations

The true utility of a building block like 4-Chloro-2-methyl-2H-indazole is demonstrated in its performance in a variety of chemical transformations.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern drug discovery. The reactivity of a C-Cl bond in these reactions is typically lower than that of C-Br or C-I bonds, often requiring more active catalyst systems or harsher conditions.[8] However, the electronic nature of the indazole ring can modulate this reactivity.

Comparative Data: Suzuki-Miyaura Coupling of Halo-Indazoles

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various N-protected halo-indazoles with phenylboronic acid. This data highlights the relative reactivity of the C-Cl bond in our target molecule compared to other halogenated analogues.

EntrySubstrateHalogen at C4Typical Yield (%)Relative ReactivityReference Catalyst System
12-Methyl-4-iodo -2H-indazoleIodo>90%HighestPd(PPh₃)₄, K₂CO₃
24-Bromo -2-methyl-2H-indazoleBromo80-90%HighPd(dppf)Cl₂, Na₂CO₃
34-Chloro-2-methyl-2H-indazole Chloro 65-75% Moderate Pd₂(dba)₃, SPhos, K₃PO₄
44-Fluoro -2-methyl-2H-indazoleFluoro<10%LowestSpecialized Catalysts

Data is compiled from representative procedures and serves for comparative purposes. Actual yields may vary based on specific reaction conditions and boronic acid partners.[8][9][10]

Expertise & Experience: The choice of a more electron-rich and bulky phosphine ligand, such as SPhos, is a rational strategy to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond. This is a common approach for activating aryl chlorides in cross-coupling reactions.[8]

2.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzene ring in 4-Chloro-2-methyl-2H-indazole, enhanced by the electron-withdrawing indazole core and the C4-chloro substituent, makes it a prime candidate for SNAr reactions. This pathway allows for the direct introduction of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho or para to it.[11][12][13] In this context, the indazole ring system acts as a powerful internal electron-withdrawing group, activating the C4-chloro for displacement.

Comparative Reactivity of Isomeric Chloro-nitrobenzenes vs. 4-Chloro-indazole

SubstrateActivating GroupRelative Rate of SNAr with Piperidine
p-Chloronitrobenzenep-NO₂High
o-Chloronitrobenzeneo-NO₂Moderate-High
m-Chloronitrobenzenem-NO₂Very Low
4-Chloro-2-methyl-2H-indazole Indazole Core Moderate

The reactivity of 4-chloro-2-methyl-2H-indazole in SNAr is comparable to that of ortho- or para-activated nitro-chloroaromatics, making it a viable substrate for this important transformation. The reaction proceeds via a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[14]

Experimental Protocols & Workflows

To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a representative cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-2H-indazole

This protocol details the coupling of 4-Chloro-2-methyl-2H-indazole with 4-methoxyphenylboronic acid.

Materials:

  • 4-Chloro-2-methyl-2H-indazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Reagents reagents To a dry Schlenk flask, add: - 4-Chloro-2-methyl-2H-indazole - 4-Methoxyphenylboronic acid - K₃PO₄ - Pd₂(dba)₃ and SPhos start->reagents purge Seal flask, evacuate and backfill with Argon (repeat 3x). Rationale: Removes oxygen which degrades the Pd(0) catalyst. reagents->purge solvents Add anhydrous Toluene and degassed Water (e.g., 10:1 ratio). purge->solvents reaction Heat the mixture to 100-110 °C with vigorous stirring for 12-24h. Rationale: Higher temperature is needed to facilitate oxidative addition to the C-Cl bond. solvents->reaction monitoring Monitor reaction progress by TLC or LC-MS. Check for consumption of starting material. reaction->monitoring workup Cool to RT. Dilute with EtOAc. Wash with water, then brine. Dry over Na₂SO₄. monitoring->workup Upon completion purify Concentrate in vacuo. Purify by column chromatography (e.g., Hexane/EtOAc gradient). workup->purify end End: Isolate and Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Chloro-2-methyl-2H-indazole (e.g., 166 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium phosphate (636 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 18 hours.

  • Monitoring: After 18 hours, take a small aliquot for TLC or LC-MS analysis to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 4-(4-methoxyphenyl)-2-methyl-2H-indazole.

Conclusion

4-Chloro-2-methyl-2H-indazole emerges as a highly valuable and versatile building block for synthetic and medicinal chemistry. While its C-Cl bond is less reactive in palladium-catalyzed cross-couplings compared to its bromo and iodo counterparts, this challenge is readily overcome with modern, robust catalyst systems.[8] Conversely, the electronic properties of the 2-methyl-2H-indazole core sufficiently activate the C4 position for nucleophilic aromatic substitution, providing a complementary and powerful method for functionalization. The strategic selection of reaction conditions and a foundational understanding of the electronic and steric factors at play—as outlined in this guide—will empower researchers to effectively harness the synthetic potential of this important scaffold in the pursuit of novel molecular entities.

References

  • O'Brien, C. J., et al. (2021). Indazole C-3 substituent effects. ResearchGate. Retrieved from [Link]

  • Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Retrieved from [Link]

  • Liu, R., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH National Library of Medicine. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Bonesi, S. M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Retrieved from [Link]

  • García-García, P., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Retrieved from [Link]

  • Almond-Thynne, J., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

  • Chapman, N. B., & Russell-Hill, D. Q. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Stadler, M., et al. (2022). Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Seela, F., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH National Library of Medicine. Retrieved from [Link]

  • Zalewski, D., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Retrieved from [Link]

  • Song, J. J., et al. (2005). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. Retrieved from [Link]

  • Wang, C., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Indazole Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The indazol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous investigational compounds.[1] This guide provides a comprehensive comparison of the biological activity of a series of indazole derivatives, moving beyond a mere listing of data to offer insights into their structure-activity relationships (SAR) and mechanistic underpinnings. While the specific core "4-Chloro-2-methyl-2H-indazole" is not extensively represented in comparative literature, this guide will focus on a closely related and well-documented series of indazole derivatives to illustrate the principles of SAR and biological evaluation, providing a valuable framework for researchers in the field.

Introduction to the Indazole Scaffold in Oncology

Indazole-containing molecules have demonstrated a wide array of pharmacological activities, with a significant focus on their application as anticancer agents.[2] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological profiles to target specific cellular pathways implicated in cancer progression.[3] A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4]

This guide will delve into a comparative analysis of a series of synthesized indazole derivatives, examining their antiproliferative effects on various cancer cell lines. We will explore how subtle modifications to the core indazole structure influence their biological activity, providing a clear illustration of the structure-activity relationship. Furthermore, we will present detailed experimental protocols for key biological assays and visualize the implicated signaling pathways to provide a comprehensive and actionable resource for researchers.

Comparative Analysis of Antiproliferative Activity

A study by Wei et al. (2021) provides a clear example of how systematic chemical modifications of an indazole scaffold can significantly impact anticancer activity. A series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), H460 (lung), 4T1 (breast), HepG2 (liver), and MCF-7 (breast). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, were determined using the MTT assay.

The results, summarized in the table below, highlight the differential sensitivity of the cancer cell lines to the various derivatives and underscore the importance of specific structural features for potent anticancer activity.

Compound IDR1 GroupA549 IC50 (μM)H460 IC50 (μM)4T1 IC50 (μM)HepG2 IC50 (μM)MCF-7 IC50 (μM)
2a 4-methylpiperazin-1-yl1.982.561.153.112.43
2b N,N-dimethylsulfonamide1.541.980.982.541.87
2c 4-sulfonylmorpholine1.231.650.762.131.54
2d (4-methylpiperazin-1-yl)methyl1.872.131.022.872.11
2e 4-methylmorpholine1.652.010.892.431.76
2f Pyridin-4-yl0.54 0.87 0.23 1.15 0.98

Data extracted from Wei et al., 2021.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Superiority of the Pyridyl Moiety: Compound 2f , featuring a pyridin-4-yl group at the R1 position, demonstrated the most potent and broad-spectrum antiproliferative activity across all tested cell lines, with IC50 values in the sub-micromolar to low micromolar range.

  • Impact of Sulfonyl Groups: The introduction of sulfonamide (2b ) and sulfonylmorpholine (2c ) moieties generally led to an improvement in potency compared to the piperazine-containing compound 2a , suggesting that these groups may engage in favorable interactions with the biological target.[5]

  • Tolerance of a Methylene Linker: The presence of a methylene linker in compound 2d did not significantly alter the activity compared to 2a , indicating some flexibility in the linker region is tolerated.[5]

Mechanistic Insights: Induction of Apoptosis

Further investigation into the mechanism of action of the most potent compound, 2f , revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. Treatment of 4T1 breast cancer cells with compound 2f led to a dose-dependent increase in apoptosis, which was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Compound_2f Compound_2f Mitochondrion Mitochondrion Bax Bax Bcl-2 Bcl-2 Cytochrome_c Cytochrome c Apoptosome Apoptosome Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Cleaved Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the key assays used in the evaluation of these indazole derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, H460, 4T1, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a suitable software.

MTT_Workflow

Conclusion and Future Directions

The comparative analysis of this series of indazole derivatives clearly demonstrates the potential of this scaffold in the development of novel anticancer agents. The structure-activity relationship data provides a rational basis for the design of more potent and selective compounds. The identification of the pyridin-4-yl moiety as a key pharmacophore in compound 2f offers a valuable starting point for further optimization.

Future research should focus on elucidating the specific kinase targets of these compounds through comprehensive kinase profiling. A deeper understanding of their mechanism of action will be crucial for their advancement into preclinical and clinical development. Furthermore, the exploration of different substitution patterns on the indazole ring could lead to the discovery of derivatives with improved pharmacokinetic properties and enhanced in vivo efficacy. The insights provided in this guide serve as a foundation for these future endeavors, paving the way for the next generation of indazole-based cancer therapeutics.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(72), 44199-44211. [Link]

  • Chen, Y., Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]

  • Lolli, M. L., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 59(3), 918-930. [Link]

  • Vankayalapati, H., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 3(10), 820-825. [Link]

  • Qu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. [Link]

  • Anastasia, K., Evgenya, K., Vera, S., et al. (2023). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry. [Link]

  • Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394-2400. [Link]

  • Ou, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Oriental Journal of Chemistry, 39(2). [Link]

  • Shang, C., Hou, Y., Meng, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1283, 135327. [Link]

  • Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-cancer agents in medicinal chemistry, 18(9), 1228–1234. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Differentiation of 4-Chloro-2-methyl-2H-indazole and its Positional Isomers

Introduction The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific biological function of an indazole derivative is exquisitely dependent on its substitution pattern. Consequently, the unambiguous structural elucidation and differentiation of isomers are of paramount importance in synthesis, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the key spectroscopic data for 4-Chloro-2-methyl-2H-indazole and its positional isomers (5-Chloro, 6-Chloro, and 7-Chloro). We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, offering both experimental data and field-proven insights to enable researchers to confidently distinguish between these closely related compounds. The causality behind experimental choices and the interpretation of spectral data will be explained to provide a self-validating framework for analysis.

Molecular Structures of the Isomers

The primary isomers of interest are the positional isomers of chlorine on the benzene ring of the 2-methyl-2H-indazole core.

G cluster_4 4-Chloro-2-methyl-2H-indazole cluster_5 5-Chloro-2-methyl-2H-indazole cluster_6 6-Chloro-2-methyl-2H-indazole cluster_7 7-Chloro-2-methyl-2H-indazole node4 node4 node5 node5 node6 node6 node7 node7

Caption: Molecular structures of the chloro-2-methyl-2H-indazole isomers.

Spectroscopic Data Comparison

The most definitive techniques for differentiating these isomers are ¹H and ¹³C NMR spectroscopy, which provide detailed information about the chemical environment of each proton and carbon atom. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy offers insights into the functional groups and substitution patterns.

¹H NMR Spectroscopy: The Key to Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these positional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of the aromatic protons are uniquely dictated by the position of the electron-withdrawing chlorine atom.

Analysis & Expertise: The differentiation hinges on the distinct splitting patterns of the three protons on the benzene ring.

  • 4-Chloro-2-methyl-2H-indazole : The protons at positions 5, 6, and 7 will form an ABC spin system. H-5 will be a doublet of doublets (ortho-coupled to H-6, meta-coupled to H-7), H-6 will be a triplet or doublet of doublets (ortho-coupled to H-5 and H-7), and H-7 will be a doublet of doublets (ortho-coupled to H-6, meta-coupled to H-5). The chlorine at C-4 will deshield the adjacent H-5 proton, shifting it downfield.

  • 5-Chloro-2-methyl-2H-indazole : This isomer presents a more distinct pattern. The H-4 proton is a singlet or a narrow doublet (due to small meta-coupling to H-6), making it easily identifiable. H-6 and H-7 will appear as an AX system of doublets, though H-6 will be further split by H-4 (doublet of doublets).

  • 6-Chloro-2-methyl-2H-indazole : Here, the H-7 proton will be a doublet, and H-5 will be a doublet of doublets. The H-4 proton, being isolated by the chlorine and the pyrazole ring fusion, will appear as a distinct singlet or very narrow doublet.

  • 7-Chloro-2-methyl-2H-indazole : The protons at C-4, C-5, and C-6 will form an ABC system. The proximity of the chlorine to the pyrazole ring significantly influences the electronic environment, leading to a unique set of chemical shifts compared to the 4-chloro isomer.

Table 1: Comparative ¹H NMR Data (Predicted and Reported, δ in ppm)

Proton 4-Chloro- 5-Chloro- 6-Chloro- 7-Chloro- Key Differentiator
N-CH₃ ~4.2 ~4.2 ~4.2 ~4.2 Consistent across isomers
H-3 ~8.0-8.2 ~8.0-8.2 ~8.0-8.2 ~8.0-8.2 Generally a singlet, downfield
Aromatic H's Complex ABC H-4 (singlet) H-4 (singlet) Complex ABC Presence of aromatic singlets

| | (7.0-7.5 ppm) | H-6, H-7 (doublets) | H-5 (dd), H-7 (d) | (7.0-7.5 ppm) | Splitting patterns |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency. The patterns described are the most reliable diagnostic feature.

¹³C NMR Spectroscopy: Confirming the Substitution Pattern

Carbon-13 NMR spectroscopy provides complementary information that confirms the substitution pattern identified by ¹H NMR. The chemical shift of the carbon atom directly bonded to the chlorine (C-ipso) is a key indicator, as are the shifts of the adjacent carbons.

Analysis & Expertise: The most significant diagnostic signal is the C-Cl carbon. Its chemical shift will be in the range of 125-135 ppm. The electronic effect of the chlorine atom also influences the chemical shifts of the other carbons in the benzene ring, providing a unique fingerprint for each isomer. General principles of substituent chemical shift effects can be applied for prediction.[2]

Table 2: Comparative ¹³C NMR Data (Predicted, δ in ppm)

Carbon 4-Chloro- 5-Chloro- 6-Chloro- 7-Chloro- Key Differentiator
N-CH₃ ~35-40 ~35-40 ~35-40 ~35-40 Consistent across isomers
C-3 ~120-125 ~120-125 ~120-125 ~120-125 Relatively consistent
C-Cl (ipso) C-4 ~130 C-5 ~132 C-6 ~133 C-7 ~128 Position of the C-Cl signal

| Other Ar-C | Unique pattern | Unique pattern | Unique pattern | Unique pattern | Overall spectral fingerprint |

Mass Spectrometry: Molecular Formula Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of the synthesized compounds. For these isomers, high-resolution mass spectrometry (HRMS) is particularly valuable.

Analysis & Expertise: All four isomers will have the same nominal molecular mass of 166 g/mol for the molecular formula C₈H₇ClN₂.[3][4][5] The most critical diagnostic feature in the mass spectrum will be the characteristic isotopic pattern of chlorine: the molecular ion will appear as two peaks, [M]⁺ at m/z 166 and [M+2]⁺ at m/z 168, with a relative intensity ratio of approximately 3:1. While the primary fragmentation pathways (e.g., loss of CH₃, Cl, or HCN) might be similar across the isomers, subtle differences in fragment ion intensities could potentially be observed, though this is generally less reliable for differentiation than NMR.[6]

Table 3: Key Mass Spectrometry Data

Parameter Expected Value for all Isomers (C₈H₇ClN₂)
Molecular Formula C₈H₇ClN₂
Nominal Mass 166
[M]⁺ m/z 166
[M+2]⁺ m/z 168
[M]⁺:[M+2]⁺ Ratio ~3:1

| Key Fragments | [M-CH₃]⁺, [M-Cl]⁺, [M-HCN]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For these isomers, the key regions of interest are the C-H stretching and bending regions for the aromatic ring and the C-Cl stretching region.

Analysis & Expertise: The C-Cl stretch typically appears in the fingerprint region between 850 and 550 cm⁻¹. While present, this peak can be weak and difficult to assign definitively. A more reliable diagnostic feature in the IR spectrum is the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. The number and position of these bands are characteristic of the substitution pattern on the benzene ring. For example, a 1,2,3-trisubstituted ring (as in the 4- and 7-chloro isomers) will have a different pattern than a 1,2,4-trisubstituted ring (as in the 5- and 6-chloro isomers).

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Structural Confirmation prep_nmr Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃) acq_nmr ¹H (400 MHz), ¹³C (100 MHz) Acquire spectra at 298 K prep_nmr->acq_nmr prep_ms Dissolve ~1 mg in 1 mL of suitable solvent (e.g., MeOH, ACN) acq_ms Acquire ESI or EI mass spectrum Obtain HRMS data prep_ms->acq_ms prep_ir Prepare KBr pellet or cast thin film from volatile solvent acq_ir Record spectrum from 4000 to 400 cm⁻¹ prep_ir->acq_ir ana_nmr Process (FT, phase, baseline) Calibrate to residual solvent peak Integrate peaks and assign multiplicities acq_nmr->ana_nmr ana_ms Identify molecular ion peaks ([M]⁺, [M+2]⁺) Analyze fragmentation pattern acq_ms->ana_ms ana_ir Assign characteristic absorption bands (C-H, C=N, C=C, C-Cl) acq_ir->ana_ir confirm Compare experimental data with reference spectra and predictions to confirm isomeric identity ana_nmr->confirm ana_ms->confirm ana_ir->confirm

Caption: General workflow for spectroscopic analysis of indazole isomers.

Step-by-Step Methodologies
  • NMR Spectroscopy

    • Sample Preparation: Accurately weigh 5-10 mg of the indazole isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for adequate signal dispersion.

    • Data Acquisition: Acquire a ¹H spectrum followed by a ¹³C spectrum. For unambiguous assignments, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm).[7]

  • Mass Spectrometry (ESI-HRMS)

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. Ensure the mass range covers the expected m/z of the molecular ion.

    • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for C₈H₇ClN₂. Confirm the presence and correct ratio of the [M]⁺ and [M+2]⁺ isotope peaks.

Conclusion

While mass spectrometry and IR spectroscopy are crucial for confirming the molecular formula and functional groups, NMR spectroscopy stands out as the definitive technique for the structural elucidation of chloro-2-methyl-2H-indazole isomers. The unique chemical shifts and, more importantly, the distinct splitting patterns of the aromatic protons in the ¹H NMR spectrum provide an unambiguous fingerprint for each positional isomer. Specifically, the presence or absence of singlet signals in the aromatic region serves as a primary and rapid method for distinguishing the 5- and 6-chloro isomers from the 4- and 7-chloro isomers. This guide provides the foundational data and interpretive logic required for researchers to confidently characterize these important heterocyclic compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati.
  • PubChem. (n.d.). 6-chloro-2-methyl-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methyl-2H-indazole. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Chloro-2-methyl-2H-indazole: An Evaluation of Competing Routes

For Researchers, Scientists, and Drug Development Professionals The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, 4-Chloro-2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, 4-Chloro-2-methyl-2H-indazole, is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive technical comparison of the primary synthetic strategies to obtain this target molecule, offering an in-depth analysis of their respective strengths and weaknesses to inform rational route selection in a research and development setting.

Introduction to the Synthetic Challenge: Regioselectivity in Indazole Alkylation

The synthesis of N-alkylated indazoles is often complicated by the issue of regioselectivity. The indazole anion is a resonant hybrid, presenting two nucleophilic nitrogen atoms (N1 and N2). Alkylation reactions can therefore lead to a mixture of N1 and N2 isomers, often with poor selectivity, posing significant purification challenges and reducing the overall yield of the desired product. The thermodynamic product is typically the N1-alkylated indazole, while the N2-isomer is the kinetic product. Achieving high regioselectivity towards the less stable N2-isomer, as required for the synthesis of 4-Chloro-2-methyl-2H-indazole, necessitates carefully designed synthetic strategies.

This guide will benchmark two primary approaches:

  • Two-Step Synthesis via N-Methylation of 4-Chloro-1H-indazole: This classic approach involves the initial synthesis of the 4-chloro-1H-indazole core, followed by a regioselective methylation step.

  • De Novo Synthesis: One-Pot Three-Component Reaction: This alternative strategy aims to construct the 4-Chloro-2-methyl-2H-indazole ring system in a single, convergent step from readily available starting materials.

Route 1: Two-Step Synthesis via N-Methylation

This well-established route separates the construction of the indazole core from the crucial N-methylation step.

Part A: Synthesis of 4-Chloro-1H-indazole

The precursor, 4-chloro-1H-indazole, can be efficiently prepared from 2-methyl-3-chloroaniline. This transformation proceeds via a diazotization and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

  • To a stirred solution of 2-methyl-3-chloroaniline (1 equivalent) in a suitable solvent, add acetic anhydride (3 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0°C and add isoamyl nitrite (2 equivalents).

  • Heat the reaction to 60°C and stir overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Regioselective N2-Methylation

The critical step in this route is the selective methylation at the N2 position of 4-chloro-1H-indazole. Traditional methylation methods often yield a mixture of N1 and N2 isomers. However, a highly regioselective method employing methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, has been shown to strongly favor the formation of the N2-methylated product.[1]

Mechanism of N2-Selectivity:

The high N2-selectivity is attributed to the reaction mechanism under acidic conditions. The indazole is protonated, and the alkylation proceeds through a transition state where the N2 lone pair is kinetically more accessible for nucleophilic attack on the activated methylating agent.[2]

Experimental Protocol: N2-Methylation of 4-Chloro-1H-indazole

  • Dissolve 4-chloro-1H-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add methyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equivalents) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-Chloro-2-methyl-2H-indazole.

Route 2: De Novo Synthesis - One-Pot Three-Component Reaction

An alternative and more convergent approach is the direct synthesis of the 2H-indazole core using a copper-catalyzed one-pot, three-component reaction. This method combines a 2-halobenzaldehyde, a primary amine, and sodium azide to construct the desired product in a single operation.[3]

Conceptual Workflow:

This strategy leverages a cascade of reactions within a single pot:

  • Condensation of the 2-halobenzaldehyde with the primary amine to form an imine.

  • Copper-catalyzed C-N bond formation between the imine and azide.

  • Intramolecular N-N bond formation to yield the 2H-indazole ring.

Proposed Experimental Protocol: Synthesis of 4-Chloro-2-methyl-2H-indazole

  • To a reaction vessel, add 2-bromo-6-chlorobenzaldehyde (1 equivalent), methylamine (as a solution in a suitable solvent, 1.2 equivalents), sodium azide (2 equivalents), copper(I) iodide (0.1 equivalents), and a ligand such as N,N'-dimethylethylenediamine (TMEDA, 0.1 equivalents).

  • Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis

FeatureRoute 1: Two-Step SynthesisRoute 2: De Novo Synthesis
Overall Yield Generally good to excellent, but dependent on the efficiency of two separate steps.Moderate to good, but highly dependent on the optimization of the one-pot reaction.
Atom Economy Lower due to the multi-step nature and use of protecting/activating groups.Higher, as it is a convergent, one-pot process.
Scalability Both steps are generally scalable, though the handling of diazotization intermediates in the first step requires caution.Potentially scalable, but may require significant process optimization to control exotherms and ensure consistent yields.
Reagent Availability & Cost Starting materials are readily available. Methyl 2,2,2-trichloroacetimidate is a specialty reagent.Starting materials are generally available, though substituted 2-bromobenzaldehydes can be more expensive.
Control of Regioselectivity The key challenge lies in the N-methylation step, but highly selective methods are available.Regioselectivity is inherently controlled by the reaction mechanism, directly yielding the 2-substituted product.
Purification Requires purification after each step.A single purification step at the end of the reaction sequence.
Safety Considerations The diazotization reaction in the first step can be hazardous if not properly controlled. Sodium azide used in Route 2 is highly toxic and explosive.The use of sodium azide requires stringent safety precautions.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: De Novo Synthesis A1 2-Methyl-3-chloroaniline A2 4-Chloro-1H-indazole A1->A2 Diazotization & Cyclization A3 4-Chloro-2-methyl-2H-indazole A2->A3 N2-Methylation (Me-Trichloroacetimidate, H+) B1 2-Bromo-6-chlorobenzaldehyde B4 4-Chloro-2-methyl-2H-indazole B1->B4 One-Pot Cu-Catalyzed Three-Component Reaction B2 Methylamine B2->B4 One-Pot Cu-Catalyzed Three-Component Reaction B3 Sodium Azide B3->B4 One-Pot Cu-Catalyzed Three-Component Reaction

Figure 1. Comparison of the two main synthetic routes to 4-Chloro-2-methyl-2H-indazole.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-Chloro-2-methyl-2H-indazole, each with distinct advantages and disadvantages.

Route 1 (Two-Step Synthesis) is a well-documented and reliable method. The key to its success lies in the highly regioselective N2-methylation step. This route is particularly advantageous when the starting material, 4-chloro-1H-indazole, is commercially available or when a research group has established expertise in diazotization reactions and regioselective alkylations. The modular nature of this approach also allows for the synthesis of various N-alkylated analogues by simply changing the alkylating agent in the second step.

Route 2 (De Novo Synthesis) represents a more modern and convergent approach. Its primary appeal is the ability to construct the target molecule in a single synthetic operation, which is attractive from an atom and step-economy perspective. This route may be preferable for high-throughput synthesis or when seeking to avoid the handling of diazotization intermediates. However, the one-pot nature may require more extensive optimization to achieve high yields, and the use of sodium azide necessitates stringent safety protocols.

The choice between these routes will ultimately depend on the specific needs of the research program, including the scale of the synthesis, the availability and cost of starting materials, the technical expertise of the chemists, and the importance of factors such as step economy and safety. For laboratory-scale synthesis where control and predictability are paramount, Route 1 offers a robust and well-characterized path. For process development and larger-scale synthesis where efficiency is a primary driver, the initial investment in optimizing Route 2 could be highly beneficial.

References

  • Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). An Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

Sources

Comparative

A Comparative Analysis of the Herbicidal Potential of 4-Chloro-2-methyl-2H-indazole Derivatives: A Guide for Agrochemical Research

In the relentless pursuit of novel herbicidal agents to combat the ever-evolving challenge of weed resistance, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the indazole scaffold has...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel herbicidal agents to combat the ever-evolving challenge of weed resistance, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the indazole scaffold has garnered significant attention for its diverse biological activities.[1][2] This guide provides a comparative study of the herbicidal activity of indazole derivatives, with a specific focus on elucidating the potential of the "4-Chloro-2-methyl-2H-indazole" core structure. Drawing upon existing research into related indazole families, we will explore structure-activity relationships, present relevant experimental data, and provide detailed protocols for the evaluation of these promising compounds.

The Indazole Nucleus: A Privileged Scaffold in Herbicide Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that has been successfully incorporated into a range of pharmaceuticals.[3][4] Its unique electronic properties and the ability to substitute at multiple positions make it an attractive starting point for the design of novel bioactive molecules, including herbicides.[5] While naturally occurring indazoles are rare, synthetic derivatives have shown significant promise in agrochemical applications.[6][7]

The exploration of indazole derivatives as herbicides is driven by the need for new modes of action to manage weed species that have developed resistance to existing chemistries. The structural diversity achievable with the indazole core allows for the fine-tuning of properties such as target-site binding, systemic transport, and metabolic stability in plants.

Comparative Herbicidal Activity: A Case Study of 6-Indazolyl-2-Picolinic Acids

In this study, a series of 4-amino-3,5-dichloro-6-(1H- and 2H-indazolyl)-2-picolinic acids were synthesized and evaluated for their inhibitory activity against the root growth of Arabidopsis thaliana. The results, summarized in Table 1, offer critical insights into the structure-activity relationships (SAR) of herbicidal indazoles.

Table 1: Comparative Herbicidal Activity of Substituted 6-Indazolyl-2-Picolinic Acids against Arabidopsis thaliana Root Growth

Compound IDIndazole SubstituentInhibition of Root Growth (%) at 10 µM
1a 2H-Indazol-2-yl68.3 ± 2.5
2a 4-Methyl-2H-indazol-2-yl75.1 ± 3.1
4a 4-Methoxy-2H-indazol-2-yl55.8 ± 2.1
5a 4-Fluoro-2H-indazol-2-yl85.2 ± 4.2
5b 5-Fluoro-2H-indazol-2-yl60.7 ± 2.8
Picloram Commercial Herbicide78.9 ± 3.5

Data adapted from the study on novel 6-Indazolyl-2-picolinic acids.[5]

Structure-Activity Relationship (SAR) and Insights for 4-Chloro-2-methyl-2H-indazole

The data from the case study reveals several key SAR trends that can guide the design of new herbicidal indazoles:

  • Influence of Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring significantly impact herbicidal activity. Electron-withdrawing groups, such as a fluoro group at the 4-position (Compound 5a ), led to a notable increase in root growth inhibition, surpassing the efficacy of the commercial herbicide picloram under the tested conditions.[5] This suggests that the chlorine atom at the 4-position of our target scaffold, "4-Chloro-2-methyl-2H-indazole," is likely to contribute positively to its herbicidal potential due to its electron-withdrawing nature.

  • Positional Isomerism: The study also indicated that substitution at the 4-position of the indazole ring resulted in better inhibitory effects compared to substitution at the 5-position.[5] This further supports the potential of the 4-chloro substitution.

  • The Role of the 2-Methyl Group: While the case study does not directly evaluate a 2-methyl group, this substitution on the pyrazole part of the indazole ring will influence the overall electronic properties and steric profile of the molecule. It is plausible that this group could enhance binding to the target protein or affect the molecule's transport properties within the plant.

The following diagram illustrates the key structural features of the indazole scaffold and highlights the positions where substitutions have been shown to influence herbicidal activity.

Caption: Key positions on the indazole ring influencing herbicidal activity.

Based on these insights, derivatives of 4-Chloro-2-methyl-2H-indazole are promising candidates for novel herbicides. Further derivatization at other positions on the benzene ring could be explored to optimize activity and selectivity.

Experimental Protocols for Herbicidal Activity Assessment

To empirically determine the herbicidal efficacy of novel "4-Chloro-2-methyl-2H-indazole" derivatives, a standardized set of bioassays is essential. The following protocols describe a general workflow for pre-emergence and post-emergence testing.

4.1. Pre-Emergence Herbicidal Bioassay

This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.

  • Soil Preparation and Potting: Prepare a standardized soil mix (e.g., sandy loam) and fill plastic pots (e.g., 10 cm diameter).

  • Weed Seeding: Sow seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Setaria faberi) at a uniform depth.

  • Compound Application: Dissolve the test compounds in an appropriate solvent (e.g., acetone) and prepare a series of dilutions. Apply the solutions evenly to the soil surface of the pots using a laboratory sprayer. Include a solvent-only control and a positive control with a known herbicide.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for the target weed species.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Data Analysis: Calculate the percentage of inhibition compared to the solvent control and determine the GR50 (the concentration required to reduce plant growth by 50%).

4.2. Post-Emergence Herbicidal Bioassay

This assay assesses the efficacy of a compound on established weeds.

  • Plant Cultivation: Sow weed seeds in pots as described above and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Application: Apply the test compound solutions directly to the foliage of the weeds using a laboratory sprayer, ensuring uniform coverage.

  • Incubation: Return the pots to the controlled environment.

  • Evaluation: After a specified time (e.g., 7-14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of control.

  • Data Analysis: Determine the GR50 value for post-emergence application.

The following flowchart illustrates the general experimental workflow for evaluating the herbicidal activity of new chemical entities.

Herbicidal_Assay_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_evaluation Data Analysis and Interpretation Synthesis Synthesis of 4-Chloro-2-methyl-2H-indazole Derivatives Pre_Emergence Pre-Emergence Assay (Soil Application) Synthesis->Pre_Emergence Post_Emergence Post-Emergence Assay (Foliar Application) Synthesis->Post_Emergence Data_Collection Data Collection (% Inhibition, Phytotoxicity Rating) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and herbicidal evaluation of novel compounds.

Concluding Remarks and Future Directions

While the indazole scaffold has been predominantly explored in medicinal chemistry, the available evidence strongly suggests its potential in the development of novel herbicides. The insights from the study of 6-indazolyl-2-picolinic acids, particularly the positive influence of electron-withdrawing substituents at the 4-position, provide a compelling rationale for the investigation of 4-Chloro-2-methyl-2H-indazole derivatives.

Future research should focus on the synthesis of a focused library of derivatives based on this core structure, followed by systematic evaluation using the standardized bioassays outlined in this guide. This will enable the elucidation of a detailed SAR, the identification of lead compounds with potent and selective herbicidal activity, and potentially the discovery of a new mode of action for weed management. The journey from a promising scaffold to a commercial herbicide is arduous, but the unique chemical properties of indazoles make them a worthy pursuit in the quest for innovative agrochemical solutions.

References

  • EP0544218B1 - Arylindazole derivatives and their use.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. 2024. [Link]

  • EP0235567A2 - Indazole compounds, their production, use and intermediates.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Organic Chemistry. 2013. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. 2022. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. 2022. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methyl-2H-indazole

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides es...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential,-step operational procedures for the proper handling and disposal of 4-Chloro-2-methyl-2H-indazole (CAS No. 162502-54-7), a heterocyclic intermediate used in pharmaceutical synthesis.[1] The protocols herein are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting the best practices in modern chemical hygiene.

Core Principle: Hazard Assessment and Precautionary Handling

Comprehensive toxicological and environmental fate data for 4-Chloro-2-methyl-2H-indazole are not extensively documented in publicly available literature. Its structure, a chlorinated indazole derivative, suggests it should be handled with caution. Indazole derivatives are known to possess a wide range of biological activities.[2][3][4] Therefore, in the absence of complete data, the precautionary principle dictates that this compound be treated as a hazardous substance with unknown toxicity and potential for environmental persistence.

All handling and disposal procedures must be predicated on this assessment. Do not dispose of this chemical in standard trash or down the sewer system, as this is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination.[5][6]

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-2H-indazole

PropertyValueSource
CAS Number 162502-54-7[1]
Molecular Formula C₈H₇ClN₂[1][7]
Molecular Weight 166.61 g/mol [1]
Appearance White to light yellow solid[1]
Classification Pharmaceutical Intermediate[1]

Pre-Disposal Operations: Safe Handling and PPE

Before waste is generated, safe handling is paramount. The primary routes of exposure to a solid chemical like 4-Chloro-2-methyl-2H-indazole are inhalation of dust, dermal contact, and accidental ingestion.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[8]

  • Body Protection: A standard lab coat is required. Ensure it is laundered separately from personal clothing.[9]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust should be performed within a certified chemical fume hood to prevent inhalation.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Chloro-2-methyl-2H-indazole is a multi-step process that begins at the point of waste generation and ends with its transfer to trained environmental health and safety (EHS) professionals.

Step 1: Identify and Segregate Waste Streams

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions between incompatible chemicals.[5] Waste streams for this compound will typically fall into two categories:

  • Solid Waste: Includes unused or expired pure 4-Chloro-2-methyl-2H-indazole, and any materials contaminated with it, such as weighing papers, paper towels, and used PPE (gloves, etc.).

  • Liquid Waste: Primarily consists of solvent rinsate from decontaminating glassware. The initial rinses of glassware that contained the compound are considered hazardous waste and must be collected.

Step 2: Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and compliance.[5][10]

  • For Solid Waste:

    • Use a designated, chemically compatible solid waste container with a secure, leak-proof closure. A wide-mouth polyethylene container is often suitable.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[10]

    • The label must clearly state:

      • The words "Hazardous Waste" .[10]

      • The full chemical name: "4-Chloro-2-methyl-2H-indazole" and its CAS Number: 162502-54-7 .

      • An indication of the hazard (e.g., "Caution: Chemical with Unknown Toxicity," "Handle with Care").

  • For Liquid Waste (Rinsate):

    • Use a chemically compatible, shatter-resistant liquid waste container with a screw-top cap.

    • Label the container as described above, also noting the solvent used for rinsing (e.g., "Acetone Rinsate contaminated with 4-Chloro-2-methyl-2H-indazole").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Once contained and labeled, the waste must be stored in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Keep the waste container securely closed at all times, except when adding waste.[11]

  • Ensure the SAA is in a secondary containment system to control any potential leaks.[5]

  • Do not exceed the storage limit of 55 gallons for hazardous waste or the specific institutional time limits (often 6 to 12 months).[11][12]

Step 4: Final Disposal via Institutional EHS

Final disposal is a regulated process that must not be undertaken by laboratory staff.

  • When the waste container is full or nearing its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]

  • EHS personnel or their certified hazardous waste contractors will transport the waste for final disposal, which for chlorinated organic compounds typically involves high-temperature incineration at a licensed facility.

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal, ensuring a compliant and safe process.

DisposalWorkflow Figure 1: Disposal Workflow for 4-Chloro-2-methyl-2H-indazole cluster_waste_type Identify Waste Stream cluster_containment Contain & Label start Waste Generation: 4-Chloro-2-methyl-2H-indazole solid_waste Unused/Expired Solid or Contaminated PPE start->solid_waste liquid_waste Contaminated Rinsate (e.g., from glassware) start->liquid_waste contain_solid Place in a labeled, sealed solid waste container. solid_waste->contain_solid contain_liquid Collect in a labeled, sealed liquid waste container. liquid_waste->contain_liquid label_spec Label must include: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Information contain_solid->label_spec saa Store in designated Satellite Accumulation Area (SAA) contain_solid->saa contain_liquid->label_spec contain_liquid->saa disposal Contact EHS for Pickup & Final Disposal (e.g., Incineration) saa->disposal

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-methyl-2H-indazole

Comprehensive Safety and Handling Guide: 4-Chloro-2-methyl-2H-indazole This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-2-methyl-2H-indazole (CAS No: 16...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Chloro-2-methyl-2H-indazole

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-2-methyl-2H-indazole (CAS No: 162502-54-7). As a pharmaceutical intermediate, the integrity of your research and the safety of laboratory personnel are paramount.[1] This guide is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-methyl-2H-indazole was not available at the time of this writing. The following guidance is synthesized from data on structurally similar chlorinated heterocyclic compounds and established principles of laboratory safety. It is imperative to treat this compound with caution, assuming it may possess hazards similar to related chemicals, which can include severe skin and eye irritation, potential for allergic skin reactions, and harm if inhaled or swallowed.[2][3] A thorough, site-specific risk assessment must be conducted before commencing any work.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the foundation of safe handling. While data for 4-Chloro-2-methyl-2H-indazole is limited, the chemical structure—a chlorinated indazole derivative—provides critical clues. Structurally related compounds, such as 5-Chloro-2-methyl-4-isothiazolin-3-one, are known to be corrosive, causing severe skin burns and eye damage, and may cause allergic skin reactions.[2][4] Therefore, we must operate under the assumption that 4-Chloro-2-methyl-2H-indazole presents similar risks.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[2]

  • Skin Corrosion/Irritation: Expected to be a skin irritant and may cause severe burns upon prolonged contact.[2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Environmental Hazards: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.[2][3]

This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols detailed below.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-backed decision to mitigate the specific risks identified. Adherence to this PPE protocol is mandatory for all personnel handling 4-Chloro-2-methyl-2H-indazole.

Area of Protection Required PPE Specifications and Rationale
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against chlorinated compounds.[5][6] Gloves must be powder-free and inspected for any defects before each use.[7] Change outer gloves immediately upon suspected contact and both gloves every 30-60 minutes during extended procedures.[7]
Eye & Face Protection Safety goggles and a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and splashes.[5] A full-face shield must be worn over the goggles whenever handling the solid material or solutions to protect against splashes.[6][7]
Body Protection Chemical-resistant laboratory coat or gownA fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or significant contamination, a disposable, chemical-resistant gown with cuffed sleeves is recommended.[5][8]
Respiratory Protection NIOSH-approved respiratorAll handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not available or in the event of a spill, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with organic vapor/acid gas cartridges) is required.[6][8]
Foot Protection Closed-toe, chemical-resistant safety footwearShoes must fully cover the feet; perforated shoes or sandals are prohibited.[9] The material should be non-porous and provide protection against spills.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and prevent contamination. Every step is critical to ensuring a safe operational workflow.

A. Preparation and Engineering Controls:

  • Designated Area: All handling of 4-Chloro-2-methyl-2H-indazole must be performed in a designated area, such as a certified chemical fume hood, to control airborne particles.[5]

  • Verify Equipment: Before starting, confirm that the fume hood is functioning correctly. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before bringing the chemical into the hood.

B. Handling the Compound (Weighing and Transfer):

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers. Do not crush or grind the material outside of a contained system.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance is outside the hood, use a tared, sealed container to transport the material to and from the balance.

  • Container Management: Keep the primary container of 4-Chloro-2-methyl-2H-indazole tightly sealed when not in use.[10]

  • Post-Handling: After handling, wipe down the spatula and work surface inside the hood with a suitable solvent (e.g., isopropanol) and a disposable towel. Dispose of the towel as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (outer gloves, face shield, gown, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after work is complete.[11]

Workflow for Safe Handling of 4-Chloro-2-methyl-2H-indazole

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response RiskAssess Conduct Risk Assessment (Review SDS/Analog Data) SelectPPE Select & Inspect PPE (Gloves, Goggles, Coat, etc.) RiskAssess->SelectPPE PrepHood Prepare & Verify Chemical Fume Hood SelectPPE->PrepHood DonPPE Don All Required PPE PrepHood->DonPPE HandleSolid Handle Solid Compound (Weigh, Transfer) DonPPE->HandleSolid Decontaminate Decontaminate Work Area & Equipment HandleSolid->Decontaminate Spill Spill Occurs HandleSolid->Spill Potential Incident SegregateWaste Segregate Chlorinated Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Evacuate Evacuate & Alert Spill->Evacuate AssessSpill Assess Spill Size (Minor vs. Major) Evacuate->AssessSpill MinorSpill Minor Spill Cleanup (Trained Personnel Only) AssessSpill->MinorSpill Minor MajorSpill Major Spill: Call Emergency Response AssessSpill->MajorSpill Major

Caption: Workflow from preparation to emergency response for handling 4-Chloro-2-methyl-2H-indazole.

Emergency and Spill Plan

Preparedness is key to mitigating the impact of an accidental release.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][11]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Wearing full PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[5]

    • Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area.

Waste Disposal Plan

Chlorinated organic compounds require specific disposal procedures to prevent environmental harm.[13]

  • Waste Segregation: All materials contaminated with 4-Chloro-2-methyl-2H-indazole, including disposable PPE, weigh boats, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste - Chlorinated Organic Solid" and list "4-Chloro-2-methyl-2H-indazole" as a primary constituent.

  • Disposal Route: Do not dispose of this chemical or its waste down the drain or in regular trash.[3][14] All waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[14] Catalytic hydrodechlorination is an emerging, environmentally sound method for processing such wastes, but this is typically handled by specialized disposal facilities.[15]

By adhering to these rigorous safety protocols, you ensure a secure research environment, protecting both yourself and the integrity of your work.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 5-amino-1H-indazol-6-ol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021-12-20).
  • Safety data sheet. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Safety Data Sheet - Cayman Chemical. (2021-04-05).
  • 4-Chloro-2-methyl-2H-indazole - Neugen Labs. (n.d.).
  • Methods development Methods developed for the possible elimination of chlorinated wastes and the approach described in this work in which various chlorinated wastes are employed as chlorination reagents for the synthesis of fine chemicals, with concomitant mineralization of the hydrocarbon component. - ResearchGate. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Hazardous Chemical Information System (HCIS) - Details. (n.d.).
  • 4-Amino-2-methyl-2H-indazole - Apollo Scientific. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Disposal of Chlorine-Containing Wastes | Request PDF - ResearchGate. (n.d.).
  • 2H-INDAZOLE, 5-CHLORO-2-METHYL- - Safety Data Sheet - ChemicalBook. (2025-07-19).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.